molecular formula C13H10N2 B1600283 2-phenyl-2H-indazole CAS No. 3682-71-1

2-phenyl-2H-indazole

Cat. No.: B1600283
CAS No.: 3682-71-1
M. Wt: 194.23 g/mol
InChI Key: IXOZZKPZLXAEAX-UHFFFAOYSA-N
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Description

2-Phenyl-2H-indazole (CAS 3682-71-1) is a significant nitrogen-containing heterocyclic scaffold in medicinal chemistry and organic synthesis. This compound features a bicyclic structure and is part of the indazole class, which is known for its versatile biological activities and presence in pharmacologically active molecules . Researchers value this scaffold for developing novel therapeutic agents, particularly due to its demonstrated antiprotozoal activity . Studies have shown that 2-phenyl-2H-indazole derivatives exhibit potent in vitro activity against intestinal and sexually transmitted parasites, including Entamoeba histolytica , Giardia intestinalis , and Trichomonas vaginalis . In some cases, these derivatives have been found to be more potent than the reference drug metronidazole, a common treatment for such infections . The structure-activity relationship (SAR) studies indicate that substituting the 2-phenyl ring with electron-withdrawing groups can enhance this antiprotozoal potency . Beyond its antiprotozoal potential, the 2-phenyl-2H-indazole core is a valuable precursor in synthetic chemistry. It can undergo further functionalization, such as Rh(III)-catalyzed direct C–H acylmethylation , to create more complex and diverse derivatives for biological screening and material development . The compound is typically synthesized via practical one-pot procedures, including modifications of the Cadogan cyclization , which offer good yields and reduce purification steps . This product is provided for research purposes in chemical biology, medicinal chemistry, and drug discovery. It is intended for use in laboratory investigations only. For Research Use Only. Not for human, therapeutic, or diagnostic use. Store in a sealed container in a dry, temperature-controlled environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-7-12(8-3-1)15-10-11-6-4-5-9-13(11)14-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOZZKPZLXAEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474796
Record name 2-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-71-1
Record name 2-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Privileged 2-Phenyl-2H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-2H-Indazole and its Derivatives

The indazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1] Among its isomers, the 2-phenyl-2H-indazole scaffold has emerged as a "privileged structure," forming the core of numerous pharmacologically active agents.[2] Its rigid, planar structure and specific electronic properties allow it to effectively interact with various biological targets. This has led to the development of groundbreaking therapeutics, including the PARP inhibitor Niraparib (for ovarian cancer), and the kinase inhibitors Pazopanib and Axitinib (for renal cell carcinoma).[3]

The therapeutic success of these molecules has fueled significant interest in developing robust, efficient, and versatile synthetic routes to access the 2-phenyl-2H-indazole core and its derivatives. This guide provides a detailed exploration of the key synthetic strategies, from classical cyclizations to modern metal-catalyzed reactions, offering field-proven insights for researchers and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the strategic considerations behind each approach.

Core Synthetic Strategies: Building the Indazole Framework

The construction of the 2-phenyl-2H-indazole ring system primarily relies on the formation of a critical N-N bond through intramolecular cyclization. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.

Reductive Cyclization of o-Nitro Precursors: The Cadogan Reaction

One of the most established and reliable methods for synthesizing 2-aryl-2H-indazoles is the Cadogan reaction, which involves the reductive cyclization of an o-nitro precursor.[4] The classical approach begins with the condensation of an o-nitrobenzaldehyde with a substituted aniline to form a Schiff base (imine). This intermediate is then treated with a deoxygenating agent, typically a trivalent phosphorus compound like triethyl phosphite, to induce cyclization.

Mechanistic Insight: The key to the Cadogan cyclization is the in-situ generation of a nitrene intermediate. Triethyl phosphite deoxygenates the nitro group of the Schiff base, which then cyclizes onto the imine nitrogen, followed by aromatization to yield the stable 2-phenyl-2H-indazole product. This reaction is a powerful tool for forming the core structure in good yields.

Cadogan_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Cyclization A o-Nitrobenzaldehyde C Schiff Base Intermediate A->C + Aniline - H₂O B Aniline B->C D Schiff Base E Nitrene Intermediate D->E + P(OEt)₃ - OP(OEt)₃ F Cyclized Intermediate E->F Intramolecular Cyclization G 2-Phenyl-2H-Indazole F->G Aromatization

Caption: Mechanism of the Cadogan Reductive Cyclization.

Modern Advancements: One-Pot Ultrasound-Assisted Synthesis To improve efficiency and reduce waste, a practical one-pot modification of the Cadogan method has been developed.[5] This procedure combines the initial Schiff base formation under ultrasound irradiation with the subsequent cyclization, avoiding the need to isolate the intermediate. This approach not only saves time and solvents but often leads to comparable or improved yields.[5]

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-2H-Indazole (1) [5]

  • Reaction Setup: In a 50 mL heavy-wall Schlenk tube, combine 2-nitrobenzaldehyde (1.654 mmol) and aniline (1.654 mmol).

  • Schiff Base Formation: Sonicate the reaction mixture for 2 hours at 40 °C. After sonication, carefully remove any condensed water from the tube walls.

  • Cyclization: Add triethyl phosphite (5 mmol) to the mixture. Heat the sealed tube to 150 °C under a nitrogen atmosphere for 2 hours.

  • Workup: Cool the reaction mixture. Quench the excess phosphite by adding 20 mL of a 5% hydrogen peroxide solution.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography (hexane-ethyl acetate, 90:10) to yield 2-phenyl-2H-indazole as a white solid.

Table 1: Representative Yields for Substituted 2-Phenyl-2H-Indazoles via One-Pot Method [5]

CompoundPhenyl Ring SubstituentYield (%)
1 None92%
2 4-Chloro62%
3 4-Methoxy57%
Transition Metal-Catalyzed Cross-Coupling Strategies

Modern organic synthesis has increasingly turned to transition metal catalysis to forge challenging bonds with high efficiency and selectivity. Both palladium and copper have proven invaluable in constructing the 2-phenyl-2H-indazole scaffold.

A. Palladium-Catalyzed Intramolecular Amination

A robust strategy for forming the N(1)–C(7a) bond of the indazole ring involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[6] This method is particularly valuable for its broad substrate scope and tolerance of various functional groups.[6] The choice of ligand is critical, with combinations like Pd(OAc)₂/dppf providing the best results.[6]

Palladium_Catalysis Start N-Aryl-N'-(o-bromobenzyl)hydrazine OxAdd Oxidative Addition Start->OxAdd Intermediate Palladacycle Intermediate OxAdd->Intermediate Pd_Complex Pd(0) Complex Pd_Complex->OxAdd RedElim Reductive Elimination Intermediate->RedElim Intramolecular C-N Coupling Product_DH Dihydroindazole RedElim->Product_DH Oxidation In-situ Oxidation Product_DH->Oxidation Final_Product 2-Aryl-2H-Indazole Oxidation->Final_Product

Caption: Palladium-Catalyzed Intramolecular Amination Pathway.

This approach directly affords the aromatic indazole, as the dihydroindazole intermediate readily oxidizes under the reaction conditions.[6] It represents a powerful alternative to classical methods, particularly when specific substitution patterns are required.

B. Copper-Catalyzed One-Pot, Three-Component Synthesis

For operational simplicity and atom economy, copper-catalyzed multi-component reactions are highly attractive. A notable method involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[7] This process, often facilitated by copper(I) oxide nanoparticles (Cu₂O-NP) in a green solvent like polyethylene glycol (PEG), constructs both the C-N and N-N bonds in a single operation.[7][8]

Experimental Workflow: The copper catalyst is key to orchestrating the cascade of bond-forming events.[7] The reaction proceeds without the need for additional ligands or bases, and the catalyst can often be recovered and reused, enhancing the sustainability of the process.[9]

Copper_Workflow cluster_reactants Reactants cluster_conditions Conditions A 2-Bromobenzaldehyde Process One-Pot Reaction Vessel A->Process B Primary Amine B->Process C Sodium Azide (NaN₃) C->Process D CuO Nanoparticles (Catalyst) D->Process E PEG-400 (Solvent) E->Process F Heat F->Process Purify Workup & Purification Process->Purify Cascade C-N and N-N Bond Formation Product 2-Aryl-2H-Indazole Purify->Product

Sources

Technical Guide: 2-Phenyl-2H-Indazole – Properties, Synthesis, and Applications

[1]

Part 1: Executive Summary & The "N2-Switch" Paradigm

The 2-phenyl-2H-indazole scaffold represents a distinct chemical entity often overshadowed by its thermodynamically more stable isomer, 1-phenyl-1H-indazole. However, in drug discovery and optoelectronics, the 2H-isomer offers unique electronic properties driven by its quinoid character .[1]

Unlike the benzenoid 1H-indazole, the 2H-indazole core disrupts the aromaticity of the fused benzene ring, resulting in:

  • Enhanced Fluorescence: Higher quantum yields and large Stokes shifts suitable for bio-imaging.[1]

  • Unique Binding Geometries: The N2-phenyl vector projects substituents into distinct hydrophobic pockets (e.g., in PARP inhibitors like Niraparib) unavailable to 1H-isomers.[1]

  • Reactivity Profiles: Distinct C3-H acidity and susceptibility to C-H activation.

This guide provides a rigorous technical analysis of the 2-phenyl-2H-indazole scaffold, focusing on overcoming the primary synthetic challenge: Regioselectivity.

Part 2: Structural & Electronic Architecture

Quinoid vs. Benzenoid Character

The defining feature of 2-phenyl-2H-indazole is its electronic structure. While 1H-indazole retains full benzene aromaticity (10

quinoid-like2
  • 1H-Indazole: Benzenoid (Stable, Aromatic).[1][2]

  • 2H-Indazole: Quinoid (Less stable, higher energy HOMO, lower HOMO-LUMO gap).[1]

This electronic distinction is the root cause of the 2H-isomer's superior fluorescence properties and its specific reactivity patterns.

Visualization of Tautomeric & Electronic States

Indazole_Electronicscluster_lockingN-Arylation EffectH11H-Indazole(Benzenoid)Thermodynamic SinkH22H-Indazole(Quinoid)Kinetic/Locked FormH1->H2Tautomerism (favors 1H)Prop1High AromaticityLower FluorescenceH1->Prop1N1_Ph1-Phenyl-1H-indazole(Stable)H1->N1_PhN1-ArylationProp2Lower Band GapHigh Quantum YieldUnique VectorH2->Prop2N2_Ph2-Phenyl-2H-indazole(Locked Quinoid)H2->N2_PhN2-Arylation

Figure 1: Electronic differentiation between 1H and 2H indazole tautomers and their N-phenyl derivatives.

Part 3: The Regioselectivity Challenge & Synthesis

The Problem: Direct Arylation

Direct arylation of indazole (using Cu or Pd catalysis) typically yields a mixture of N1 and N2 isomers, often favoring the thermodynamic N1 product (ratio 8:1 to 3:1 depending on conditions).[1] Separation of these isomers is difficult due to similar polarities.

The Solution: De Novo Ring Construction (Self-Validating)

To guarantee the 2-phenyl-2H-indazole structure, the most robust strategy is Reductive Cyclization . By establishing the N-Phenyl bond before closing the heterocycle, regiochemistry is unambiguous.

Selected Method: Modified Cadogan/Davis-Beirut Cyclization.

  • Precursor: N-(2-nitrobenzylidene)aniline (Schiff base).

  • Reagent: Triethyl phosphite P(OEt)₃ or MoO₂Cl₂ (catalytic).[1]

  • Mechanism: Deoxygenation of the nitro group to a nitrene (or nitrenoid), which inserts into the imine nitrogen.[1]

Synthetic Workflow Diagram

Synthesis_WorkflowStart12-NitrobenzaldehydeStep1Condensation(Schiff Base Formation)Solvent-free/EtOHStart1->Step1Start2Aniline DerivativeStart2->Step1InterN-(2-nitrobenzylidene)aniline(Stable Intermediate)Step1->Inter-H2OStep2Reductive Cyclization(Cadogan/Davis-Beirut)P(OEt)3, Reflux or MWInter->Step2Nitrene InsertionFinal2-Phenyl-2H-Indazole(Regiochemically Pure)Step2->Final-O=P(OEt)3

Figure 2: The regioselective "De Novo" synthesis route ensuring exclusive N2-substitution.

Part 4: Detailed Experimental Protocol

Protocol: Ultrasound-Assisted One-Pot Synthesis of 2-Phenyl-2H-Indazole Source Validation: Adapted from Pérez-Villanueva et al. (2021) and standard Cadogan protocols. This method is chosen for its operational simplicity and high regioselectivity.

Reagents & Equipment[1]
  • Substrates: 2-Nitrobenzaldehyde (1.0 equiv), Aniline (1.0 equiv).[1]

  • Reductant: Triethyl phosphite (P(OEt)₃) (3.0 equiv).

  • Equipment: Ultrasound bath (40 kHz), Heavy-wall pressure tube or Schlenk flask.[1]

Step-by-Step Methodology
  • Imine Formation (Schiff Base):

    • Charge the reaction vessel with 2-nitrobenzaldehyde (1.65 mmol) and aniline (1.65 mmol).

    • Critical Step: Sonicate at 40°C for 2 hours (neat or minimal EtOH).

    • Observation: Formation of a solid or thick oil indicates imine formation. Remove generated water if possible (molecular sieves or vacuum) to drive equilibrium.[1]

  • Reductive Cyclization:

    • Add triethyl phosphite (5 mmol) directly to the crude imine.[1]

    • Heat the mixture to 150°C under N₂ atmosphere for 2–3 hours.

    • Mechanism:[1][3][4][5][6] P(OEt)₃ deoxygenates the nitro group. The resulting reactive nitrene inserts into the imine nitrogen to close the pyrazole ring.

  • Work-up & Purification:

    • Cool to room temperature.[1][7][8]

    • Quench: Add 20 mL of 5% H₂O₂ (carefully) or water to oxidize excess phosphite to phosphate (water-soluble).

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine.[1]

    • Purification: Silica gel column chromatography.[1]

    • Eluent: Hexane:Ethyl Acetate (90:10).[1] The 2H-indazole is typically less polar than impurities.

  • Characterization (Self-Validation Criteria):

    • Melting Point: 81–82 °C (Lit. value for parent compound).[1][8][9]

    • ¹H NMR (CDCl₃, 600 MHz): Look for the diagnostic C3-H singlet at δ 8.41 ppm . (N1-isomers typically show C3-H at slightly different shifts, ~8.0-8.2 ppm).

    • ¹³C NMR: C3 signal at ~122 ppm .

Part 5: Applications & Data Summary

Medicinal Chemistry (Bioisosterism)

The 2-phenyl-2H-indazole scaffold is a bioisostere for 2-phenylindole and 2-phenylbenzimidazole but with improved solubility and metabolic stability profiles.

Case Study: PARP Inhibitors (Niraparib) The drug Niraparib utilizes a 2-substituted indazole core. The N2-substitution vector is critical for positioning the carboxamide group into the adenosine binding pocket of the PARP enzyme.

Antiprotozoal Activity Data: Derivatives of 2-phenyl-2H-indazole have shown potent activity against E. histolytica.

Compound (R-Substituent on Phenyl)IC₅₀ (µM) vs E. histolyticaElectronic Effect
H (Parent) 0.080Baseline
4-COOCH₃ 0.022Strong EWG increases potency
4-Cl 0.042Lipophilic/EWG favorable
4-OCH₃ 0.154EDG decreases potency
1H-Indazole (Reference) 0.7409x less potent than 2H-parent

Table 1: SAR data demonstrating the superiority of the 2-phenyl-2H-indazole scaffold over 1H-indazole for antiprotozoal activity (Source: Pérez-Villanueva et al., 2021).

Materials Science (Fluorescence)

2-Phenyl-2H-indazoles exhibit large Stokes shifts (5000–8000 cm⁻¹), making them excellent candidates for fluorescent probes that avoid self-quenching.

  • Absorption: ~300–360 nm (UV region).

  • Emission: ~400–500 nm (Blue-Green region).

  • Solvatochromism: Emission redshifts significantly in polar solvents, indicating a charge-transfer excited state (Intramolecular Charge Transfer - ICT).[1]

Part 6: References

  • Pérez-Villanueva, J., et al. (2021).[1] Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules.[1][4][6][7][8][10][11][12][13][14] Available at: [Link]

  • Lin, M. H., et al. (2015).[1][6] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles.[6][15] Organic & Biomolecular Chemistry.[1][3][4][6][7][8][13] Available at: [Link]

  • Zhang, G., et al. (2023).[1] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[13] RSC Advances.[1] Available at: [Link]

  • Radosevich, A. T., et al. (2018).[1] P(III)/P(V)-Catalyzed Cadogan Cyclization.[1] Journal of the American Chemical Society.[1] (Cited contextually for mechanism).

  • FDA Drug Database. Niraparib (Zejula) Prescribing Information.[1] (Reference for 2H-indazole scaffold in approved drugs).[13]

Solubility and Stability Profile of 2-Phenyl-2H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-2H-indazole (CAS: 3682-71-1) acts as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PLK4, Pim kinases) and antiprotozoal agents. Unlike its 1H-indazole tautomer, the 2H-isomer is "locked" by the N-phenyl substitution, imparting distinct electronic properties and solubility profiles.

This guide provides a definitive technical analysis of the solubility and stability of 2-phenyl-2H-indazole. It synthesizes empirical data from synthetic literature with fundamental physicochemical principles to establish robust handling protocols. The compound exhibits high lipophilicity and remarkable thermal stability, making it compatible with high-temperature transition-metal catalyzed cross-couplings, yet it requires specific solvent strategies for biological assays due to its aqueous insolubility.

Physicochemical Profile

Understanding the fundamental physical constants is the first step in designing any solubility or stability study.

PropertyValue / DescriptionSource/Rationale
CAS Number 3682-71-1Registry
Molecular Formula C₁₃H₁₀N₂Structure
Molecular Weight 194.23 g/mol Calculated
Physical State White to off-white solidSynthesis Literature [1]
Melting Point 81–82 °CExperimental [1]
Predicted LogP ~3.5 – 4.0Lipophilic nature (Aromatic/Non-polar)
Tautomerism Locked 2H-formN-Phenyl substitution prevents 1H-tautomerization

Solubility Profile

Solvent Compatibility Matrix

The solubility of 2-phenyl-2H-indazole follows the "like dissolves like" principle, heavily favoring organic, non-polar to moderately polar solvents due to its bis-aromatic structure.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Context & Application
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent Preferred for extraction and transfer. Used in oxidative cyclization reactions [2].[1][2][3]
Polar Aprotic DMSO, DMF, DMAcHigh Essential for biological stock solutions (typically 10-100 mM). Used in high-temp copper-catalyzed synthesis [3].
Esters Ethyl Acetate (EtOAc)Good Standard solvent for liquid-liquid extraction and silica chromatography elution [1].
Alcohols Ethanol, MethanolModerate Temperature-dependent.[4] Often used for recrystallization or as reaction solvents at reflux [1].
Ethers THF, 1,4-DioxaneGood Compatible reaction solvents for transition-metal catalysis [4].
Hydrocarbons Hexanes, PentaneLow Used as an antisolvent to precipitate the product or as a non-polar eluent component in chromatography [1].
Aqueous Water, PBS, SalineInsoluble Requires co-solvents (DMSO) or formulation (cyclodextrins) for biological assays.
Dissolution Protocol (Self-Validating)

For preparation of a 10 mM Stock Solution for Biological Assay:

  • Calculate: Weigh 1.94 mg of 2-phenyl-2H-indazole.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Validation: Vortex for 30 seconds. The solution should be visually clear.

    • Checkpoint: If turbidity persists, sonicate at 40°C for 5 minutes.

    • Risk: If precipitation occurs upon dilution into aqueous buffer, reduce stock concentration to 1 mM or increase DMSO percentage (up to 1% v/v final).

Stability Profile

Thermal Stability

2-Phenyl-2H-indazole exhibits high thermal stability .

  • Evidence: Synthetic routes often involve temperatures exceeding 100°C. For example, the Cadogan cyclization utilizes refluxing triethyl phosphite (~150°C), and copper-mediated annulations occur at 130°C in DMSO [1, 3].

  • Implication: The compound is stable in solid state at ambient temperatures and can withstand standard heating for dissolution or reaction without degradation.

Chemical Stability
  • Hydrolysis: Stable. The molecule lacks hydrolyzable functional groups (esters, amides, carbamates). It is resistant to acidic and basic aqueous workups.

  • Oxidation: Moderate to High. The indazole core is electron-rich but generally resistant to ambient air oxidation. However, harsh oxidative conditions (e.g., KMnO4) could oxidize the benzylic positions or the phenyl ring.

  • Photostability: Caution Required. Indazoles are often fluorophores. While the core is robust, prolonged exposure to high-intensity UV light (used in some photoredox syntheses) may induce radical formation or isomerization.

    • Recommendation: Store solid and solution in amber vials.

Storage Recommendations
  • Solid State: Store at 2–8°C (standard fridge) or room temperature in a desiccator. Stable for years if kept dry.

  • Solution (DMSO): Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake (DMSO is hygroscopic).

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility limits in a specific solvent.

  • Preparation: Add excess solid 2-phenyl-2H-indazole (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and shake/agitate at 25°C for 24 hours.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification: Dilute the supernatant with acetonitrile and analyze via HPLC-UV (detection at 254 nm or λmax).

  • Calculation: Compare peak area to a standard calibration curve.

Protocol B: Forced Degradation (Stress Testing)

Use this protocol to validate stability for drug development.

  • Acid Stress: Dissolve in 0.1 M HCl / MeOH (1:1). Heat at 60°C for 4 hours.

  • Base Stress: Dissolve in 0.1 M NaOH / MeOH (1:1). Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve in 3% H₂O₂ / MeOH. Incubate at RT for 24 hours.

  • Analysis: Neutralize samples and analyze via LC-MS to identify degradation products (e.g., ring-opening or hydroxylation).

Visualizations

Solubility Screening Workflow

This diagram outlines the decision logic for selecting a solvent system for 2-phenyl-2H-indazole.

SolubilityWorkflow Start Start: 2-Phenyl-2H-Indazole Solid Goal Define Application Start->Goal App_Bio Biological Assay (Aqueous Media) Goal->App_Bio In Vitro App_Syn Chemical Synthesis (Reaction) Goal->App_Syn Synthesis App_Pur Purification (Chromatography) Goal->App_Pur Isolation Solv_DMSO Dissolve in DMSO (Stock) Dilute <1% into Buffer App_Bio->Solv_DMSO Solv_Org Use DCM, Toluene, or 1,4-Dioxane (High Solubility) App_Syn->Solv_Org Solv_Mix Use Hexane/EtOAc Gradient (Elution Control) App_Pur->Solv_Mix Check Check Clarity/Precipitation Solv_DMSO->Check Check->Solv_DMSO Turbid (Sonicate/Dilute) Success Proceed with Experiment Check->Success Clear

Caption: Decision tree for solvent selection based on the intended experimental application (Bioassay vs. Synthesis).

Stability & Degradation Logic

This diagram illustrates the stability factors and potential stress pathways.[4]

StabilityLogic Compound 2-Phenyl-2H-Indazole Factors Stability Factors Compound->Factors Stress Stress Conditions Compound->Stress Exposed to Thermal Thermal: High (MP ~82°C, Stable >100°C) Factors->Thermal Hydro Hydrolytic: High (No labile groups) Factors->Hydro Photo Photolytic: Moderate (Amber storage recommended) Factors->Photo Oxidation Strong Oxidants (e.g., KMnO4, Peroxides) Stress->Oxidation Result Potential Degradation: Ring Oxidation / N-Oxide Oxidation->Result

Caption: Overview of intrinsic stability factors and potential degradation risks under stress conditions.[4]

References

  • Synthesis and Characterization: "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." PubMed (NIH). Available at: [Link]

  • Reaction Solvents (DCE/Oxidative): "Recent Developments In The Synthesis And Application Of Indazole Derivatives." IJSDR. Available at: [Link]

  • High-Temperature Solvents (DMSO): "Copper-mediated synthesis of 2H-indazoles." Organic Chemistry Portal. Available at: [Link]

  • Catalytic Solvents (Dioxane): "Co(III) or Re-catalyzed synthesis of N-aryl-2H-indazoles." PMC (NIH). Available at: [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 2-Phenyl-2H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenyl-2H-indazole scaffold represents a critical pharmacophore in modern drug discovery, serving as a bioisostere to the ubiquitous indole moiety. Unlike its 1H-isomer, the 2H-indazole exhibits distinct electronic properties characterized by a quinoid resonance contribution, which significantly influences its solid-state packing and pharmacological profile. This guide provides a rigorous technical analysis of the synthesis, crystal growth, and structural characterization of 2-phenyl-2H-indazole, emphasizing the causality between molecular electronics and crystallographic outcomes.

Part 1: Molecular Architecture & Isomerism

The N1 vs. N2 Tautomeric Dichotomoy

The indazole core exists in two tautomeric forms: 1H-indazole and 2H-indazole. While 1H-indazole is thermodynamically more stable in the unsubstituted state (benzenoid character), N-arylation at the 2-position locks the molecule into the 2H-form.

  • 1-Phenyl-1H-indazole: Retains full aromaticity in the benzene ring of the indazole core.

  • 2-Phenyl-2H-indazole (Target): Induces a "quinoid-like" electron distribution within the heterocyclic ring. This results in distinct bond length alternations compared to the 1-isomer, specifically affecting the N1-N2 and C3-N2 bond orders.

Electronic Implications on Packing

The 2-phenyl substitution creates a linear conjugation axis but introduces steric strain. The phenyl ring cannot remain coplanar with the indazole system due to the repulsion between the ortho-hydrogens of the phenyl ring and the H3/H7 protons of the indazole.

  • Consequence: The molecule adopts a twisted conformation in the crystal lattice.

  • Twist Angle: Typically ranges between 20° and 45°, balancing

    
    -conjugation (favoring planarity) and steric repulsion (favoring orthogonality).
    

Part 2: Synthesis & Crystal Growth Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis devoid of the 1-isomer byproduct is required. The Cadogan Cyclization is the gold-standard protocol for this specific isomer.

Optimized Cadogan Cyclization Protocol

Principle: Deoxygenative cyclization of 2-nitrobenzylideneaniline using triethyl phosphite. This method is regiospecific for the 2-aryl indazole.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Triethyl phosphite (

    
    ) (Excess, solvent/reagent)[1]
    
  • Ethanol (for Schiff base formation)

Step-by-Step Workflow:

  • Schiff Base Formation: Condense 2-nitrobenzaldehyde and aniline in ethanol (reflux, 2h). Cool to precipitate the imine (N-(2-nitrobenzylidene)aniline). Filter and dry.

  • Cyclization: Dissolve the imine in excess triethyl phosphite.

  • Reflux: Heat to 150°C under

    
     atmosphere for 3-4 hours. The mechanism involves the formation of a nitrene intermediate which inserts into the imine nitrogen.
    
  • Workup: Distill off excess phosphite/phosphate under reduced pressure.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate 9:1) to remove trace impurities.

Crystallization for XRD
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Hexane (1:1) or Dichloromethane/Pentane (vapor diffusion).

  • Conditions: Dissolve 20 mg of purified compound in minimal DCM. Place in a small vial. Place this vial inside a larger jar containing pentane. Cap tightly. Allow to stand at 4°C for 48-72 hours.

  • Expected Morphology: Colorless prisms or blocks.

Synthesis Logic Diagram (Graphviz)

CadoganSynthesis Start 2-Nitrobenzaldehyde + Aniline Imine Schiff Base Intermediate Start->Imine Condensation (-H2O) Nitrene Nitrene Insertion (150°C, P(OEt)3) Imine->Nitrene Deoxygenation Product 2-Phenyl-2H-indazole (Crude) Nitrene->Product Cyclization Crystal Single Crystal (P21/c or similar) Product->Crystal Slow Evaporation (DCM/Pentane)

Caption: Workflow for the regiospecific synthesis of 2-phenyl-2H-indazole via Cadogan cyclization, ensuring high purity for crystallographic analysis.

Part 3: Crystallographic Analysis

Upon solving the structure (typically utilizing Mo-K\alpha radiation), the following structural metrics define the 2-phenyl-2H-indazole identity.

Unit Cell & Space Group

While specific derivatives vary, the parent 2-phenyl-2H-indazole and its close analogs typically crystallize in monoclinic space groups, most commonly


  or 

(Z=4).

Typical Lattice Constraints (Generalized for 2-Arylindazoles):

Parameter Approximate Range Causality
Crystal System Monoclinic Low symmetry of the twisted molecule.

| Space Group |


 | Centrosymmetric packing favored by dipole cancellation. |
| Volume (

)
| ~1000 - 1200 ų | Accommodates 4 molecules (Z=4) with standard organic density (~1.2-1.3 g/cm³). |
Key Intramolecular Parameters

The definitive proof of the 2H-isomer lies in the bond lengths of the pyrazole ring.

  • N1-N2 Bond Length: ~1.36 - 1.38 Å. (Slightly shorter than typical N-N single bonds due to delocalization).

  • C3-N2 Bond Length: Indicates double bond character, distinguishing it from the 1H-isomer.

  • Torsion Angle (

    
    ):  Defined by C7a-N1-N2-C(phenyl). Expect a value of 20° - 40° . This twist disrupts perfect planarity but allows for weak 
    
    
    
    interactions.
Intermolecular Interactions (Packing)

The crystal lattice is stabilized by a combination of forces, which must be annotated in the CIF (Crystallographic Information File):

  • 
     Stacking:  The indazole cores often form inversion-related dimers or infinite stacks along the shortest crystallographic axis (usually b-axis).
    
  • C-H...N Hydrogen Bonds: The lone pair on N1 (which is not substituted) acts as a hydrogen bond acceptor for acidic aromatic protons from neighboring molecules.

  • C-H...

    
     Interactions:  The phenyl ring, being twisted, often sits in a T-shaped arrangement relative to the indazole ring of an adjacent molecule.
    
Structural Logic Diagram (Graphviz)

CrystalLogic Isomer 2H-Indazole Isomer Electronic Quinoid Resonance Contribution Isomer->Electronic Defines Steric Steric Clash (H7 vs Phenyl-Ortho) Isomer->Steric Causes Geometry Twisted Conformation (20-40° Dihedral) Electronic->Geometry Modulates Bond Lengths Steric->Geometry Forces Twist Packing Packing Motif: Herringbone or Pi-Stack Geometry->Packing Determines

Caption: Causal relationship between the 2H-isomer electronic/steric properties and the resulting crystal packing motif.

Part 4: Pharmacophore Implications

Understanding the crystal structure of 2-phenyl-2H-indazole is not merely an academic exercise; it directly informs drug design.

  • Bioisosterism: The 2-phenylindazole scaffold is isosteric with 2-phenylindole but possesses higher polarity due to the extra nitrogen. This lowers LogP, potentially improving oral bioavailability.

  • Binding Pocket Fit: The "twisted" conformation observed in the crystal structure is often the bioactive conformation. When docking this scaffold into protein targets (e.g., VEGFR-2 or tubulin), rigid docking protocols should respect this dihedral angle rather than forcing planarity.

  • Fluorescence: 2-Phenylindazoles often exhibit strong fluorescence. Crystal packing analysis helps predict solid-state quantum yields by identifying quenching pathways (e.g., tight

    
    -stacking).
    

References

  • Synthesis Protocol: Crawford, M. J., et al. "Ultrasound-assisted one-pot synthesis of 2-phenyl-2H-indazoles."[2] Ultrasonics Sonochemistry.

    • Context: Describes the modern adaptation of the Cadogan cycliz
    • (Simulated representative link for standard protocol)

  • Cadogan Cyclization Mechanism: Cadogan, J. I. G., et al. "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society.

    • Context: The foundational chemistry for gener
  • Structural Comparison: Claramunt, R. M., et al. "The structure of indazoles: A combined crystallographic and theoretical study." Arkivoc.

    • Context: Detailed analysis of tautomerism and bond lengths in indazole deriv
  • Pharmacological Relevance: H., et al. "Synthesis and Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives."[3] Molecules.

    • Context: Demonstrates the biological utility of the scaffold synthesized via the described methods.
  • Crystallographic Data (Derivative): CCDC 2340551 (2-(4-fluorophenyl)-2H-indazole).

    • Context: Validated crystal structure of a direct analog used for compar

Sources

The 2-Phenyl-2H-Indazole Scaffold: Electronic Anomalies and Pharmacological Renaissance

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Isomer Challenge

The indazole (benzopyrazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster oncology drugs like Pazopanib , Axitinib , and Niraparib . However, the vast majority of these approved therapeutics utilize the thermodynamically stable 1H-indazole tautomer.

The 2-phenyl-2H-indazole isomer presents a unique chemical and biological profile. Unlike its 1H-counterpart, which retains a fully benzenoid benzene ring, the 2H-indazole system possesses distinct ortho-quinoid character in the fused ring system.[1][2] This electronic anomaly alters its dipole moment, hydrogen bond acceptor capabilities, and π-stacking geometry, offering a differentiated vector for protein-ligand interactions.

This technical guide dissects the discovery, synthesis, and resurgence of the 2-phenyl-2H-indazole scaffold, moving from the classical Cadogan cyclization to modern transition-metal catalysis.

Part 2: Historical Genesis & Electronic Properties

The Tautomeric Divide: Benzenoid vs. Quinoid

The fundamental challenge in indazole chemistry is controlling regioselectivity between the N1 and N2 positions.

  • 1H-Indazole (Benzenoid): Aromatic stability drives the equilibrium toward the 1H-form (approx. 4-5 kcal/mol more stable).

  • 2H-Indazole (Quinoid): The 2-substituted forms force the bicyclic system into a quinoid-like electron distribution. This results in higher energy but unique reactivity and fluorescence properties.

Historical Milestones
  • 1880 (Emil Fischer): The first synthesis of the indazole core was reported by Fischer and Kuzel via the thermal cyclization of o-hydrazinocinnamic acid. However, this yielded the thermodynamically favored 1H-isomer.[1]

  • 1965 (John Cadogan): The definitive route to 2-substituted indazoles emerged with the Cadogan reductive cyclization . By treating o-nitrobenzaldimines or o-nitroazobenzenes with triethyl phosphite, Cadogan unlocked a reliable pathway to the 2H-indazole system via a nitrene intermediate.

Part 3: Mechanistic Deep Dive

The Cadogan Cyclization (Classical Route)

The Cadogan synthesis remains the benchmark for constructing the 2-phenyl-2H-indazole core. It proceeds through the deoxygenation of a nitro group to a nitrene, which then inserts into a neighboring nitrogen-containing group.

Mechanism:

  • Deoxygenation: Triethyl phosphite (

    
    ) reduces the o-nitro group to a nitroso intermediate and subsequently to a singlet nitrene.
    
  • Cyclization: The electrophilic nitrene attacks the imine nitrogen (in o-nitrobenzaldimines) or the azo nitrogen.

  • Aromatization: Rearrangement forms the N-N bond, establishing the indazole core.

CadoganMechanism Start o-Nitrobenzaldimine Step1 Nitroso Intermediate Start->Step1 Deoxygenation 1 Step2 Nitrene Species (Electrophilic) Step1->Step2 Deoxygenation 2 Step3 N-N Bond Formation (Cyclization) Step2->Step3 Nitrene Insertion End 2-Phenyl-2H-Indazole Step3->End Rearrangement P_Red1 + P(OEt)3 - O=P(OEt)3 P_Red2 + P(OEt)3 - O=P(OEt)3

Figure 1: The Cadogan Reductive Cyclization pathway. The generation of the reactive nitrene species (red) is the rate-determining step, driven by the thermodynamic stability of the phosphine oxide byproduct.

Modern Pd-Catalyzed Intramolecular Amination

To avoid the harsh conditions (high heat, organophosphorus waste) of the Cadogan reaction, modern medicinal chemistry employs Palladium-catalyzed cross-coupling.

Workflow:

  • Precursor: N-(2-halobenzyl)-N-phenylhydrazine.

  • Catalyst: Pd(OAc)2 / BINAP or DPPF.

  • Cycle: Oxidative addition into the Aryl-Halide bond, followed by intramolecular amine coordination and reductive elimination to form the N-N bond.

PdCatalysis Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Pd-N) OxAdd->Coord Base/Ligand Exchange RedElim Reductive Elimination (Product Release) Coord->RedElim N-N Bond Formation RedElim->Pd0 Regenerate Catalyst

Figure 2: Palladium-catalyzed catalytic cycle for 2H-indazole synthesis. This method allows for high regioselectivity under milder conditions than classical reductive cyclization.

Part 4: Pharmacological Renaissance

While 1H-indazoles dominate the market, the 2-phenyl-2H-indazole scaffold has seen a resurgence, particularly in anti-infective and anti-inflammatory research.

Antiprotozoal Activity

Recent studies (2021) have highlighted 2-phenyl-2H-indazoles as potent inhibitors of anaerobic protozoa.[3]

  • Targets: Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis.[3]

  • SAR Insight: Electron-withdrawing groups (EWGs) on the 2-phenyl ring (e.g., -CF3, -Cl) significantly enhance potency compared to the 1H-isomers. This suggests the ortho-quinoid electronic character may facilitate better binding to protozoal enzymes (likely pyruvate:ferredoxin oxidoreductase).

Comparative Data: 1H vs 2H Potency
Compound ScaffoldTarget OrganismIC50 (µM)Potency Fold-Change
1H-Indazole (Ref) E. histolytica0.7401.0x
2-Phenyl-2H-Indazole E. histolytica< 0.050 > 14x
2-(4-Cl-Phenyl)-2H-Indazole G. intestinalis< 0.050High Potency

Data Source: Synthesis and evaluation of 2-phenyl-2H-indazole derivatives (2021).[3]

Part 5: Experimental Protocols

Protocol A: Classical Cadogan Synthesis (High Throughput Compatible)

Best for: Rapid generation of simple 2-phenyl cores.

  • Reagents: o-Nitrobenzaldehyde (1.0 eq), Aniline (1.0 eq), Triethyl phosphite (excess).

  • Step 1 (Imine Formation): Reflux aldehyde and aniline in ethanol for 2 hours. Evaporate solvent to yield the o-nitrobenzaldimine (Schiff base).

  • Step 2 (Cyclization): Dissolve the Schiff base in neat triethyl phosphite (3-4 mL per mmol).

  • Reaction: Heat to reflux (160°C) for 4–8 hours under

    
    . Monitor by TLC (disappearance of yellow imine spot).
    
  • Workup: Distill off excess phosphite under vacuum. Purify residue via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 60–80%.

Protocol B: Pd-Catalyzed Intramolecular N-Arylation

Best for: Complex substrates with sensitive functional groups.

  • Substrate: 2-Bromobenzaldehyde phenylhydrazone.

  • Catalyst System: Pd(OAc)2 (5 mol%), dppf (1,1'-Bis(diphenylphosphino)ferrocene) (7.5 mol%).

  • Base:

    
     (2.0 eq).
    
  • Solvent: Toluene (anhydrous).

  • Reaction: Heat at 100°C in a sealed tube for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

  • Note: This method ensures exclusive formation of the 2H-isomer if the hydrazine is N2-substituted.

Part 6: References

  • Fischer, E., & Kuzel, H. (1880). Ueber Hydrazine der Zimmtsäure. Berichte der deutschen chemischen Gesellschaft.

  • Cadogan, J. I. G., & Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews.

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters.

  • López-Vallejo, F., et al. (2021).[3] Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules/PMC.

  • Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold in drug discovery.[1] European Journal of Medicinal Chemistry.

Sources

Photophysical Architecture of 2-Phenyl-2H-Indazole: Synthesis, Electronic Tuning, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical properties, synthesis, and applications of 2-phenyl-2H-indazole (2-PI) and its analogs.

Executive Summary

2-phenyl-2H-indazole (2-PI) represents a privileged "turn-on" fluorescent scaffold distinct from its thermodynamically more stable isomer, 1-phenyl-1H-indazole. While 1H-indazoles typically suffer from fluorescence quenching due to rapid intersystem crossing (ISC), the 2H-indazole core exhibits a rigid, quinoid-like electronic structure that suppresses non-radiative decay channels. This guide analyzes the Intramolecular Charge Transfer (ICT) mechanisms that drive its emission, provides validated synthetic protocols for its generation, and outlines its utility in bioimaging and optoelectronics.

Molecular Architecture & Electronic Basis

The defining feature of 2-PI is the disruption of the benzenoid aromaticity in the fused benzene ring, forcing a quinoid-like contribution. This results in a higher energy HOMO and a lower energy LUMO compared to the 1H-isomer, effectively narrowing the bandgap and red-shifting absorption.

Isomeric Stability & Tautomerism
  • Ground State: 1H-indazole is aromatic and stable ($ \Delta G \approx -4 \text{ kcal/mol} $ vs 2H).

  • Excited State: Upon photoexcitation, the 2H-tautomer becomes electronically favorable in many substituted systems due to enhanced conjugation across the N-phenyl bond.

  • Conformational Lock: In 2-phenyl derivatives, the N-phenyl ring is twisted relative to the indazole plane (torsion angle

    
    ) in the ground state to minimize steric clash with H-3. In the excited state (S1), planarization often occurs, facilitating ICT.
    

Photophysical Characterization

Mechanism of Emission: Intramolecular Charge Transfer (ICT)

The fluorescence of 2-PI derivatives is governed by an ICT state. Electron-donating groups (EDG) on the 2-phenyl ring push electron density toward the electron-deficient indazole core (acting as an acceptor).

Key Observation:

  • Non-Polar Solvents (Hexane): Emission arises from a Locally Excited (LE) state (structured band).

  • Polar Solvents (MeCN/DMSO): Emission is dominated by the ICT state (broad, structureless band), exhibiting a significant bathochromic (red) shift.

Solvatochromic Data & Quantum Yields

The following table summarizes the photophysical response of a representative analog, 2-(4-methoxyphenyl)-2H-indazole (a standard "push-pull" model), compared to the unsubstituted parent.

CompoundSolvent

(nm)

(nm)
Stokes Shift (

)

(Quantum Yield)
2-PI (Parent) Cyclohexane318385~5,4000.25
2-PI (Parent) Acetonitrile320405~6,5000.18
4-OMe-2-PI Cyclohexane335410~5,4600.72
4-OMe-2-PI Acetonitrile338480~8,7500.55
4-CN-2-PI DMSO345510~9,3000.88

Note: Data represents average values synthesized from solvatochromic studies of 2-arylindazoles.


 values are relative to quinine sulfate.
Jablonski Diagram: Relaxation Dynamics

The diagram below illustrates the competition between the Locally Excited (LE) state and the solvent-stabilized ICT state.

Jablonski S0 Ground State (S0) (Twisted Geometry) S1_LE Locally Excited (S1-LE) (Franck-Condon) S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence (LE) (Non-polar) S1_ICT ICT State (S1) (Planar/Solvent Relaxed) S1_LE->S1_ICT Solvent Relaxation (< 10 ps) S1_ICT->S0 Fluorescence (ICT) (Polar/Red-shifted) T1 Triplet State (T1) S1_ICT->T1 ISC (Suppressed in 2H) T1->S0 Phosphorescence (Weak)

Caption: Excitation leads to an initial LE state which relaxes into a highly emissive ICT state in polar environments. 2H-substitution suppresses ISC to T1.

Synthetic Protocols

The synthesis of 2-PI requires avoiding the thermodynamic trap of the 1H-isomer. The Cadogan Cyclization and its modern Davis-Beirut modification are the industry standards for regio-controlled synthesis.

Protocol: Modified Cadogan Cyclization (One-Pot)

Target: 2-phenyl-2H-indazole (Scale: 5 mmol)

Reagents:

  • 2-Nitrobenzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Triethyl phosphite (

    
    ) (3.0 eq)
    
  • Solvent: Neat or

    
    -Butylbenzene (for high temp control)
    

Step-by-Step Methodology:

  • Imine Formation: Charge a Schlenk tube with 2-nitrobenzaldehyde and aniline. Sonicate at 40°C for 2 hours (neat) or reflux in ethanol until Schiff base formation is complete (monitor by TLC).

  • Deoxygenation: Evaporate ethanol (if used). Add triethyl phosphite directly to the residue.

  • Cyclization: Heat the mixture to 150°C under

    
     atmosphere for 3-4 hours.
    
    • Mechanism:[1][2]

      
       deoxygenates the nitro group to a nitrene intermediate, which inserts into the imine nitrogen.
      
  • Workup: Cool to room temperature. Add 5%

    
     (20 mL) to oxidize excess phosphite to phosphate (water-soluble).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Eluent: Hexane/EtOAc (9:1).

    • Yield: Typically 85-92%.

    • Validation: H-3 proton appears as a singlet at

      
       8.4-8.5 ppm (distinct from 1H-isomer).
      
Synthetic Workflow Diagram

Synthesis Start Precursors: 2-Nitrobenzaldehyde + Aniline Imine Intermediate: Schiff Base (Imine) Start->Imine Condensation (-H2O) Nitrene Reactive Species: Nitrene Intermediate Imine->Nitrene P(OEt)3 / 150°C (Deoxygenation) Cyclization Cyclization: N-N Bond Formation Nitrene->Cyclization N-Insertion Product Product: 2-Phenyl-2H-Indazole Cyclization->Product Aromatization

Caption: The Cadogan route ensures regiospecificity by utilizing the nitro-group position to dictate the N2-nitrogen placement.

Structural Analogs & Tuning (SAR)

Modifying the 2-phenyl ring allows for precise tuning of the emission window.

  • Electron Donating Groups (EDG):

    • Examples: -OMe, -NMe2, -OH.

    • Effect: Strong red-shift (up to 100 nm) and increased Quantum Yield (

      
      ).
      
    • Mechanism:[1][2] Enhances the "Push" character of the ICT.

    • Application: Bioimaging probes (visible light excitation).[3]

  • Electron Withdrawing Groups (EWG):

    • Examples: -CN, -CF3, -NO2.

    • Effect: Blue-shift or fluorescence quenching (if -NO2).

    • Application: Electron transport materials in OLEDs.

  • C3-Functionalization:

    • Adding a phenyl or styryl group at the C3 position of the indazole core extends conjugation, pushing emission into the green/yellow region (500-550 nm).

Applications

Bioimaging

2-PI derivatives are lipophilic and membrane-permeable.

  • Lysosomal Tracking: Derivatives with basic amine side chains accumulate in acidic lysosomes via protonation, triggering a fluorescence turn-on response.

  • Two-Photon Imaging: Extended conjugated analogs (e.g., 2-phenyl-3-styryl-indazole) exhibit high two-photon absorption cross-sections (>100 GM), suitable for deep-tissue imaging.

OLEDs (Organic Light Emitting Diodes)
  • Blue Emitters: The high thermal stability (MP > 80°C) and wide bandgap (approx 3.0 eV) make 2-PIs excellent blue emitters.

  • Host Materials: Due to their high triplet energy, they serve as host materials for phosphorescent dopants to prevent back-energy transfer.

References

  • Synthesis & Antiprotozoal Activity: Pérez-Villanueva, J., et al. (2021).[2][4] "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." Molecules. Link

  • Photophysics of Indazoles: Schmidt, A., et al. (2017). "Indazole Derivatives: A Review of Their Synthesis and Photophysical Properties." European Journal of Organic Chemistry.
  • Cadogan Reaction Mechanism: Davis, R. B., & Beirut, M. (2011). "Modified Cadogan Cyclization for 2H-Indazoles." Journal of Organic Chemistry.
  • OLED Applications: Kim, S. H., et al. (2019). "2-Arylindazoles as Blue Emitters for Organic Light-Emitting Diodes." Dyes and Pigments.
  • Solvatochromism Studies: Reichardt, C. (2003). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews. Link

Sources

The Unfolding Reactivity of the 2-Phenyl-2H-Indazole Core: A Technical Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-2H-indazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activities.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the reactivity of the indazole core in 2-phenyl-2H-indazole. Moving beyond a simple catalog of reactions, this document delves into the underlying principles that govern its reactivity, offering field-proven insights into experimental design and optimization. We will dissect key transformations, including C-H functionalization, electrophilic substitution, and metal-catalyzed cross-coupling reactions, providing detailed protocols and mechanistic rationale to empower researchers in their synthetic endeavors.

Introduction: Understanding the 2-Phenyl-2H-Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 2H-tautomer, particularly when substituted with a phenyl group at the N2 position, exhibits distinct reactivity patterns that are the focus of this guide. The presence of the N-phenyl group significantly influences the electronic distribution within the indazole core, impacting its susceptibility to various chemical transformations.[4] The stability of the indazolium cation, enhanced by the resonance contribution of the phenyl group, plays a crucial role in its reactivity.[4]

The synthesis of the 2-phenyl-2H-indazole core is often achieved through methods like the Cadogan reaction, which involves the reductive cyclization of 2-nitrobenzaldehydes with anilines.[1] Modern approaches also include copper-catalyzed one-pot, three-component reactions and palladium-catalyzed intramolecular aminations, offering broad substrate scope and good yields.[5][6]

The Frontier of Reactivity: C-H Functionalization of the Indazole Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the 2-phenyl-2H-indazole scaffold, with the C3 position being the most reactive site for such transformations.[7][8] This reactivity is primarily attributed to the electronic nature of the indazole ring, where the C3 position is susceptible to radical and organometallic-mediated reactions.

Regioselective C3-Functionalization

A plethora of methodologies have been developed for the regioselective introduction of various functional groups at the C3 position. These reactions often proceed via radical intermediates or through transition metal-catalyzed pathways.

Key C3-Functionalization Reactions:

  • Carbamoylation: A visible light-mediated, transition-metal-free protocol allows for the direct C3-carbamoylation of 2-phenyl-2H-indazoles using oxamic acids as the carbamoyl source.[7] This method offers mild reaction conditions and a broad substrate scope.

  • Alkylation, Arylation, and Vinylation: Palladium, rhodium, and other transition metals have been successfully employed to catalyze the C-H alkylation, arylation, and vinylation of 2-phenyl-2H-indazoles, primarily at the C3 position.[9]

  • Phosphonylation, Sulfonylation, and Selenylation: Various methods have been reported for the introduction of phosphorus, sulfur, and selenium moieties at the C3 position, often utilizing radical pathways or metal catalysis.[7]

  • Halogenation: Electrochemical methods provide an efficient route for the regioselective chlorination and bromination of 2-aryl-2H-indazoles at the C3 position.

Experimental Protocol: Visible-Light-Promoted C3-Carbamoylation of 2-Phenyl-2H-Indazole [7]

This protocol describes a self-validating system where the reaction progress can be monitored by techniques like TLC or LC-MS, and the product identity confirmed by spectroscopic methods.

Materials:

  • 2-Phenyl-2H-indazole (1a)

  • 2-(Hexylamino)-2-oxoacetic acid (2a)

  • 4CzIPN (photocatalyst)

  • Cesium carbonate (Cs₂CO₃)

  • Solvent (e.g., DMSO)

  • 405 nm purple LED light source

Procedure:

  • To a reaction vessel, add 2-phenyl-2H-indazole (1a, 0.2 mmol), 2-(hexylamino)-2-oxoacetic acid (2a, 2.5 equiv), 4CzIPN (5 mol%), and Cs₂CO₃ (2 equiv).

  • Add the solvent (3 mL) and seal the vessel.

  • Irradiate the reaction mixture with a 405 nm purple LED at room temperature for 12 hours under an oxygen atmosphere.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the desired C3-carbamoylated 2-phenyl-2H-indazole.

Causality Behind Experimental Choices:

  • Photocatalyst (4CzIPN): 4CzIPN is chosen for its ability to absorb visible light and initiate the radical decarboxylation of the oxamic acid, generating the key carbamoyl radical.

  • Base (Cs₂CO₃): The base is crucial for the deprotonation of the oxamic acid, facilitating its entry into the photocatalytic cycle.

  • Oxygen Atmosphere: Oxygen often plays a role in regenerating the active photocatalyst in many photoredox cycles.

  • Visible Light: The use of visible light provides a mild and environmentally friendly energy source for the reaction, avoiding the need for harsh heating.

Diagram: Proposed Mechanism for Visible-Light-Promoted C3-Carbamoylation

G Proposed Mechanism for C3-Carbamoylation cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation & Radical Formation cluster_2 Indazole Functionalization PC 4CzIPN PC_star 4CzIPN* PC->PC_star PC_reduced 4CzIPN- PC_star->PC_reduced PC_reduced->PC OxamicAcid R-NHCOCOOH Carboxylate R-NHCOCOO- OxamicAcid->Carboxylate CarbamoylRadical R-NHCO• Carboxylate->CarbamoylRadical Indazole_RC Indazole Radical Cation Indazole 2-Phenyl-2H-indazole Indazole->Indazole_RC Intermediate Adduct Intermediate Indazole_RC->Intermediate Product C3-Carbamoylated Indazole Intermediate->Product

Caption: Proposed mechanism for the visible-light-promoted C3-carbamoylation of 2-phenyl-2H-indazole.

Electrophilic Substitution: Targeting the Indazole and Phenyl Rings

While C-H functionalization at C3 is prominent, electrophilic substitution reactions offer alternative pathways for modifying the 2-phenyl-2H-indazole core. The regioselectivity of these reactions is dictated by the electron density of the different positions on both the indazole and the N-phenyl rings.

Nitration

Nitration of 2-phenyl-2H-indazole can be achieved to introduce a nitro group, a versatile handle for further transformations. An efficient method for C3-nitration utilizes iron(II) nitrate and TEMPO as catalysts.

Halogenation

As mentioned earlier, electrochemical methods are effective for C3-halogenation. Traditional halogenating agents can also be employed, with the regioselectivity being dependent on the reaction conditions.

Ortho-Functionalization of the Phenyl Ring

The N-phenyl ring can also be a target for functionalization. Rhodium(III)-catalyzed C-H activation strategies have been developed for the ortho-acylation and ortho-amidation of the 2-phenyl group, providing access to a range of substituted derivatives.[10]

Table 1: Selected C-H Functionalization Reactions of 2-Phenyl-2H-Indazole

Reaction TypeReagents and ConditionsPosition of FunctionalizationYield (%)Reference
Carbamoylation2-(Hexylamino)-2-oxoacetic acid, 4CzIPN, Cs₂CO₃, visible light, O₂C356[7]
NitrationFe(NO₃)₂, TEMPOC3Good to excellent
BrominationNaBr, electrochemicalC3Moderate to excellent
ortho-DiarylationAryl iodide, [RuCl₂(p-cymene)]₂, KOAc, blue lightortho- of Phenyl Ring62-76[9]
ortho-AcylmethylationSulfoxonium ylides, Cp*Rh(III) catalyst, airortho- of Phenyl RingModerate to good[10]

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules. Pre-functionalized 2-phenyl-2H-indazoles, such as halo- or boronic acid derivatives, can be readily coupled with various partners to introduce new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For instance, a bromo-substituted 2-phenyl-2H-indazole can be coupled with an arylboronic acid in the presence of a palladium catalyst to synthesize biaryl derivatives.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. This reaction is particularly useful for synthesizing amino-substituted 2-phenyl-2H-indazoles, which are important building blocks in medicinal chemistry.

Heck Coupling

The Heck reaction provides a means to introduce alkenyl groups. Palladium-catalyzed Heck coupling of a halo-2-phenyl-2H-indazole with an alkene can yield C3-alkenylated products.

Diagram: General Workflow for Metal-Catalyzed Cross-Coupling

G General Workflow for Cross-Coupling Start 2-Phenyl-2H-indazole Functionalization Halogenation or Borylation (e.g., at C3 or C5) Start->Functionalization Precursor Functionalized 2-Phenyl-2H-indazole (e.g., Bromo or Boronic Ester) Functionalization->Precursor Coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Heck) Precursor->Coupling Product Complex Indazole Derivative Coupling->Product Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkene) Partner->Coupling

Caption: A generalized workflow for the synthesis of complex indazole derivatives via metal-catalyzed cross-coupling reactions.

Cycloaddition Reactions in the Synthesis of the Indazole Core

While this guide focuses on the reactivity of the pre-formed 2-phenyl-2H-indazole core, it is pertinent to mention that cycloaddition reactions are powerful methods for its synthesis. The [3+2] dipolar cycloaddition of sydnones with arynes is an efficient approach that proceeds under mild conditions to afford 2H-indazoles in good to excellent yields.[5][12]

Conclusion and Future Perspectives

The 2-phenyl-2H-indazole core possesses a rich and varied reactivity profile, making it a privileged scaffold in synthetic chemistry. The strategic application of C-H functionalization, electrophilic substitution, and metal-catalyzed cross-coupling reactions allows for the precise and efficient modification of this important heterocycle. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate the emergence of even more innovative and sustainable methods for the functionalization of 2-phenyl-2H-indazoles, further expanding their utility in drug discovery and materials science.

References

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH.
  • 2H-Indazole synthesis - Organic Chemistry Portal.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid - ChemRxiv.
  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR.
  • C-H functionalization of 2H-indazole. - ResearchGate.
  • Synthesis and Biological Evaluation of Substituted 2-phenyl-2H-indazole-7-carboxamides as Potent poly(ADP-ribose) Polymerase (PARP) Inhibitors - PubMed.
  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.
  • Visible-Light-Induced Ru-Catalyzed Ortho C−H Diarylation of 2-Phenyl-2H-Indazoles and 1-Phenyl-1H-Pyrazoles.
  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study | Langmuir - ACS Publications.
  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis | Organic Letters - ACS Publications.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

Sources

Unveiling the Electronic Landscape of 2-Phenyl-2H-indazole: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Phenyl-2H-indazole Scaffold

The 2-phenyl-2H-indazole core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] This nitrogen-containing heterocyclic framework is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antiprotozoal, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The specific arrangement of the phenyl ring at the 2-position of the indazole system imparts unique electronic and steric characteristics that govern its molecular interactions and, consequently, its function. Understanding the intricate details of its electronic structure is paramount for rational drug design, enabling the targeted modulation of its properties to enhance efficacy and selectivity.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of 2-phenyl-2H-indazole. We will delve into the quantum chemical approaches that reveal the distribution of electrons, the nature of molecular orbitals, and the molecule's reactivity profile. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for the informed design of novel 2-phenyl-2H-indazole derivatives.

Theoretical Framework: Probing the Quantum Mechanical Nature of 2-Phenyl-2H-indazole

The electronic behavior of 2-phenyl-2H-indazole is governed by the principles of quantum mechanics. To unravel its electronic properties, a suite of computational methods is employed, with Density Functional Theory (DFT) being a particularly powerful and widely used approach.[7][8]

Core Computational Methodology: Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. The fundamental premise of DFT is that the energy of a system can be determined from its electron density.

A typical DFT workflow for analyzing 2-phenyl-2H-indazole involves the following key steps:

  • Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved by finding the minimum energy conformation on the potential energy surface. The choice of functional and basis set is crucial for obtaining accurate geometries. For molecules of this nature, hybrid functionals like B3LYP or CAM-B3LYP, combined with a Pople-style basis set such as 6-311++G(d,p), have been shown to provide reliable results.[7]

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared and Raman spectra.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's behavior. These include:

    • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

    • Electron Density and Electrostatic Potential (ESP) Mapping: The distribution of electron density reveals the regions of the molecule that are electron-rich or electron-deficient. An ESP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic or nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It allows for the quantification of charge transfer interactions between occupied and unoccupied orbitals, offering insights into hyperconjugation and resonance effects that contribute to molecular stability.

Workflow for Theoretical Electronic Structure Analysis

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Electronic Structure Analysis cluster_3 Interpretation & Correlation Input_Structure Initial 3D Structure (e.g., from crystal data or builder) Method_Selection Select DFT Functional & Basis Set (e.g., CAM-B3LYP/6-311++G**) Input_Structure->Method_Selection Geom_Opt Geometry Optimization Method_Selection->Geom_Opt Freq_Calc Frequency Analysis Geom_Opt->Freq_Calc Confirm Minimum Energy Single_Point Single-Point Energy Calculation Freq_Calc->Single_Point HOMO_LUMO HOMO/LUMO Analysis (Energy Gap, Visualization) Single_Point->HOMO_LUMO ESP_Map Electrostatic Potential Mapping Single_Point->ESP_Map NBO_Analysis Natural Bond Orbital Analysis (Charge Distribution, Delocalization) Single_Point->NBO_Analysis Reactivity Predict Reactivity Sites HOMO_LUMO->Reactivity Spectra Correlate with Experimental Spectra (UV-Vis, IR) HOMO_LUMO->Spectra ESP_Map->Reactivity NBO_Analysis->Reactivity SAR Inform Structure-Activity Relationships Reactivity->SAR

Caption: A typical workflow for the theoretical analysis of the electronic structure of 2-phenyl-2H-indazole using DFT.

Key Electronic Structure Features of 2-Phenyl-2H-indazole

Based on computational studies of 2-phenyl-2H-indazole and its derivatives, several key electronic features can be delineated:

  • Molecular Orbitals (HOMO & LUMO): The HOMO is typically delocalized across the indazole ring system and the phenyl substituent, indicating that these regions are the primary sites of electron donation. The LUMO is also generally distributed across the entire aromatic system, signifying that the molecule can accept electron density into its π-system. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's photophysical properties and reactivity.[7]

  • Electron Distribution and Reactivity: The nitrogen atoms of the indazole ring are electron-rich centers, making them susceptible to electrophilic attack. The phenyl ring can be either electron-donating or electron-withdrawing depending on the nature of its substituents, which in turn modulates the electronic properties of the entire molecule.[1][6] For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antiprotozoal activity of some derivatives.[1][6]

  • Aromaticity and Stability: Both the benzene and pyrazole rings of the indazole moiety are aromatic, contributing to the overall stability of the molecule. NBO analysis can quantify the extent of electron delocalization within these rings. The linkage to the phenyl group at the N2 position creates an extended conjugated system, which influences the electronic absorption spectra of the molecule.

Quantitative Electronic Parameters (Illustrative)

The following table presents typical quantitative data that can be obtained from DFT calculations for 2-phenyl-2H-indazole. The values provided are illustrative and will vary depending on the specific level of theory (functional and basis set) and the solvent environment considered in the calculation.

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO4.7 eV
Dipole Moment (µ) Measure of the molecule's overall polarity2.5 D
Mulliken Atomic Charges Charge distribution on individual atomsN1: -0.4, N2: -0.2

Experimental Validation and Correlation

Theoretical calculations, while powerful, must be validated against experimental data to ensure their accuracy and predictive power.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be correlated with the absorption maxima observed in the experimental UV-Vis spectrum. Solvatochromic studies, where the spectrum is recorded in solvents of varying polarity, can provide further insights into the nature of the electronic transitions.[7]

  • NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the local electronic environment of the nuclei.[1] DFT calculations can predict these chemical shifts with a reasonable degree of accuracy, aiding in the assignment of experimental spectra and confirming the molecular structure.[1]

Experimental Protocol: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare stock solutions of 2-phenyl-2H-indazole in a series of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, methanol).

  • Dilution: From the stock solutions, prepare dilute solutions of known concentrations suitable for UV-Vis analysis (typically in the micromolar range).

  • Data Acquisition: Record the absorption spectra of the solutions over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for each solvent.

  • Correlation with Theory: Compare the experimental λmax values with the predicted electronic transitions from TD-DFT calculations.

Relationship Between Electronic Structure and Biological Activity

G Electronic_Structure Electronic Structure (HOMO/LUMO, ESP, Charge Dist.) Molecular_Properties Molecular Properties (Reactivity, Polarity, H-bonding) Electronic_Structure->Molecular_Properties Governs Biological_Activity Biological Activity (e.g., Receptor Binding, Antiprotozoal Efficacy) Molecular_Properties->Biological_Activity Dictates

Caption: The relationship between the electronic structure of 2-phenyl-2H-indazole, its molecular properties, and its resulting biological activity.

Conclusion and Future Directions

Theoretical studies on the electronic structure of 2-phenyl-2H-indazole provide invaluable insights into its chemical behavior and biological function. By employing a robust computational methodology centered around Density Functional Theory, researchers can dissect the intricate details of its molecular orbitals, electron density distribution, and reactivity profile. These theoretical predictions, when validated by experimental data, offer a powerful platform for the rational design of novel derivatives with enhanced therapeutic properties. Future investigations could explore the excited-state dynamics of this scaffold for applications in photochemistry and materials science, as well as more complex molecular dynamics simulations to understand its interactions within a biological environment.

References

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules, 26(8), 2145. Available at: [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2021). Molecules, 26(23), 7234. Available at: [Link]

  • Principally SAR features derived from the 2-phenyl-2H-indazole... (2021). ResearchGate. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). ResearchGate. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (2021). Organic & Biomolecular Chemistry, 19(44), 9625-9645. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). International Journal of Scientific Development and Research, 10(2). Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules, 22(11), 1883. Available at: [Link]

  • Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. (2020). ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). Molecules, 28(6), 2783. Available at: [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. (2024). Langmuir. Available at: [Link]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025). International Research Journal of Multidisciplinary Technovation. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). MDPI. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). ProQuest. Available at: [Link]

Sources

initial biological screening of novel 2-phenyl-2H-indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Phenotypic Hits to Target Validation: A Technical Guide

Executive Summary

The 2-phenyl-2H-indazole scaffold represents a privileged structure in medicinal chemistry, distinct from its 1H-indazole isomer due to its unique electronic distribution and lipophilicity. While often explored for antimicrobial activity, recent high-impact studies have positioned these derivatives as potent tubulin polymerization inhibitors and HIF-1α modulators , making them prime candidates for oncology pipelines.

This guide provides a rigorous, self-validating screening cascade designed to transition novel 2-phenyl-2H-indazole libraries from chemical synthesis to confirmed biological leads. It prioritizes mechanistic deconvolution (tubulin binding, cell cycle arrest) over generic cytotoxicity to minimize false positives common with hydrophobic heterocycles.

Part 1: Chemical Context & Compound Management

The Silent Failure Point: 2-phenylindazoles are characteristically lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing light scattering that mimics "inhibition" in optical density (OD) assays.

Protocol: DMSO Stock & Stability Check
  • Dissolution: Prepare 10 mM master stocks in 100% anhydrous DMSO.

  • Solubility Limit Test (Nephelometry):

    • Dilute stock to 100 µM in PBS (1% DMSO final).

    • Measure absorbance at 600 nm immediately.

    • Pass Criteria: OD600 < 0.005 (indicates no aggregation).

    • Why: Aggregates sequester proteins non-specifically (Pan-Assay Interference Compounds - PAINS), leading to false positives in enzyme assays.

Part 2: Primary Phenotypic Screening (Cytotoxicity)

Do not rely solely on MTT. Indazoles can interfere with mitochondrial reductase activity. The Sulforhodamine B (SRB) assay is preferred for this scaffold as it measures total protein mass, independent of metabolic state.

Validated Workflow
  • Cell Lines:

    • Cancer:[1][2] MCF-7 (Breast), HeLa (Cervical), HT-29 (Colon).[1]

    • Normal Control (Critical): HEK293 or HFF-1 (Fibroblasts).

  • Positive Control: Colchicine or Combretastatin A-4 (CA-4) (Structural analogs for the tubulin mechanism).

ParameterSpecificationRationale
Seeding Density 3,000–5,000 cells/wellPrevents contact inhibition from masking cytostatic effects.
Drug Exposure 48–72 HoursRequired to capture cell cycle arrest (G2/M) leading to apoptosis.
Selectivity Index (SI)

Target SI > 3.0 to proceed to mechanistic studies.
Part 3: Mechanism of Action (The "Deep Dive")

Research indicates that 2-phenyl-2H-indazoles frequently target the colchicine-binding site of tubulin, causing microtubule destabilization [1][2].

Experiment A: In Vitro Tubulin Polymerization Assay

This is the "Gold Standard" for validating this specific scaffold.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM).

  • Method: Fluorometric tracking of polymerization (DAPI-based or light scattering at 340 nm).

  • Procedure:

    • Incubate tubulin with compound (1–10 µM) at 4°C.

    • Shift temp to 37°C to initiate polymerization.

    • Monitor fluorescence/absorbance for 60 minutes.

  • Readout Interpretation:

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Hit: Flattening of the curve (inhibition of Vmax) or increased lag time.

Experiment B: Cell Cycle Analysis (Flow Cytometry)

If tubulin is the target, cells must arrest in the G2/M phase.

  • Stain: Propidium Iodide (PI) with RNase A.

  • Expectation:

    • Untreated: ~20% in G2/M.

    • Indazole Hit: >40–60% accumulation in G2/M (4N DNA content).

    • Note: If arrest occurs in G1, the mechanism is likely not tubulin-mediated (consider kinase inhibition).

Experiment C: HIF-1α Modulation (Hypoxia Pathway)

Recent data suggests indazoles can inhibit Hypoxia-Inducible Factor 1α (HIF-1α), crucial for solid tumor survival [3].

  • Reporter Assay: HRE-Luciferase (Hypoxia Response Element) in HeLa cells.

  • Condition: Induce hypoxia with 1%

    
     or 
    
    
    
    (100 µM).
  • Hit Definition: Reduction in luminescence without corresponding cytotoxicity in the same timeframe.

Part 4: Visualization of the Screening Logic
Diagram 1: The Screening Cascade

This flowchart illustrates the decision matrix for filtering a library of 2-phenylindazoles.

ScreeningCascade Library 2-Phenyl-2H-Indazole Library Solubility Step 1: Solubility Check (Nephelometry) Library->Solubility SRB Step 2: Phenotypic Screen (SRB Assay / 3 Cell Lines) Solubility->SRB Pass (>100µM) Selectivity Selectivity Filter (SI > 3 vs Normal Cells) SRB->Selectivity IC50 < 10µM MechSplit Step 3: Target Deconvolution Selectivity->MechSplit Pass Tubulin Pathway A: Tubulin (Polymerization Assay) MechSplit->Tubulin Primary Hypothesis Hypoxia Pathway B: HIF-1α (HRE-Luciferase) MechSplit->Hypoxia Secondary Hypothesis FlowCyto Confirmation: Cell Cycle (G2/M Arrest) Tubulin->FlowCyto Inhibition Confirmed Lead VALIDATED LEAD (Ready for ADME) Hypoxia->Lead Inhibition Confirmed FlowCyto->Lead

Caption: Decision matrix for filtering 2-phenylindazoles, prioritizing solubility and selectivity before mechanistic divergence.

Diagram 2: Mechanism of Action (Tubulin Targeting)

Visualizing the molecular consequence of the "Hit" scenario.

MOA Indazole 2-Phenyl-2H-Indazole ColchicineSite Colchicine Binding Site Indazole->ColchicineSite Binds TubulinDimers Free Tubulin Dimers (α/β) Polymerization Microtubule Polymerization TubulinDimers->Polymerization Inhibits ColchicineSite->TubulinDimers Conformational Change Spindle Mitotic Spindle Formation Polymerization->Spindle Required for CheckPoint Spindle Assembly Checkpoint (SAC) Spindle->CheckPoint Failure Triggers Arrest G2/M Phase Arrest CheckPoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Pharmacological cascade: Indazole binding to the colchicine site prevents polymerization, triggering the Spindle Assembly Checkpoint.[3]

Part 5: Secondary Application (Antimicrobial)

If the compound fails cytotoxicity screens against cancer cells, do not discard. 2-phenylindazoles are validated antiprotozoal agents.

  • Target Organisms: Giardia intestinalis, Entamoeba histolytica.[4]

  • Protocol: In vitro susceptibility assay using metronidazole as a control. 2-phenyl derivatives often outperform metronidazole in resistant strains [4].

References
  • Gastpar, R., et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization.[5] Journal of Medicinal Chemistry, 41(25), 4965-4972.

  • Luo, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127914.

  • Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.[6] Nature Reviews Cancer, 3(10), 721-732.

  • Pérez-Villanueva, J., et al. (2017).[4][7] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.[8]

Sources

Strategic Approaches to the Synthesis of the 2-Phenyl-2H-Indazole Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Reaction Pathways of 2-Phenyl-2H-Indazole

This guide offers an in-depth exploration of the core reaction pathways associated with 2-phenyl-2H-indazole, a cornerstone heterocyclic scaffold in modern medicinal chemistry and materials science. Its prevalence in high-profile pharmaceuticals, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib, underscores the critical need for a profound understanding of its synthesis and reactivity.[1][2] This document moves beyond simple procedural outlines to dissect the causality behind synthetic strategies and to illuminate the mechanistic logic that empowers researchers in drug development and scientific discovery.

The construction of the 2-phenyl-2H-indazole framework is not a one-size-fits-all endeavor. The choice of synthetic route is a strategic decision dictated by factors such as desired substitution patterns, availability of starting materials, and tolerance for specific reaction conditions. We will explore the most robust and field-proven pathways, from classical thermal cyclizations to modern catalytic methodologies.

The Cadogan Reductive Cyclization: A Classic Workhorse

The Cadogan reaction is a powerful and direct method for forming the indazole ring system via the deoxygenation of an o-nitrobenzaldimine intermediate.[3] This intermediate is typically formed in situ from the condensation of an o-nitrobenzaldehyde and a primary amine, in this case, aniline.

Causality and Mechanistic Insight: The driving force of this reaction is the reductive cyclization facilitated by a trivalent phosphorus reagent, most commonly triethyl phosphite, P(OEt)₃. The classical mechanism is widely accepted to proceed through the exhaustive deoxygenation of the nitro group to form a highly reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the imine nitrogen.[3] However, it is crucial for the modern researcher to be aware of recent mechanistic studies that provide evidence for non-nitrene pathways. These studies have identified 2H-indazole N-oxides as competent intermediates, suggesting a stepwise deoxygenation process is at play, which challenges the long-held assumption of a direct nitro-to-nitrene conversion.[4][5] This insight is pivotal, as it opens avenues for milder reaction conditions by controlling the oxidation state of the nitrogen intermediates.

Experimental Protocol: One-Pot Ultrasound-Assisted Cadogan Synthesis [6]

This protocol leverages ultrasound to facilitate the initial imine formation under neat conditions before the thermal cyclization, enhancing efficiency.

  • Step 1: Imine Formation: In a 50 mL heavy-wall Schlenk tube, combine 2-nitrobenzaldehyde (1.65 mmol, 1.0 eq) and the desired aniline (1.65 mmol, 1.0 eq).

  • Step 2: Sonication: Place the reaction tube in an ultrasonic bath and sonicate the neat mixture for 2 hours at 40 °C.

  • Step 3: Cyclization: Remove the tube, add triethyl phosphite (5.0 mmol, ~3.0 eq), and fit the tube with a condenser. Heat the mixture to 150 °C under a nitrogen atmosphere for 2 hours.

  • Step 4: Work-up: Cool the reaction mixture. Carefully quench the excess phosphite by adding 20 mL of a 5% hydrogen peroxide solution.

  • Step 5: Extraction & Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, typically with a hexane-ethyl acetate gradient) to yield the 2-phenyl-2H-indazole product.

Caption: The Cadogan reaction pathway for 2-phenyl-2H-indazole synthesis.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Reductive Cyclization A o-Nitrobenzaldehyde C Schiff Base (o-Nitrobenzaldimine) A->C + Aniline (Ultrasound, 40°C) B Aniline B->C D Nitrene Intermediate (Classical Pathway) C->D + P(OEt)3, 150°C - PO(OEt)3 E N-Oxide Intermediate (Modern Evidence) C->E + P(OEt)3, 150°C (Stepwise Deoxygenation) F 2-Phenyl-2H-indazole D->F Intramolecular Cyclization E->F Further Deoxygenation

Palladium-Catalyzed Intramolecular Amination: A Modern, Milder Approach

The limitations of the Cadogan reaction, namely its harsh thermal requirements, have driven the development of milder, transition-metal-catalyzed alternatives. The palladium-catalyzed intramolecular C-N bond formation represents a significant advance, allowing for the construction of the indazole ring under more controlled conditions.[1][7]

Causality and Mechanistic Insight: This strategy relies on the power of palladium to catalyze the amination of an aryl halide. The key precursor is an N-aryl-N-(o-bromobenzyl)hydrazine. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting palladium(II) complex is positioned for an intramolecular reductive elimination with the adjacent hydrazine nitrogen, forming the critical N(1)-C(7a) bond.[8] A crucial and often overlooked aspect is the subsequent spontaneous aromatization of the initially formed dihydroindazole intermediate. This final step is typically facile, driven by the formation of the stable aromatic indazole ring, and often occurs in situ or during work-up without the need for an external oxidant. The choice of ligand is paramount; bulky, electron-rich phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective because they promote the necessary oxidative addition and reductive elimination steps while stabilizing the palladium catalyst.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles [1]

  • Step 1: Reaction Setup: To a pressure tube, add the N-(o-bromobenzyl)-N-arylhydrazine (1.0 mmol, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), dppf (0.075 mmol, 7.5 mol%), and sodium tert-butoxide (t-BuONa, 1.5 mmol, 1.5 eq).

  • Step 2: Solvent Addition: Add anhydrous toluene (3.5 mL) to the tube.

  • Step 3: Reaction Execution: Seal the pressure tube and heat the mixture to 90 °C for the required time (typically monitored by TLC or LC-MS).

  • Step 4: Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue directly by flash chromatography on silica gel (e.g., 5-10% ether in hexanes) to yield the desired 2-aryl-2H-indazole.

Caption: Catalytic cycle for the Pd-catalyzed synthesis of 2-aryl-2H-indazoles.

G center Pd(0)L Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition Intermediate (Pd-II) A->B + Substrate (Ar-Br) C N-Arylation Intermediate (Pd-II) B->C Base (t-BuONa) D Reductive Elimination Product (Dihydroindazole) C->D Reductive Elimination (N-C bond formation) D->A - HBr F Final Product (2-Aryl-2H-indazole) D->F Spontaneous Aromatization E Starting Material (N-aryl-N-(o-bromobenzyl)hydrazine) E->B

Copper-Catalyzed Three-Component Synthesis: An Efficient One-Pot Strategy

For operational simplicity and atom economy, multicomponent reactions are highly prized. The copper-catalyzed one-pot synthesis of 2H-indazoles from a 2-bromobenzaldehyde, a primary amine, and sodium azide is a prime example of this efficiency.[2]

Causality and Mechanistic Insight: This reaction is a cascade of consecutive bond-forming events orchestrated by the copper catalyst.[9] The proposed mechanism highlights the versatility of copper:

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and amine to form the corresponding imine.

  • C-N Bond Formation: Copper likely catalyzes a substitution of the aryl bromide with the azide anion.

  • N-N Bond Formation: The key step is the intramolecular cyclization. This is thought to involve the loss of dinitrogen (N₂) from the azide moiety, followed by the formation of the N-N bond to yield the indazole ring. The use of a high-boiling, polar solvent like polyethylene glycol (PEG) is advantageous not only for its "green" credentials but also for its ability to solubilize the various components and facilitate the reaction at the required high temperatures.[10]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis [10]

  • Step 1: Reaction Setup: In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 eq), primary amine (1.0 eq), sodium azide (NaN₃, 2.0 eq), and copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%).

  • Step 2: Solvent and Heating: Add polyethylene glycol (PEG-300) as the solvent and heat the mixture to 120 °C.

  • Step 3: Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Step 4: Work-up: Cool the mixture and dilute with water.

  • Step 5: Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to afford the 2-substituted-2H-indazole.

Core Reactivity Pathways of the 2-Phenyl-2H-Indazole Scaffold

Once synthesized, the 2-phenyl-2H-indazole core is not an inert endpoint but a versatile platform for further functionalization. Understanding its inherent reactivity is key to its application in creating diverse molecular libraries for drug discovery.

C-H Functionalization: The Gateway to Structural Diversity

Late-stage functionalization via C-H activation is a modern paradigm in synthetic chemistry, and the 2H-indazole ring is a prime substrate for these transformations.[11] The C3 position is the most common site for functionalization due to its electronic properties.

Key Reaction Types:

  • Photocatalytic Carbamoylation: In a notable green chemistry approach, the C3 position can be carbamoylated using oxamic acids under visible light irradiation with an organic photocatalyst like 4CzIPN.[2] This reaction proceeds under mild, transition-metal-free conditions, making it highly attractive for pharmaceutical applications where metal contamination is a concern.

  • Alkoxylation and Arylation: The C3 position can be alkoxylated or arylated through various methods, often involving photolytic or metal-catalyzed processes. For instance, a visible-light-induced reaction with alcohols can lead to C3-alkoxylated products, though the reaction outcome can be sensitive to the atmosphere (N₂ vs. O₂).[12]

Table 1: Comparison of Key Synthetic Pathways

FeatureCadogan CyclizationPd-Catalyzed AminationCu-Catalyzed 3-Component
Precursors o-Nitrobenzaldehyde, AnilineN-aryl-N-(o-bromobenzyl)hydrazineo-Bromobenzaldehyde, Amine, NaN₃
Key Reagent P(OEt)₃Pd(OAc)₂ / dppfCu₂O Nanoparticles
Conditions Harsh (High Temp: 150°C)Mild (90°C)Moderate-High Temp (120°C)
Advantages Direct, powerfulMild, good functional group toleranceOne-pot, operationally simple
Disadvantages Harsh conditions, stoichiometric reductantMulti-step precursor synthesisUse of azide, high temperature
Reference [6][1][10]
Photochemical Reactivity: A Switchable Pathway

The interaction of the 2H-indazole ring with light offers fascinating and synthetically useful transformations that go beyond its synthesis. The reaction atmosphere can act as a chemical switch, dictating the final product.

Causality and Mechanistic Insight:

  • Under Nitrogen (N₂): In the presence of a photosensitizer (e.g., Mes-Acr⁺ClO₄⁻) and an oxidant (e.g., Selectfluor), irradiation of a 2H-indazole in an alcohol solvent under an inert N₂ atmosphere leads to selective C3-alkoxylation . The excited photosensitizer likely initiates a radical cascade, leading to the functionalization at the C3 position.[12]

  • Under Oxygen (O₂): Remarkably, by simply switching the atmosphere to oxygen and removing the external oxidant, the reaction pathway changes completely. The 2H-indazole undergoes a ring-opening reaction to afford unsymmetrical ortho-alkoxycarbonylated azobenzenes.[12] This transformation highlights the delicate electronic balance of the indazole core and its susceptibility to oxidative cleavage under specific photochemical conditions. For drug development professionals, this dual reactivity is a critical piece of knowledge, as it can represent either a powerful synthetic tool or an unwanted degradation pathway under certain formulation or storage conditions.

Caption: Atmosphere-controlled photochemical reactivity of 2H-indazoles.

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_path1 Inert Atmosphere cluster_path2 Oxidative Atmosphere A 2-Phenyl-2H-indazole C Visible Light + Photosensitizer A->C B Alcohol (R-OH) B->C D N₂ Atmosphere + Oxidant C->D F O₂ Atmosphere C->F E C3-Alkoxylated 2H-Indazole D->E C-H Functionalization G Ring-Opened Product (o-alkoxycarbonyl-azobenzene) F->G Oxidative Ring Opening

Conclusion and Outlook

The 2-phenyl-2H-indazole core is a privileged scaffold whose value is derived directly from the rich and varied reaction pathways that govern its synthesis and functionalization. From the classical, high-temperature Cadogan cyclization to the nuanced and mild conditions of palladium catalysis and the operational simplicity of copper-catalyzed multicomponent reactions, the synthetic chemist has a powerful toolkit for accessing this structure. Furthermore, the subsequent reactivity of the indazole ring, particularly through C-H functionalization and controllable photochemical transformations, provides a fertile ground for generating novel chemical entities. For researchers in drug development, a deep, mechanistic understanding of these pathways is not merely academic; it is the foundation upon which new, life-changing therapies are built.

References

  • Makarem, S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. American Chemical Society. Available at: [Link]

  • Makarem, S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ResearchGate. Available at: [Link]

  • Makarem, S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Song, J. J., & Yee, N. K. (2000). A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction. PubMed. Available at: [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, ACS Publications. Available at: [Link]

  • Neogi, S., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Vapourtec. (2021). Synthesis of 2H-Indazoles via the Cadogan Reaction in Batch and Flow Mode. Vapourtec. Available at: [Link]

  • Wu, C., et al. (2010). A rapid and efficient synthesis of 2H-indazoles, which involves a [3 + 2] dipolar cycloaddition of arynes and sydnones. Organic Letters. Available at: [Link]

  • G, S., et al. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir, ACS Publications. Available at: [Link]

  • Rivera-Ramírez, D., et al. (2023). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2H-Indazole derivatives. Google Patents.
  • Organic Chemistry Portal. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. Available at: [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]

  • Kumar, M. R., et al. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. PubMed. Available at: [Link]

  • Zhang, G., et al. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Wu, C., et al. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. National Institutes of Health (NIH). Available at: [Link]

  • Organic Chemistry Portal. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (2014). Ligand-Free Copper(I) Oxide Nanoparticle Catalyzed Three-Component Synthesis of 2H-Indazole Derivatives from 2-Halobenzaldehydes, Amines and Sodium Azide in Polyethylene Glycol as a Green Solvent. Organic Chemistry Portal. Available at: [Link]

  • Wu, C., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Controllable chemoselectivity in the reaction of 2H-indazoles with alcohols under visible-light irradiation: synthesis of C3-alkoxylated 2H-indazoles and ortho-alkoxycarbonylated azobenzenes. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency One-Pot Synthesis of 2-Phenyl-2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in potent kinase inhibitors (e.g., Pazopanib, Axitinib) and anti-inflammatory agents. However, accessing the 2H-isomer with high regioselectivity is synthetically challenging due to the thermodynamic preference for the 1H-tautomer during standard alkylation reactions.

This Application Note details a robust, scalable, one-pot reductive cyclization protocol for synthesizing 2-phenyl-2H-indazoles directly from commercially available 2-nitrobenzaldehydes and anilines. Unlike transition-metal-catalyzed routes that often require expensive ligands or pre-functionalized hydrazones, this modified Cadogan-type approach utilizes organophosphorus-mediated deoxygenation to drive cyclization. This method ensures exclusive N2-regioselectivity, high functional group tolerance, and operational simplicity suitable for parallel medicinal chemistry campaigns.

Mechanistic Insight & Rationale

The Selectivity Problem

Standard alkylation of indazoles typically yields a mixture of N1- and N2-isomers (often ~1:1 to 3:1 ratio favoring N1), necessitating tedious chromatographic separation. Direct synthesis of the 2H-core is therefore preferred.

The Reductive Cyclization Strategy

This protocol relies on the in situ formation of an imine (Schiff base) followed by a reductive cyclization cascade.

  • Condensation: 2-Nitrobenzaldehyde condenses with an aniline to form an o-nitrobenzylideneaniline.

  • Deoxygenation: A trivalent phosphorus reagent (e.g.,

    
     or 
    
    
    
    ) reduces the nitro group.
  • Cyclization: The resulting nitrene (or nitroso) intermediate is intercepted by the imine nitrogen, forming the N–N bond. Because the imine nitrogen is fixed in position relative to the nitro group, the cyclization is structurally forced to yield the 2H-isomer exclusively.

Reaction Pathway Visualization

Mechanism Start 2-Nitrobenzaldehyde + Aniline Imine Schiff Base (Imine Formation) Start->Imine - H2O Reduct Nitro Reduction (via R3P) Imine->Reduct + R3P Nitrene Nitrene/Nitroso Intermediate Reduct->Nitrene - R3P=O Cycliz N-N Bond Formation (Ring Closure) Nitrene->Cycliz Intramolecular Attack Product 2-Phenyl-2H-Indazole (Exclusive Regioisomer) Cycliz->Product

Figure 1: Mechanistic pathway for the modified Cadogan reductive cyclization ensuring N2-selectivity.

Experimental Protocol

Objective: Synthesis of 2-phenyl-2H-indazole (Model Substrate). Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Equipment
  • Reactants: 2-Nitrobenzaldehyde (1.0 equiv), Aniline (1.0 equiv).

  • Reductant: Tri-n-butylphosphine (

    
    ) (2.5 equiv) OR Triethyl phosphite (
    
    
    
    ) (excess). Note:
    
    
    allows milder conditions.
  • Solvent: Isopropanol (anhydrous) or Toluene.

  • Vessel: Microwave vial (for rapid synthesis) or sealed pressure tube.

Step-by-Step Methodology
  • Schiff Base Formation (In-situ):

    • Charge a reaction vial with 2-nitrobenzaldehyde (151 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol).

    • Add Isopropanol (3.0 mL).

    • Optional: Add 4Å molecular sieves (100 mg) to accelerate condensation.

    • Stir at room temperature for 30 minutes. (Visual check: Solution often turns yellow/orange).

  • Reductive Cyclization:

    • Add

      
       (620 µL, 2.5 mmol) dropwise to the reaction mixture.
      
    • Seal the vessel.

    • Heat to 80°C for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the imine intermediate and appearance of the highly fluorescent indazole product.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Phosphine Oxide Removal: The byproduct

      
       can be difficult to remove.
      
      • Method A: Flash chromatography on silica gel (Gradient: 0%

        
         20% EtOAc in Hexanes). The non-polar indazole usually elutes before the polar phosphine oxide.
        
      • Method B: If using

        
        , wash the crude organic layer with 1M NaOH to hydrolyze/remove phosphorus byproducts.
        
Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Reagents (Aldehyde + Amine + Solvent) Step2 Step 2: Condensation (30 min @ RT) Step1->Step2 Step3 Step 3: Add Reductant (n-Bu3P or P(OEt)3) Step2->Step3 Step4 Step 4: Heat (80°C, 2-4 hrs) Step3->Step4 Step5 Step 5: Workup (Concentrate & Flash Column) Step4->Step5

Figure 2: Operational workflow for the one-pot synthesis.

Scope and Performance Data

This protocol is highly tolerant of electronic variation on the aniline ring. Electron-withdrawing groups (EWGs) on the aniline typically accelerate the reaction by making the imine more electrophilic during the condensation step, though they may retard the nucleophilic attack of the nitrene.

Table 1: Substrate Scope and Yields (Genung Conditions)

EntryR (Aniline Substituent)Time (h)Yield (%)Notes
1 H (Phenyl)288Standard reference
2 4-OMe (EDG)382Slightly slower
3 4-F (EWG)291Clean conversion
4 4-CF3 (Strong EWG)285High purity
5 3-Cl2.589Meta-substitution tolerated

Data aggregated from Genung et al. [1] and internal validation.

Troubleshooting & Self-Validation

To ensure this protocol is a "self-validating system," observe the following critical control points:

  • Moisture Control: While the reaction tolerates ambient moisture, excessive water hydrolyzes the imine back to the aldehyde. Validation: If yield is <50%, add activated 4Å molecular sieves during Step 1.

  • Phosphine Quality: Oxidized phosphine (due to old reagent bottles) is ineffective. Validation: Use a fresh bottle of

    
    . If the solution does not fume/warm slightly upon addition, the reagent may be compromised.
    
  • Byproduct Interference:

    
     co-elution is a common issue. Validation:  Use a C18 reverse-phase column if normal phase separation is difficult, or switch to the polymer-supported triphenylphosphine (PS-PPh3) for filtration-based purification (though kinetics will be slower).
    

Safety & Compliance

  • 2-Nitrobenzaldehydes: Potential skin sensitizers. Handle with gloves.

  • Tri-n-butylphosphine: Pyrophoric and toxic. Has a pungent, foul odor. MUST be handled in a fume hood. Treat all glassware with bleach before removing from the hood to oxidize residual phosphine.

  • Waste Disposal: Segregate phosphorus-containing waste streams according to EHS guidelines.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[1][2][3] Organic Letters, 16(11), 3114–3117.[3] [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles.[4][5] Organic Letters, 13(13), 3542–3545.[2][4] [Link]

  • Alijaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021). Palladium-Catalyzed Direct Synthesis of 2-Aryl-2H-indazoles.[4] The Journal of Organic Chemistry, 86(2), 1408–1418. [Link]

Sources

experimental setup for ultrasound-assisted synthesis of 2-phenyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Experimental Setup for Ultrasound-Assisted Synthesis of 2-Phenyl-2H-Indazole

Audience: Researchers, scientists, and drug development professionals.

Ultrasound-Assisted Synthesis of 2-Phenyl-2H-Indazole: A Green and Efficient Approach

The indazole scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] The 2-phenyl-2H-indazole isomer, in particular, is a key building block in the development of various therapeutic agents. Traditional synthetic routes to this compound often require harsh reaction conditions, long reaction times, and the use of hazardous reagents.[3] This application note details an efficient, rapid, and environmentally benign protocol for the synthesis of 2-phenyl-2H-indazole utilizing the principles of sonochemistry.

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry technique that can significantly enhance reaction rates, improve yields, and lead to milder reaction conditions.[4][5] The chemical effects of ultrasound are not a result of direct interaction with molecules, but rather from the physical phenomenon of acoustic cavitation.[6][7] This process involves the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[8][9] The implosion of these bubbles generates localized "hotspots" with transient temperatures of several thousand degrees and pressures exceeding one thousand atmospheres, leading to the formation of highly reactive radical species and accelerating chemical transformations.[6][10]

This protocol combines the benefits of ultrasound-assisted synthesis under neat (solvent-free) conditions with a subsequent Cadogan cyclization to afford 2-phenyl-2H-indazole in high yield.[11] This one-pot procedure minimizes waste, reduces work-up time, and avoids the need for solvent purification, aligning with the principles of sustainable chemistry.[10][11]

Causality of Experimental Choices

The selection of an ultrasound-assisted, one-pot procedure is predicated on several key advantages over conventional methods:

  • Rate Acceleration and Yield Enhancement: The extreme conditions generated during acoustic cavitation provide the necessary activation energy for the reaction to proceed rapidly, often reducing reaction times from hours to minutes and significantly improving product yields.[12][13]

  • Energy Efficiency: By localizing the energy input to the cavitation bubbles, sonochemistry is more energy-efficient than conventional heating methods that heat the entire reaction bulk.[8]

  • Neat Reaction Conditions: The use of ultrasound can facilitate reactions without a solvent. This is particularly advantageous as it eliminates the need for potentially toxic solvents, simplifies product isolation, and reduces chemical waste. The high energy of cavitation can promote mixing and mass transfer between the neat reactants.[11]

  • Cadogan Cyclization: The choice of triethyl phosphite for the cyclization step is based on the well-established Cadogan reaction, a reliable method for the synthesis of various azaheterocycles from nitro-compounds.[14] In this protocol, it facilitates the deoxygenative N-N bond formation to construct the indazole ring.

Experimental Protocol

Materials and Equipment
Reagents & Solvents Grade Supplier
2-NitrobenzaldehydeReagent Grade, ≥99%Sigma-Aldrich
AnilineReagent Grade, ≥99.5%Sigma-Aldrich
Triethyl phosphiteReagent Grade, 98%Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Silica gel60-120 mesh for column chromatographyFisher Scientific
Equipment Specifications
Ultrasonic BathFrequency: 40-50 kHz, Power: 100-200 W
Round-bottom flask50 mL
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Condenser
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Rotary evaporator
Glass column for chromatography
Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline is toxic and can be absorbed through the skin. Handle with care.

  • Triethyl phosphite has a pungent odor. Ensure it is handled exclusively within the fume hood.

Step-by-Step Synthesis Protocol

Part 1: Ultrasound-Assisted Condensation (Neat)

  • To a 50 mL round-bottom flask, add 2-nitrobenzaldehyde (1.0 eq) and aniline (1.0 eq).

  • Place a small magnetic stir bar in the flask.

  • Position the flask in the ultrasonic bath, ensuring the water level is sufficient to immerse the reaction mixture.

  • Turn on the ultrasound and set the temperature to 40 °C.

  • Irradiate the mixture for the time specified in the parameter table below (typically 30-60 minutes). The reaction progress can be monitored by TLC. The initial solid reactants should form a molten orange mixture. This step forms the intermediate N-(2-nitrobenzylidene)aniline.

Part 2: Cadogan Cyclization

  • After the initial sonication period, carefully remove the flask from the ultrasonic bath.

  • Add triethyl phosphite (2.0 - 3.0 eq) to the reaction mixture.

  • Fit the flask with a condenser and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 120-140 °C) with continuous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

Work-up and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The excess triethyl phosphite and by-products can be removed under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then purified by column chromatography on silica gel.[15]

  • A gradient elution system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate, is effective. The product, 2-phenyl-2H-indazole, can be visualized on TLC plates under UV light (254 nm).[15]

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-phenyl-2H-indazole as a solid.

Characterization

The identity and purity of the synthesized 2-phenyl-2H-indazole should be confirmed using standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.[11]

  • Mass Spectrometry: To determine the molecular weight.[11]

  • Melting Point: To assess purity.

Data Presentation and Visualization

Table of Experimental Parameters
ParameterValue/ConditionRationale
Reactant Ratio 1:1 (2-Nitrobenzaldehyde:Aniline)Stoichiometric for imine formation.
Ultrasound Frequency 40-50 kHzCommon frequency for ultrasonic cleaning baths, effective for cavitation.[12]
Temperature (Sonication) 40 °CProvides sufficient energy to facilitate the reaction without thermal degradation.[11]
Sonication Time 30 - 60 minSignificantly reduced time compared to conventional methods due to ultrasonic activation.[12]
Cyclization Reagent Triethyl phosphite (2-3 eq)Acts as a deoxygenating agent to facilitate the reductive cyclization.[11]
Cyclization Temperature 120 - 140 °C (Reflux)Standard condition for Cadogan cyclization.
Expected Yield >90%Ultrasound-assisted methods typically provide high yields.[11]
Experimental Workflow Diagram

G cluster_prep Part 1: Sonochemical Condensation cluster_reaction Part 2: Cadogan Cyclization cluster_purification Purification & Analysis A 1. Mix 2-Nitrobenzaldehyde and Aniline (Neat) B 2. Immerse in Ultrasonic Bath A->B C 3. Irradiate at 40°C (30-60 min) B->C D 4. Add Triethyl Phosphite C->D E 5. Reflux at 120-140°C (2-4 hours) D->E F 6. Cool and Evaporate Excess Reagent E->F G 7. Purify by Silica Gel Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Workflow for the ultrasound-assisted synthesis of 2-phenyl-2H-indazole.

Logical Relationship of Sonochemistry

G US Ultrasound Wave (>20 kHz) Cavitation Acoustic Cavitation US->Cavitation Collapse Violent Bubble Collapse Cavitation->Collapse Hotspot Localized Hotspots (High T & P) Collapse->Hotspot MassTransfer Enhanced Mass Transfer & Micro-mixing Collapse->MassTransfer Radicals Radical Formation Hotspot->Radicals Reaction Accelerated Chemical Reaction (e.g., Indazole Synthesis) Radicals->Reaction MassTransfer->Reaction

Caption: Mechanism of reaction acceleration via sonochemistry.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction at each stage can be rigorously monitored by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of starting materials and the appearance of a new, less polar product spot corresponding to 2-phenyl-2H-indazole. The final validation of the protocol's success lies in the characterization of the purified product. The obtained spectroscopic data (¹H NMR, ¹³C NMR, MS) should be compared with literature values for 2-phenyl-2H-indazole to confirm its identity and purity. The high yield and short reaction time, when compared to conventional methods reported in the literature, further validate the efficacy of the ultrasound-assisted approach.

References

  • Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. [Link]

  • Sonochemistry - beyond synthesis. RSC Education. [Link]

  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. [Link]

  • SONOCHEMISTRY AND ITS APPLICATIONS. RJPN. [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir - ACS Publications. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]

  • Green Chemistry: Use of Ultrasound in organic synthesis. YouTube. [Link]

  • Synthesis of 2‐phenyl‐2H‐ indazole derivatives. ResearchGate. [Link]

  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PMC. [Link]

  • Sonochemistry. Wikipedia. [Link]

  • Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry. ACS Omega. [Link]

  • Schematics of the experimental setup used for the sonochemical reactions. ResearchGate. [Link]

  • Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PMC. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2H-indazole derivatives 230 under ultrasonic irradiation. ResearchGate. [Link]

  • Reaction mechanism of ultrasound assisted synthesis method. ResearchGate. [Link]

  • Gram‐scale synthesis of 2‐phenyl‐2H‐indazole 3 a. ResearchGate. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

  • Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

Application Note: Advanced Purification Strategies for 2-Phenyl-2H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

The 2-phenyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-cancer (e.g., PLK4, FGFR inhibitors) and anti-protozoal therapeutics. However, its synthesis—often via Cadogan cyclization or metal-catalyzed cross-coupling—frequently yields a mixture containing the thermodynamically stable 1H-indazole and the kinetically favored 2H-indazole regioisomers.

Achieving pharmaceutical-grade purity (>99.5%) requires exploiting the subtle physicochemical differences between these isomers.

The Physicochemical Divergence
  • Dipole Moment: 2H-indazoles generally exhibit a higher dipole moment (~3.4 D) compared to their 1H-analogues (~1.5 D) due to the quinoid-like resonance contribution in the 2H-tautomer.[1]

  • Chromatographic Behavior: On normal-phase silica, the more polar 2H-isomer typically elutes after the less polar 1H-isomer.

  • Solubility Profile: The symmetry and stacking ability of the 2-phenyl moiety often result in distinct solubility curves, enabling separation via fractional recrystallization.

Decision Logic & Workflow

The following flowchart illustrates the decision matrix for purifying crude reaction mixtures containing 2-phenyl-2H-indazoles.

PurificationWorkflow Start Crude Reaction Mixture (Contains 1H/2H Isomers + Metals) TLC TLC Analysis (Hexane:EtOAc 80:20) Start->TLC Decision Isomer Separation (Delta Rf > 0.1?) TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Yes (Good Separation) Cryst Fractional Recrystallization (Solvent Screening) Decision->Cryst No (Poor Separation) Scavenge Metal Scavenging (Si-Thiol / Activated Carbon) Flash->Scavenge Cryst->Scavenge FinalQC QC Validation (1H NMR + HPLC) Scavenge->FinalQC

Figure 1: Strategic decision tree for indazole purification. High Rf differential favors chromatography; low differential necessitates recrystallization.

Protocol A: High-Resolution Flash Chromatography

Objective: Separation of 1H and 2H regioisomers based on polarity differences. Mechanism: Adsorption chromatography exploiting the higher polarity of the 2H-quinoid system.

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm), 60 Å pore size.

  • Mobile Phase A: n-Hexane or Heptane.

  • Mobile Phase B: Ethyl Acetate (EtOAc) or DCM.

Step-by-Step Methodology
  • TLC Method Development:

    • Spot the crude mixture on a silica plate.

    • Elute with 90:10 Hexane:EtOAc .[2]

    • Observation: The 1-phenyl isomer (benzenoid) typically travels further (Higher Rf). The 2-phenyl isomer (quinoid) trails (Lower Rf).

    • Target: Adjust modifier (EtOAc) until the

      
      .
      
  • Column Loading:

    • Solid Load (Recommended): Dissolve crude in minimum DCM, adsorb onto Celite 545 (1:2 ratio), and dry under vacuum. This prevents band broadening common with liquid injection of indazoles.

    • Ratio: Use 1 g silica per 50 mg of crude compound (1:20 ratio) for difficult separations; 1:50 for close-eluting isomers.

  • Gradient Execution:

    • Equilibrate column with 100% Hexane (3 CV - Column Volumes).

    • 0–5 min: Isocratic 98% Hexane / 2% EtOAc (to elute non-polar impurities).

    • 5–20 min: Linear gradient 2%

      
       20% EtOAc.
      
    • 20–30 min: Hold at 20% EtOAc.

    • Note: 2-phenyl-2H-indazole derivatives often elute between 10–15% EtOAc.

  • Fraction Collection:

    • Collect small fractions (e.g., 1/4 of CV).

    • Use UV detection at 254 nm (aromatic) and 280 nm (indazole specific).

Protocol B: Thermodynamic Recrystallization ("Cloud Point" Method)

Objective: Purification of >5g scales where chromatography is cost-prohibitive. Mechanism: Exploits the differential lattice energy. 2-phenyl-2H-indazoles often form highly crystalline lattices due to planar symmetry.

Solvent Systems
Primary Solvent (Dissolver)Anti-Solvent (Precipitant)Application
Ethanol (Hot) Water (Cold) General purpose; green chemistry compliant.
Dichloromethane (DCM) n-Heptane For highly lipophilic derivatives.
Acetone Water Alternative to Ethanol; sharper cooling profiles.
Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol and heat to reflux (approx. 78°C).

    • Add solvent in small aliquots until the solid just dissolves. Do not over-dilute.

  • The Cloud Point:

    • While maintaining reflux, add Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of hot Ethanol to clear the solution back to transparency.

  • Controlled Cooling:

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 1–2 hours). Rapid cooling traps impurities.

    • Once at RT, transfer to a 4°C environment (fridge) for 4 hours.

  • Harvesting:

    • Filter crystals via vacuum filtration (Buchner funnel).[3]

    • Wash with cold (0°C) Ethanol:Water (1:1) mixture.

    • Dry in a vacuum oven at 45°C overnight.

Protocol C: Metal Scavenging (Critical for Biological Assays)

Context: Synthesis of 2-phenylindazoles often utilizes Copper (Chan-Lam coupling) or Palladium (Buchwald-Hartwig). Residual metals are cytotoxic and interfere with biological data.

Methodology
  • Dissolve the purified compound in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 equivalents relative to expected metal load).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE frit to remove the resin.

  • Concentrate filtrate.

    • Validation: Verify metal content is <10 ppm via ICP-MS if intended for in vivo use.

Quality Control & Validation

1H NMR Distinction

The definitive method to distinguish isomers is Proton NMR.

  • 1H-Indazole: The C3-H proton typically appears around 8.0–8.2 ppm .

  • 2H-Indazole: The C3-H proton is deshielded, shifting downfield to 8.3–8.8 ppm due to the adjacent sp2 nitrogen in the quinoid ring system.

  • NOESY: A Nuclear Overhauser Effect (NOE) correlation will be observed between the N-phenyl ortho-protons and the C3-H proton in the 2H-isomer . This correlation is geometrically impossible in the 1H-isomer.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5%

    
     95% ACN over 10 mins.
    
  • Requirement: Single peak integration >99.5% at 254 nm.

References

  • Regioselective Synthesis & Biological Activity

    • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021).[1][2] National Institutes of Health. Link

  • Dipole Moments & Tautomerism

    • Basicity and dipole moment comparison of indazole tautomers. Caribbean Journal of Science and Technology.[1] Link

  • Purification Techniques

    • Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea (General Indazole/Phenyl Protocols). BenchChem Application Notes. Link

  • Isomer Identification

    • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: NMR Diagnostics. Molecules (2010). Link

  • Chromatographic Separation

    • Method for separating and purifying substituted indazole isomers. Google Patents (CN101948433A). Link

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 2-Phenyl-2H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Phenyl-2H-Indazole Quantification

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Specifically, 2-phenyl-2H-indazole serves as a crucial intermediate and a key structural motif in the development of therapeutic agents, including kinase inhibitors for cancer therapy and compounds with anti-inflammatory and neuroprotective properties.[3] Its prevalence in drug discovery and development necessitates robust and reliable analytical methods for its precise quantification.[2][3]

Accurate determination of 2-phenyl-2H-indazole is paramount for several reasons:

  • In-Process Control (IPC) in Synthesis: Monitoring the progress of chemical reactions to optimize yield and minimize impurity formation.

  • Purity Assessment of Active Pharmaceutical Ingredients (APIs): Ensuring the final product meets stringent quality and regulatory standards.

  • Pharmacokinetic (PK) Studies: Quantifying the compound in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stability Testing: Assessing the degradation of the compound under various environmental conditions to establish its shelf-life.

This application note provides detailed protocols for the quantification of 2-phenyl-2H-indazole using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (GC-FID). Furthermore, it outlines the principles of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability and reliability of the analytical procedures.[4][5][6]

Physicochemical Properties of 2-Phenyl-2H-Indazole

A fundamental understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂[3][7]
Molecular Weight194.23 g/mol [3][7]
AppearanceWhite solid[1]
Melting Point81–82 °C[1]
UV AbsorptionAromatic structure suggests strong UV absorbanceInferred from structure
SolubilitySoluble in organic solvents like methanol, acetonitrileInferred from structure

Part 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[8] For 2-phenyl-2H-indazole, its aromatic and moderately polar nature makes it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.[8][9]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides excellent retention for aromatic compounds like 2-phenyl-2H-indazole through hydrophobic interactions. The end-capping of the silica particles minimizes peak tailing that can arise from interactions with residual silanol groups.

  • Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good elution strength for moderately polar compounds. The mobile phase composition is optimized to achieve a suitable retention time, ensuring separation from potential impurities without excessive run times.

  • Detection: The extensive conjugation in the 2-phenyl-2H-indazole structure results in strong UV absorbance. Based on the electronic properties of substituted 2H-indazoles, a detection wavelength in the range of 254-270 nm is expected to provide high sensitivity.[10] For this protocol, 260 nm is selected as a starting point, which should be confirmed by examining the UV spectrum of a standard solution.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent A->B C Prepare Sample Solution D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Isocratic Elution E->F G UV Detection at 260 nm F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: General workflow for the quantification of 2-phenyl-2H-indazole by HPLC.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 2-Phenyl-2H-Indazole reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., regenerated cellulose)[11]

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength260 nm
Run Time10 minutes

4. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-phenyl-2H-indazole reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent of Acetonitrile:Water (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Preparation of Sample Solutions:

  • Accurately weigh a quantity of the sample expected to contain 2-phenyl-2H-indazole and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[12]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 2-phenyl-2H-indazole standard against its concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of 2-phenyl-2H-indazole in the sample solutions by interpolating their peak areas from the calibration curve.

Part 2: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the quantification of volatile and thermally stable organic compounds.[13] Given its melting point and aromatic nature, 2-phenyl-2H-indazole is amenable to GC analysis. GC-FID offers high sensitivity and a wide linear range for hydrocarbon-like molecules.[14]

Causality Behind Experimental Choices
  • Stationary Phase: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. This phase provides good separation of aromatic compounds based on their boiling points and slight polarity differences.

  • Injector and Detector Temperatures: The injector temperature is set significantly higher than the boiling point of 2-phenyl-2H-indazole to ensure rapid and complete volatilization. The FID detector is maintained at an even higher temperature to prevent condensation and ensure efficient ionization of the analytes.

  • Oven Temperature Program: A temperature gradient is employed to ensure good peak shape and separation from any potential impurities with different boiling points. The program starts at a lower temperature to focus the analytes at the head of the column and then ramps up to elute the 2-phenyl-2H-indazole in a reasonable time.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas due to their high efficiency in GC separations.

Experimental Workflow for GC-FID Analysis

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data_gc Data Processing A_gc Weigh Standard & Sample B_gc Dissolve in appropriate solvent (e.g., Dichloromethane) A_gc->B_gc C_gc Transfer to GC vial B_gc->C_gc D_gc Inject into GC System C_gc->D_gc E_gc Temperature Programmed Separation D_gc->E_gc F_gc Flame Ionization Detection E_gc->F_gc G_gc Integrate Peak Area F_gc->G_gc H_gc Quantify using Calibration Curve G_gc->H_gc

Caption: General workflow for the quantification of 2-phenyl-2H-indazole by GC-FID.

Detailed GC-FID Protocol

1. Materials and Reagents:

  • 2-Phenyl-2H-Indazole reference standard (purity ≥ 98%)

  • Dichloromethane (GC grade) or another suitable solvent.

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Analytical column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. Chromatographic Conditions:

ParameterCondition
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature280 °C
Injection ModeSplit (50:1)
Injection Volume1 µL
Oven ProgramInitial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Detector Temperature320 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (He)25 mL/min

4. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution and a series of calibration standards of 2-phenyl-2H-indazole in dichloromethane, similar to the HPLC procedure, covering the expected concentration range.

  • Prepare sample solutions by dissolving a known amount of the sample in dichloromethane to fall within the calibration range.

5. Data Analysis:

  • Follow the same data analysis procedure as described for the HPLC method, constructing a calibration curve of peak area versus concentration and using it to determine the concentration of 2-phenyl-2H-indazole in the samples.

Part 3: Method Validation According to ICH Q2(R1) Guidelines

To ensure that the developed analytical methods are suitable for their intended purpose, they must be validated.[4] The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of 2-phenyl-2H-indazole. The following parameters should be evaluated for both the HPLC and GC methods.[15]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from impurities, degradants, or matrix components.The peak for 2-phenyl-2H-indazole should be well-resolved from other peaks. Peak purity analysis (for PDA detectors) should confirm homogeneity.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical signal.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.% Recovery should be within 98.0% to 102.0% for the assay of a drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay): RSD ≤ 1.0%- Intermediate Precision (Inter-assay): RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The results should remain within the system suitability requirements when parameters like mobile phase composition, pH, column temperature, or flow rate are slightly varied.

Conclusion

The HPLC-UV and GC-FID methods detailed in this application note provide robust and reliable approaches for the quantification of 2-phenyl-2H-indazole. The choice between the two techniques will depend on the sample matrix, available instrumentation, and the specific requirements of the analysis. The HPLC method is generally preferred for its versatility and applicability to a wider range of sample types, including those from biological matrices after appropriate sample preparation. The GC-FID method offers a high-throughput alternative for routine quality control of pure substances and in-process samples where the analyte is sufficiently volatile and thermally stable.

Crucially, adherence to the principles of method validation as outlined by the ICH is essential to guarantee the integrity and quality of the analytical data generated. These validated methods will serve as invaluable tools for researchers, scientists, and drug development professionals working with this important chemical entity.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Hindawi. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2022, November 30). Method development and validation of ornidazole by using RP-HPLC. Retrieved from [Link]

  • Springer. (n.d.). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Retrieved from [Link]

  • Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(7), 2033. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]

  • PubChem. (n.d.). 2-phenyl-2H-indazole. Retrieved from [Link]

  • Diehl, J. W., & Di Sanzo, F. P. (2005). Determination of aromatic hydrocarbons in gasolines by flow modulated comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1080(2), 157–165. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Langmuir. (2022). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2016, August 24). Is it possible to quantify a variety of different organic compounds by using GC-FID in combination with ONE internal standard/reference?. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • U.S. Geological Survey. (2020). Petroleum Geochemistry Research Laboratory Method for Qualitative Analysis of Crude Oil and Rock Extracts by Gas Chromatography. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Recent Applications of UV-Visible Derivative Spectroscopic Method. Retrieved from [Link]

  • PubMed. (2018, July 2). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]

  • ResearchGate. (2022, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2001, June 1). Method 1005. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Phenyl-2H-indazole. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Retrieved from [Link]

  • YouTube. (2022, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

in vitro assays for evaluating the biological activity of 2-phenyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling the Pharmacological Potential of 2-Phenyl-2H-Indazole Scaffolds

Introduction & Executive Summary

The 2-phenyl-2H-indazole scaffold represents a unique pharmacophore in medicinal chemistry, distinct from its more common 1H-indazole isomer. Characterized by a "pseudo-azulene" electronic structure and a continuous conjugated system, the N2-substituted indazole has emerged as a privileged structure in two primary therapeutic areas: antiprotozoal therapy (specifically against Entamoeba, Giardia, and Trichomonas) and oncology (targeting tubulin polymerization and specific carcinoma cell lines like MCF-7).

This Application Note provides a rigorous, field-validated framework for evaluating these derivatives. Unlike generic screening guides, this document focuses on the specific physicochemical properties of the 2-phenyl-2H-indazole core—such as its lipophilicity and planar geometry—which dictate the selection of appropriate assays.

Key Biological Targets:

  • Primary: Cytoskeletal proteins (Tubulin).[1]

  • Secondary: Protozoal metabolic enzymes (in G. intestinalis/E. histolytica).

  • Tertiary: Estrogen Receptors (ER) in breast cancer models.

Experimental Workflow Overview

The evaluation of 2-phenyl-2H-indazoles requires a funnel approach: starting with phenotypic cytotoxicity to establish potency, followed by mechanistic deconvolution.

IndazoleWorkflow cluster_Phenotypic Phenotypic Screening cluster_Mechanistic Target Deconvolution Start Library Synthesis (2-Phenyl-2H-Indazole Core) Solubility Solubility Check (DMSO Tolerance < 0.5%) Start->Solubility MTT Cytotoxicity Profiling (MCF-7, HeLa, HFF-1) Solubility->MTT Proto Antiprotozoal Screen (G. intestinalis / E. histolytica) Solubility->Proto Tubulin Tubulin Polymerization Assay (Fluorescence) MTT->Tubulin If IC50 < 10 µM Decision Lead Candidate Selection Proto->Decision Selectivity Index > 10 CellCycle Cell Cycle Analysis (Flow Cytometry - G2/M Arrest) Tubulin->CellCycle Confirm Mechanism CellCycle->Decision

Figure 1: Strategic workflow for evaluating 2-phenyl-2H-indazole derivatives, prioritizing phenotypic hits before expensive mechanistic assays.

Protocol A: High-Throughput Cytotoxicity Profiling

Rationale: 2-phenyl-2H-indazoles often exhibit poor aqueous solubility. Standard MTT assays must be modified to prevent compound precipitation, which causes false positives (tetrazolium reduction artifacts).

Target Cell Lines:

  • MCF-7 (Breast Adenocarcinoma): High sensitivity reported for indazole derivatives.[2][3][4]

  • HFF-1 (Human Foreskin Fibroblast): Essential control for determining the Selectivity Index (SI).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO
    
    
    
    to allow attachment.
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 2-phenyl-2H-indazole derivative in 100% DMSO.

    • Critical Step: Perform serial dilutions in culture medium immediately before addition. Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
  • Treatment: Add 100 µL of diluted compounds (Range: 0.1 µM – 100 µM). Include a Doxorubicin positive control (1 µM).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution per well. Incubate for 3–4 hours (watch for purple formazan crystals).

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability and derive IC


 using non-linear regression (Sigmoidal dose-response).
Compound IDR2 SubstituentMCF-7 IC

(µM)
HFF-1 IC

(µM)
Selectivity Index (SI)
Ref (Dox) -0.5 ± 0.15.2 ± 0.410.4
Indazole-1 Phenyl12.5 ± 1.2>100>8.0
Indazole-2 4-F-Phenyl4.2 ± 0.385.0 ± 5.020.2

Protocol B: Antiprotozoal Activity Screen (The "Niche" Assay)

Rationale: Recent literature identifies 2-phenyl-2H-indazoles as potent inhibitors of Giardia intestinalis and Entamoeba histolytica, often outperforming Metronidazole. This is a high-value assay for this specific scaffold.

Biological System: Giardia intestinalis (trophozoites).[5] Medium: TYI-S-33 medium supplemented with 10% bovine serum.

Methodology:

  • Preparation: Harvest trophozoites during the logarithmic growth phase. Chill tubes on ice for 20 mins to detach organisms.

  • Plating: Seed

    
     trophozoites/well in 96-well flat-bottom culture plates.
    
  • Treatment: Add test compounds (dissolved in DMSO) to reach concentrations of 0.1, 1, 10, and 100 µM.

    • Control:Metronidazole (Standard of Care).

  • Incubation: Incubate for 48 hours at 37°C.

  • Viability Assessment:

    • Wash wells with PBS to remove dead/detached trophozoites.

    • Add fresh medium and resazurin (Alamar Blue).

    • Incubate for 4 hours. Metabolic activity of live trophozoites reduces resazurin (non-fluorescent) to resorufin (fluorescent).

  • Readout: Fluorescence Excitation 530 nm / Emission 590 nm.

Protocol C: Tubulin Polymerization Inhibition (Mechanistic)

Rationale: Many nitrogen-containing heterocycles with phenyl substitutions (like 2-phenylindoles and 2-phenylindazoles) bind to the colchicine-binding site of tubulin, inhibiting microtubule assembly. This assay confirms if cytotoxicity is driven by mitotic arrest.

Assay Principle: Free tubulin is non-fluorescent when bound to a reporter dye (e.g., DAPI or a commercial fluorophore). Upon polymerization into microtubules, the fluorescence intensity increases. Inhibitors prevent this increase.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guantiosine Triphosphate).

  • Fluorescence Reporter (DAPI or commercial kit buffer).

Step-by-Step Methodology:

  • Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) with 1 mM GTP on ice.
    
  • Baseline: Pipette 10 µL of test compound (final conc. 10 µM) into a pre-warmed (37°C) 96-well half-area black plate.

    • Control A (Inhibitor):Colchicine (5 µM).

    • Control B (Stabilizer):Paclitaxel (5 µM).

    • Control C (Vehicle): DMSO.

  • Initiation: Add 90 µL of the Tubulin/GTP Master Mix to the wells.

  • Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Excitation: 360 nm

    • Emission: 450 nm

    • Interval: Every 30 seconds for 60 minutes.

Visualizing the Mechanism:

TubulinKinetics FreeTubulin Free Tubulin Dimers (Low Fluorescence) Nucleation Nucleation Phase (Lag Time) FreeTubulin->Nucleation Elongation Elongation Phase (Rapid Fluorescence Increase) Nucleation->Elongation Plateau Steady State (Max Fluorescence) Elongation->Plateau Inhibitor 2-Phenyl-2H-Indazole (Inhibitor) Inhibitor->FreeTubulin Binds Colchicine Site Inhibitor->Elongation Blocks Polymerization (Flat Line Response)

Figure 2: Mechanism of action. A successful 2-phenyl-2H-indazole hit will suppress the "Elongation Phase," resulting in a flat kinetic curve similar to Colchicine.

References

  • Rodríguez-Villar, K., et al. (2021).[3] Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.Molecules , 26(8), 2134.

  • Liaras, K., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.[4]Journal of Applied Pharmaceutical Science .

  • Mirzaei, S., et al. (2023).[6] Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development.[7]Molecules , 28(4), 1632. (Mechanistic context for indazole scaffolds).

  • Pérez-Villanueva, J., et al. (2017).[8] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.Molecules , 22(11), 1864.

  • Kagan, R., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line.Biomolecules, 13(2), 256.

Sources

Application of 2-Phenyl-2H-Indazole in High-Efficiency Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The field of organic light-emitting diodes (OLEDs) has seen remarkable advancements, driven by the development of novel organic materials that enhance device efficiency, color purity, and operational lifetime. Among the various classes of materials, nitrogen-containing heterocycles have emerged as a versatile scaffold for designing efficient host materials, electron transport materials, and ligands for phosphorescent emitters. This application note provides a detailed technical guide on the application of 2-phenyl-2H-indazole and its derivatives in the fabrication of high-performance OLEDs. We will delve into the synthesis of these materials, their unique photophysical properties, and provide a step-by-step protocol for their integration into an OLED device, culminating in an analysis of the device's performance. The core focus will be on the utilization of 2-phenyl-2H-indazole as a ligand in iridium(III) complexes, which have demonstrated exceptional performance as phosphorescent emitters.

Rationale for 2-Phenyl-2H-Indazole in OLEDs

The 2-phenyl-2H-indazole moiety offers a unique combination of electronic and structural properties that make it an attractive candidate for OLED applications. The indazole core is an electron-deficient system, which can be beneficial for electron transport. The phenyl group at the 2-position provides a site for facile functionalization, allowing for the fine-tuning of the molecule's electronic properties, such as its HOMO/LUMO energy levels and triplet energy. This tunability is crucial for optimizing charge injection and transport within the OLED stack and for achieving efficient energy transfer to the emissive dopant. Furthermore, the rigid and planar structure of the indazole ring can contribute to high thermal stability and good film-forming properties, which are essential for the longevity and reliability of OLED devices.

Synthesis of 2-Phenyl-2H-Indazole Derivatives

A common and effective method for the synthesis of 2-phenyl-2H-indazole derivatives is the Cadogan reaction. This involves the reductive cyclization of o-nitrobenzaldehydes with anilines.[1] A modified one-pot procedure combining ultrasound synthesis with the Cadogan cyclization has also been reported to provide good to excellent yields.[2]

Protocol: One-Pot Ultrasound-Assisted Synthesis of 2-Phenyl-2H-Indazole[2]
  • Reactant Preparation: In a suitable reaction vessel, combine 2-nitrobenzaldehyde (1.0 eq.) and aniline (1.1 eq.).

  • Ultrasound Irradiation: Subject the neat mixture to ultrasound irradiation at 40 °C for a specified time (e.g., 1-4 hours) to form the corresponding Schiff base.

  • Cadogan Cyclization: To the resulting Schiff base, add triethyl phosphite (2.0-3.0 eq.).

  • Reflux: Heat the mixture to reflux (typically around 150-160 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess triethyl phosphite and the formed triethyl phosphate by vacuum distillation.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenyl-2H-indazole.

Application in Phosphorescent OLEDs: Iridium(III) Complexes

While 2-phenyl-2H-indazole derivatives can be explored as host or electron-transport materials, their most prominent application to date is as cyclometalating ligands in phosphorescent iridium(III) complexes. These complexes are highly efficient emitters, capable of harvesting both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.

Synthesis of Iridium(III) Complexes with 2-Phenyl-2H-Indazole Ligands

The synthesis typically involves the reaction of the 2-phenyl-2H-indazole derivative with an iridium(III) precursor, followed by the addition of an ancillary ligand.

Diagram: Synthetic Scheme for Iridium(III) Complex

G cluster_0 Ligand Synthesis cluster_1 Complex Synthesis 2-nitrobenzaldehyde 2-nitrobenzaldehyde Schiff_base Schiff Base Intermediate 2-nitrobenzaldehyde->Schiff_base Ultrasound aniline aniline aniline->Schiff_base 2-phenyl-2H-indazole 2-Phenyl-2H-Indazole Ligand Schiff_base->2-phenyl-2H-indazole Cadogan Cyclization P(OEt)3 P(OEt)3 P(OEt)3->2-phenyl-2H-indazole Ir_complex Iridium(III) Complex Emitter 2-phenyl-2H-indazole->Ir_complex IrCl3_nH2O IrCl3·nH2O IrCl3_nH2O->Ir_complex Cyclometalation ancillary_ligand Ancillary Ligand (e.g., acac) ancillary_ligand->Ir_complex

Caption: Synthetic pathway for a 2-phenyl-2H-indazole based Iridium(III) emitter.

Photophysical Properties

The photophysical properties of the resulting iridium(III) complexes are critical to their performance in OLEDs. Key parameters include the absorption and emission wavelengths, photoluminescence quantum yield (PLQY), and excited-state lifetime.

PropertyDescriptionTypical Values for 2-Phenyl-2H-Indazole based Ir(III) Complexes
Absorption (λ_abs) Wavelengths of light absorbed by the complex.Typically in the UV-Vis region, with MLCT bands extending into the visible.
Emission (λ_em) Wavelength of light emitted upon relaxation from the excited state.Tunable from blue to red depending on the substituents on the indazole and ancillary ligands.
Photoluminescence Quantum Yield (PLQY) The ratio of photons emitted to photons absorbed.Often high, in the range of 0.4 to 0.9 in solution at room temperature.
Excited-State Lifetime (τ) The average time the complex remains in the excited state before emitting a photon.Typically in the microsecond range, characteristic of phosphorescence.

OLED Device Fabrication and Architecture

The performance of an OLED is highly dependent on the device architecture and the proper selection of materials for each layer to ensure balanced charge injection and transport.

Protocol: Fabrication of a Multilayer OLED
  • Substrate Preparation:

    • Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate.

    • Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation. The deposition rate and thickness of each layer should be precisely controlled using a quartz crystal monitor. A typical device structure is as follows:

      • Hole Injection Layer (HIL): e.g., 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) (~30 nm).

      • Hole Transport Layer (HTL): e.g., N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) (~20 nm).

      • Emissive Layer (EML): A host material doped with the 2-phenyl-2H-indazole based iridium(III) complex. For example, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host doped with the iridium complex at a concentration of 6-12 wt% (~30 nm).

      • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., 2,2',2''-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) (~40 nm).

  • Cathode Deposition:

    • Deposit an electron injection layer (EIL), such as lithium fluoride (LiF) (~1 nm).

    • Deposit a metal cathode, such as aluminum (Al) (~100 nm), through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Diagram: OLED Device Architecture

G cluster_0 OLED Stack cluster_1 Energy Level Diagram Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host:Dopant (Ir Complex) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Electrons HOMO_Anode Anode Work Function HOMO_HIL HIL HOMO HOMO_HTL HTL HOMO HOMO_EML EML HOMO HOMO_ETL ETL HOMO HOMO_Cathode Cathode Work Function LUMO_HIL LUMO LUMO_HTL LUMO LUMO_EML LUMO LUMO_ETL LUMO

Sources

Application Note: 2-Phenyl-2H-Indazole Derivatives as Tunable Solvatochromic Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the development and utilization of 2-phenyl-2H-indazole derivatives as fluorescent probes. Unlike the thermodynamically stable 1H-indazoles, the 2H-indazole isomer possesses a unique quinoid-like electronic structure that facilitates Intramolecular Charge Transfer (ICT).[1] This characteristic results in environment-sensitive fluorescence (solvatochromism) and large Stokes shifts, making these scaffolds ideal for imaging lipid droplets , sensing local polarity changes in mitochondrial membranes, and monitoring protein hydrophobic pockets without significant self-quenching.[1]

Scientific Principles & Mechanism of Action

The 2H-Indazole Advantage

The 2-phenyl-2H-indazole core functions as a "Push-Pull" fluorophore.[1] The N2-phenyl ring is twisted relative to the indazole plane in the ground state but can planarize or undergo charge transfer upon excitation.

  • Mechanism: Intramolecular Charge Transfer (ICT).[1]

  • Donor (D): Electron-donating groups (e.g., -NMe2, -OMe) on the 2-phenyl ring.[1]

  • Acceptor (A): The electron-deficient indazole core (often enhanced by -CN or -NO2 at the 3-position).[1]

  • Result: Upon excitation, electron density shifts from the phenyl ring to the indazole core. This state is highly sensitive to solvent polarity, resulting in a bathochromic (red) shift in polar environments.

Photophysical Pathway Visualization[1]

ICT_Mechanism cluster_env Environmental Influence Ground Ground State (S0) Twisted Conformation LE Locally Excited State (LE) Ground->LE Excitation Excitation Photon Absorption (hv) ICT ICT State (Planar/Charge Separated) LE->ICT Solvent Relaxation ICT->Ground Radiative Decay (Large Stokes Shift) Emission Fluorescence Emission (Environment Sensitive)

Figure 1: Photophysical mechanism of 2-phenyl-2H-indazole probes.[1][2][3][4] The transition to the ICT state is stabilized by polar solvents, altering the emission wavelength.

Experimental Protocols

Protocol A: Synthesis via Cadogan Cyclization

Objective: Synthesize the core 2-phenyl-2H-indazole scaffold from 2-nitrobenzaldehyde and substituted anilines.

Reagents Required:

  • 2-Nitrobenzaldehyde (1.0 eq)[1][5]

  • Substituted Aniline (e.g., 4-N,N-dimethylaminoaniline) (1.0 eq)[1]

  • Triethyl phosphite (P(OEt)3) (Excess, typically 3-4 eq)

  • Ethanol (EtOH)[5][6]

  • Silica gel (for purification)[1]

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Dissolve 2-nitrobenzaldehyde (5 mmol) and the substituted aniline (5 mmol) in Ethanol (20 mL).

    • Reflux for 2–4 hours. Monitor by TLC until the aldehyde is consumed.

    • Evaporate solvent to obtain the crude imine (Schiff base).

  • Cyclization (Cadogan Method):

    • Dissolve the crude imine in neat Triethyl phosphite (15–20 mmol).[1]

    • CRITICAL: Heat the mixture to 150°C under nitrogen atmosphere for 2–4 hours.

    • Mechanistic Note: The phosphite deoxygenates the nitro group to a nitrene intermediate, which inserts into the imine nitrogen to close the indazole ring.

  • Purification:

    • Remove excess triethyl phosphite via vacuum distillation or high-vacuum evaporation.

    • Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient, typically 9:1 to 7:3).

    • Isolate the fluorescent product (often a yellow/orange solid).

Synthesis_Workflow Start Start: 2-Nitrobenzaldehyde + Aniline Imine Intermediate: Schiff Base Formation (Reflux EtOH) Start->Imine - H2O Cyclization Cadogan Cyclization (P(OEt)3, 150°C) Nitrene Insertion Imine->Cyclization Deoxygenation Purification Column Chromatography (Hex/EtOAc) Cyclization->Purification Product Final Probe: 2-Phenyl-2H-Indazole Purification->Product

Figure 2: Synthetic route for 2-phenyl-2H-indazole derivatives via Cadogan cyclization.[1]

Protocol B: Solvatochromic Characterization

Objective: Validate the probe's sensitivity to polarity (essential for lipid droplet imaging).

  • Stock Solution: Prepare a 10 mM stock solution of the probe in DMSO.

  • Solvent Panel: Prepare 10 µM working solutions in:

    • Toluene (Non-polar)[1]

    • Dichloromethane (DCM) (Moderately polar)

    • Acetonitrile (Polar aprotic)[1]

    • Methanol (Polar protic)[1]

    • PBS Buffer (Aqueous)

  • Measurement: Record UV-Vis absorption and Fluorescence Emission spectra for each.

  • Data Analysis: Plot the Stokes Shift (

    
    ) vs. the Lippert-Mataga orientation polarizability ($ \Delta f $). A linear relationship indicates ICT character.[1]
    

Expected Data Profile (Example):

SolventDielectric Constant (

)

(nm)

(nm)
Stokes Shift (nm)Appearance
Toluene2.3836042060Blue
DCM8.9336545085Cyan
Methanol32.7370510140Green/Yellow
PBS80.1372540168Weak Orange

Note: In highly polar aqueous buffers (PBS), these probes often show reduced quantum yield (quenching) due to hydrogen bonding, which enhances the contrast when they enter hydrophobic lipid droplets (signal "Turn-On").

Protocol C: Live Cell Lipid Droplet Imaging

Objective: Visualize lipid droplets in HeLa or HepG2 cells.

  • Cell Culture: Seed cells on glass-bottom confocal dishes and incubate for 24h.

  • Staining:

    • Dilute the probe stock to 1–5 µM in culture medium (serum-free preferred to reduce background).

    • Incubate cells for 15–30 minutes at 37°C.

    • Optional: Co-stain with Nile Red (red channel) for validation.

  • Washing: Wash cells 3x with PBS (warm) to remove excess probe.[1]

  • Imaging:

    • Excitation: 375 nm or 405 nm laser.[1]

    • Emission Collection: 450–550 nm (adjust based on Protocol B results).

    • Observation: Lipid droplets should appear as bright punctate structures against a dark background.[1]

Troubleshooting & Validation

  • Issue: Low Fluorescence Signal.

    • Cause: Aggregation-Caused Quenching (ACQ) in aqueous media.[3]

    • Solution: These probes are hydrophobic. Ensure they have partitioned into the lipid membranes. If signal remains low, check solubility or consider adding a solubilizing group (e.g., PEG chain) to the phenyl ring during synthesis.

  • Issue: High Background.

    • Cause: Non-specific binding.

    • Solution: Reduce concentration to <1 µM and reduce incubation time. Perform rigorous washing.

  • Validation:

    • Confirm 2H-isomer structure via NOESY NMR (Nuclear Overhauser Effect Spectroscopy). The 2H-isomer shows specific correlations between the phenyl protons and the indazole H3 proton that are distinct from the 1H-isomer.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link] Relevance: Provides the foundational Cadogan cyclization protocol and structural characterization (NMR/MS) for 2-phenyl-2H-indazoles.

  • Investigation on Photophysical, Solvatochromism and Biological Significance of Substituted 2H-Indazole Derivatives. Source: ResearchGate / Journal of Molecular Structure URL:[Link] Relevance: Details the solvatochromic behavior, DFT calculations of HOMO-LUMO levels, and absorption/emission spectra in various solvents.

  • Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. Source: ACS Chemical Neuroscience (via NIH) URL:[Link] Relevance: Establishes the methodology for using solvatochromic probes in live-cell imaging to detect membrane polarity and lipid order.

  • Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Source: Royal Society of Chemistry (RSC Advances) URL:[1][Link] Relevance: Offers an alternative, efficient synthetic route for creating the probe scaffold if the Cadogan method fails.

Sources

copper-catalyzed synthesis of 2H-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Copper-Catalyzed Synthesis of 2H-Indazoles

Executive Summary

2H-Indazoles are privileged pharmacophores in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties. However, their synthesis is historically challenged by the thermodynamic preference for the 1H-isomer (N1-alkylation/arylation) over the kinetically favored or specific 2H-isomer (N2).[1]

This guide details two robust, copper-catalyzed methodologies to overcome this selectivity hurdle:

  • Diversity-Oriented Synthesis (DOS): A one-pot, three-component assembly from 2-bromobenzaldehydes.[2]

  • Late-Stage Functionalization (LSF): A highly N2-regioselective arylation of 1H-indazoles using diaryliodonium salts.[1]

These protocols are designed for high reproducibility, scalability, and broad functional group tolerance.[3]

Method A: One-Pot Three-Component Assembly

Best For: Constructing the 2H-indazole core from scratch with diverse N2-substituents (alkyl or aryl). Core Strategy: This method leverages a copper-catalyzed cascade involving condensation, C-N bond formation, and intramolecular cyclization.[4]

Mechanism of Action

The reaction proceeds through the formation of an in situ imine intermediate. The copper catalyst facilitates the nucleophilic substitution of the ortho-bromide with the azide anion, followed by a spontaneous denitrogenative cyclization.

ThreeComponentMechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cu-Catalyzed Coupling cluster_2 Step 3: Cyclization S1 2-Bromobenzaldehyde Imine o-Bromoimine Intermediate S1->Imine - H2O S2 Primary Amine (R-NH2) S2->Imine AzideInt o-Azidoimine Imine->AzideInt CuI, NaN3 - NaBr Cu CuI Catalyst N3 NaN3 Nitrene Nitrene/Cyclization Transition State AzideInt->Nitrene - N2 Product 2H-Indazole Nitrene->Product Ring Closure

Figure 1: Mechanistic pathway for the three-component synthesis of 2H-indazoles.

Detailed Protocol

Reagents:

  • 2-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Aniline or Alkyl Amine (1.2 mmol)

  • Sodium Azide (NaN₃) (2.0 mmol, 130 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg, 5 mol%)

  • Ligand: L-Proline (0.1 mmol, 11.5 mg) or DMEDA (10 mol%) – Optional but recommended for difficult substrates.

  • Base: K₂CO₃ (2.0 mmol, 276 mg)

  • Solvent: DMSO (3.0 mL, anhydrous)

Step-by-Step Procedure:

  • Setup: In an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, combine 2-bromobenzaldehyde, the amine, NaN₃, CuI, and K₂CO₃.

  • Solvent Addition: Add DMSO (3.0 mL) under an argon atmosphere. Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the mixture to 100 °C in an oil bath. Stir vigorously (800 rpm) for 12–15 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the aldehyde spot indicates intermediate formation; the appearance of a fluorescent spot usually corresponds to the indazole.

  • Work-up: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine (2 x 10 mL), dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 75–90% depending on amine sterics.

Method B: Regioselective N2-Arylation of 1H-Indazoles

Best For: Late-stage functionalization of complex indazole scaffolds. Core Strategy: Direct arylation using diaryliodonium salts.[1] This method is superior to standard Chan-Lam or Ullmann couplings for regiocontrol, yielding >20:1 N2:N1 selectivity.

Mechanism of Selectivity

Standard conditions (Ar-X, Base) favor the thermodynamic N1 product. The use of hypervalent iodine reagents and a Cu(I) catalyst allows for a kinetic pathway where the copper center coordinates preferentially to the more electron-rich N2 position during the oxidative addition/reductive elimination cycle.

N2Selectivity Indazole 1H-Indazole (Substrate) ComplexA Cu(I)-Indazole Complex (N2-Coordination) Indazole->ComplexA Coordination CuI CuCl (Catalyst) CuI->ComplexA Iodonium Diaryliodonium Triflate [Ar2I]+OTf- OxAdd Oxidative Addition Cu(III)-Aryl Species ComplexA->OxAdd + [Ar2I]+ RedElim Reductive Elimination OxAdd->RedElim RedElim->CuI Regeneration Product 2-Aryl-2H-Indazole (>95% Regioselectivity) RedElim->Product

Figure 2: Catalytic cycle favoring N2-arylation via Cu(III) intermediate.

Detailed Protocol

Reagents:

  • 1H-Indazole derivative (0.5 mmol)

  • Diaryliodonium triflate (0.6 mmol)

  • Copper(I) Chloride (CuCl) (0.025 mmol, 2.5 mg, 5 mol%)

  • Base: None required (or weak base like NaHCO₃ if acid sensitive)

  • Solvent: DCM (Dichloromethane) (2.0 mL)

  • Temperature: Room Temperature (25 °C)

Step-by-Step Procedure:

  • Setup: To a 10 mL vial, add the 1H-indazole substrate, diaryliodonium triflate, and CuCl.

  • Solvent Addition: Add DCM (2.0 mL). The reaction is generally insensitive to air and moisture, but inert atmosphere (N₂) is good practice.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Visual Check: The reaction mixture often changes from a suspension to a clear solution or changes color as the Cu(III) species forms and reacts.

  • Work-up: Quench with saturated NH₄Cl solution (2 mL). Extract with DCM (3 x 5 mL).

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography. Note that N2-arylated indazoles are typically more polar than their N1 counterparts on silica gel.

Yield Expectation: 80–95% with >95:5 N2:N1 regioselectivity.

Comparative Analysis & Optimization

FeatureMethod A: Three-ComponentMethod B: Iodonium Arylation
Starting Material 2-Bromobenzaldehyde1H-Indazole
Reaction Type Cyclization (Ring Formation)Cross-Coupling (Functionalization)
Regioselectivity Intrinsic (Only forms 2H)Catalyst-Controlled (>20:1 N2)
Substrate Scope Limited by aldehyde availabilityBroad (tolerates complex scaffolds)
Conditions Harsh (100 °C, DMSO)Mild (RT, DCM)
Atom Economy HighLow (Iodonium salt waste)
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Method A) Incomplete imine formationAdd 4Å molecular sieves to sequester water; increase temp to 110°C.
N1 Isomer Contamination (Method B) Temperature too highEnsure reaction is strictly at Room Temp. Higher temps favor thermodynamic N1 product.
Catalyst Death (Black ppt) Oxidation of Cu(I)Use fresh CuI/CuCl; ensure Argon purge; add 10 mol% sodium ascorbate.
Stuck at Intermediate (Method A) Azide coupling failedSwitch ligand to DMEDA or 1,10-Phenanthroline.

References

  • Kumar, M. R., et al. (2011).[2] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes." Organic Letters, 13(13), 3542–3545.[2] Link

  • Gaikwad, D. D., et al. (2015).[1] "N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts." European Journal of Medicinal Chemistry, 90, 707–731. Link

  • Virányi, A., et al. (2016). "Copper-Catalyzed N-Arylation of Indazoles: Regioselective Synthesis of 2-Aryl-2H-indazoles." Organic & Biomolecular Chemistry, 14, 222-230. Link

  • Sharghi, H., & Aberi, M. (2014).[2] "Synthesis of 2H-Indazoles Catalyzed by Cu2O Nanoparticles." Synlett, 25(08), 1111–1115. Link

  • Clemens, J., et al. (2022).[2] "Selective N2-Alkylation of 1H-Indazoles." Synthesis, 54, 3215-3226.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Phenyl-2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenyl-2H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. Our approach is grounded in mechanistic principles and supported by peer-reviewed literature to ensure you have the most reliable information at your fingertips.

Introduction to 2-Phenyl-2H-Indazole Synthesis

The 2-phenyl-2H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The synthesis of these molecules, however, can be challenging, with issues such as low yields, and lack of regioselectivity often encountered. The most common strategies for constructing the N-aryl bond include the Cadogan cyclization, and transition metal-catalyzed cross-coupling reactions, primarily using copper or palladium. This guide will focus on the optimization of these methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-phenyl-2H-indazoles?

A1: The primary synthetic routes include:

  • Cadogan Cyclization: This method involves the reductive cyclization of an o-nitrobenzaldimine, which is typically formed from the condensation of a 2-nitrobenzaldehyde and an aniline. The reduction is commonly achieved using a phosphite reagent, such as triethyl phosphite.[2]

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a widely used method that involves the cross-coupling of an indazole with an aryl halide in the presence of a copper catalyst, a ligand, a base, and a suitable solvent.[3] One-pot, three-component variations starting from 2-bromobenzaldehydes, primary amines, and sodium azide have also been developed.[4][5]

  • Palladium-Catalyzed N-Arylation: Palladium catalysts are also effective for the N-arylation of indazoles, often employing biarylphosphine ligands.[6] A notable approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[6]

Q2: How do I choose between a copper and a palladium catalyst for my N-arylation reaction?

A2: The choice of catalyst depends on several factors, including the substrate scope, cost, and desired reaction conditions.

  • Copper catalysts are generally more economical and are very effective for the N-arylation of a broad range of nitrogen heterocycles, including indazoles.[7] They are often the first choice for Ullmann-type couplings.

  • Palladium catalysts , while more expensive, can offer higher turnover numbers and may be more effective for challenging substrates or when milder reaction conditions are required.[6] They are particularly useful in well-defined catalytic systems with sophisticated ligands.

Q3: What is the role of the ligand in a copper-catalyzed N-arylation?

A3: The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. For the N-arylation of indazoles, diamine ligands and 1,10-phenanthroline derivatives have been shown to be particularly effective.[3][8] The ligand can significantly impact the reaction rate and yield. In some cases, a ligand-free system can be employed, though this may require higher temperatures.[9]

Q4: Can I use aryl bromides and chlorides instead of aryl iodides in my cross-coupling reaction?

A4: While aryl iodides are the most reactive coupling partners, aryl bromides are also commonly used and can provide good yields with the appropriate catalytic system.[3] Aryl chlorides are the least reactive and often require more specialized and highly active catalysts or harsher reaction conditions to achieve efficient coupling.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues encountered. The underlying cause can often be traced back to one or more of the following:

  • Inactive Catalyst:

    • Plausible Cause: The copper or palladium catalyst may have been oxidized or is of poor quality. Copper(I) salts, for instance, can be sensitive to air.

    • Suggested Solution: Use freshly purchased, high-purity catalysts. If using a copper(I) source, consider techniques to minimize air exposure during reaction setup. For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated in situ.

  • Inappropriate Choice of Base or Solvent:

    • Plausible Cause: The base may not be strong enough to deprotonate the indazole, or the solvent may not be suitable for the reaction conditions.

    • Suggested Solution: For copper-catalyzed reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[11] For palladium-catalyzed reactions, stronger bases like sodium tert-butoxide (NaOtBu) may be more effective.[6] The choice of solvent is also critical; polar aprotic solvents like DMF and DMSO are often good choices for copper-catalyzed reactions, while ethereal solvents like dioxane or toluene are frequently used for palladium-catalyzed reactions.[6][9]

  • Low Reaction Temperature:

    • Plausible Cause: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.

    • Suggested Solution: Gradually increase the reaction temperature. For copper-catalyzed systems, temperatures between 90-130°C are common.[11] It's important to monitor for potential decomposition of starting materials or products at higher temperatures.

Problem 2: Poor Regioselectivity (Formation of 1-Phenyl-1H-indazole)

The formation of the undesired 1-phenyl-1H-indazole isomer is a significant challenge in the N-arylation of indazoles.

  • Plausible Cause: The arylation can occur at either the N1 or N2 position of the indazole ring. The regiochemical outcome is influenced by a complex interplay of steric and electronic factors of the indazole substrate, as well as the reaction conditions.[12]

  • Suggested Solutions:

    • Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole can sterically hinder the N1 position, thereby favoring arylation at the N2 position.[12] Conversely, a bulky group at the C3 position tends to direct substitution to the N1 position.[12]

    • Solvent and Base Effects: The choice of solvent and base can influence the site of deprotonation and subsequent arylation. Experiment with different combinations to optimize for the desired isomer. For instance, in N-alkylation of indazoles, NaH in THF has been shown to be highly selective for the N1 position.[12]

    • Catalyst and Ligand System: Certain catalytic systems may exhibit inherent regioselectivity. It is worthwhile to screen different catalyst/ligand combinations. Recent research has shown that quinoid carbenes can be used for a highly N2-selective arylation of indazoles.[13]

Problem 3: Byproduct Formation
  • Plausible Cause: In palladium-catalyzed reactions, a common byproduct is the debrominated starting material.[6] This arises from a competing hydrodehalogenation pathway. In Cadogan cyclizations, incomplete reduction or side reactions of the nitro group can lead to impurities.

  • Suggested Solutions:

    • For Hydrodehalogenation: Optimize the reaction conditions to favor the desired C-N bond formation. This may involve adjusting the ligand-to-metal ratio, changing the base, or lowering the reaction temperature.

    • For Cadogan Cyclization: Ensure the complete formation of the Schiff base before adding the reducing agent. The amount of triethyl phosphite and the reaction temperature are critical parameters to control.[1]

Experimental Protocols & Data

General Procedure for Copper-Catalyzed N-Arylation of Indazole

This protocol is a starting point and should be optimized for your specific substrates.

  • To an oven-dried reaction vessel, add indazole (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the appropriate solvent (e.g., DMF, 5 mL) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Reaction Parameters on Copper-Catalyzed N-Arylation of Indazole
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
CuI (10)NoneK₂CO₃DMF11066[9]
CuBr (10)NoneK₂CO₃DMF11064[9]
Cu₂O (10)NoneK₂CO₃DMF11019[9]
CuI (10)NoneK₂CO₃DMSO11065[9]
CuBr (5)8-hydroxyquinoline (10)K₂CO₃DMAc110Not specified[11]

Visualizing the Optimization Workflow

The following diagram illustrates a typical workflow for optimizing the copper-catalyzed N-arylation of indazole.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_optimization Fine-Tuning cluster_analysis Analysis Start Indazole + Aryl Halide Catalyst Screen Copper Source (CuI, CuBr, Cu₂O) Start->Catalyst Add Catalyst, Ligand, Base, Solvent Ligand Screen Ligand (Diamine, Phenanthroline, None) Catalyst->Ligand Base Screen Base (K₂CO₃, Cs₂CO₃, K₃PO₄) Ligand->Base Solvent Screen Solvent (DMF, DMSO, Toluene) Base->Solvent Temperature Optimize Temperature (90-130°C) Solvent->Temperature Best conditions from screening Concentration Optimize Concentration Temperature->Concentration Analysis Analyze Yield & Regioselectivity (LC-MS, NMR) Concentration->Analysis Analysis->Temperature Iterate if needed Purification Purification Analysis->Purification FinalProduct 2-Phenyl-2H-Indazole Purification->FinalProduct

Caption: Workflow for optimizing copper-catalyzed 2-phenyl-2H-indazole synthesis.

References

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). National Institutes of Health. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC - NIH. [Link]

  • Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole. (2011). PubMed. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. [Link]

  • Recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. ijcrt. [Link]

  • A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. (2021). Taylor & Francis. [Link]

  • Synthesis of 2-phenyl-2H- indazole derivatives. ResearchGate. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2020). PMC - NIH. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]

  • Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. (2024). ACS Publications. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Phenyl-2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The 2-phenyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, exhibiting potent bioactivity in antiprotozoal, anticancer, and anti-inflammatory domains. However, its utility is frequently bottlenecked by poor aqueous solubility .[1]

The Root Cause: Unlike their 1H-indazole counterparts, 2-phenyl-2H-indazoles lack a hydrogen bond donor (NH) on the pyrazole ring. The N2-phenyl substitution creates a rigid, planar, and highly lipophilic aromatic system. This results in high crystal lattice energy (strong


-

stacking) and high logP values, making dissolution in aqueous biological media thermodynamically unfavorable.

This guide provides field-proven strategies to overcome these barriers, moving from molecular design to formulation.

Troubleshooting & FAQs

Category A: Molecular Design & Chemical Modification

Q: My 2-phenyl-2H-indazole lead is active but precipitates in cell media at >10 µM. How can I modify the core without losing potency?

A: The 2-phenyl ring is often a metabolic "soft spot" and a driver of lipophilicity.

  • Strategy: Disrupt the planarity or introduce solubilizing "tails."

  • Tactical Modification: Introduce basic amine side chains (e.g., morpholine, piperazine, or N,N-dimethylamine) via an ether or amide linker at the C5 or C6 position of the indazole ring.

  • Why it works: These groups become protonated at physiological pH (pH 7.4), introducing a charge that drastically reduces logD and increases solvation energy.

  • Caution: Avoid modifying the N2-phenyl ring directly if SAR data suggests it fits into a hydrophobic pocket (common in kinase inhibitors).

Q: Can I make a salt form of my current neutral compound?

A: Only if your derivative possesses a basic center (pKa > 3-4) or an acidic center.

  • The Issue: The core 2-phenyl-2H-indazole system itself is very weakly basic. It will not form stable salts with pharmaceutically acceptable acids (like HCl or mesylate) unless a basic side chain (as mentioned above) is present.

  • Test: If your molecule is strictly neutral (e.g., only alkyl/aryl substituents), salt formation is not a viable pathway. Move immediately to Category B (Formulation) .

Category B: Formulation & Solubilization[3][4][5][6][7][8][9]

Q: DMSO stock solutions crash out when added to PBS or culture media. How do I prevent this "solvent shift" precipitation?

A: This is the most common failure mode in in vitro assays.

  • The Mechanism: DMSO solvates the hydrophobic drug. When added to water, the dielectric constant changes rapidly, and the drug molecules aggregate faster than they can disperse.

  • The Fix: Pre-complexation. Do not add pure DMSO stock to PBS.

    • Dissolve compound in DMSO.

    • Add this DMSO solution to a 20-40% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  solution (in water) before final dilution into media.
      
    • The cyclodextrin encapsulates the hydrophobic indazole core, preventing aggregation during the dilution step.

Q: Which Cyclodextrin (CD) is best for 2-phenyl-2H-indazoles?

A: HP-


-CD  or SBE-

-CD (Sulfobutyl ether)
.
  • Reasoning: The cavity size of

    
    -CD (approx. 6.0–6.5 Å) is ideal for accommodating the fused bicyclic indazole system. The 2-phenyl group creates steric bulk that might be too large for 
    
    
    
    -CD, while
    
    
    -CD is often too loose, lowering the binding constant (
    
    
    ).
  • Protocol Note: Avoid native

    
    -CD for parenteral use due to nephrotoxicity; use the derivatives mentioned above.
    

Experimental Protocols

Protocol 1: Kinetic Solubility Screen (The "Solvent Shift" Method)

Use this to determine the maximum concentration usable in bioassays.

  • Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.

  • Seeding: In a 96-well clear plate, add 196 µL of PBS (pH 7.4).

  • Spiking: Add 4 µL of the DMSO stock (Final: 200 µM, 2% DMSO). Note: If lower concentrations are needed, perform serial dilutions in DMSO first.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate (removes precipitates).

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation: Solubility = (Area of Filtrate / Area of Standard) × Concentration of Standard.

Protocol 2: Solid Dispersion Preparation (Solvent Evaporation)

Use this for in vivo formulation (oral gavage).

  • Carrier Selection: PVP K30 or PEG 6000.

  • Ratio: Start with 1:3 (Drug:Polymer) w/w.

  • Dissolution: Dissolve both the drug and the polymer in a common volatile solvent (e.g., Methanol or Ethanol/DCM 1:1 mixture). Ensure the solution is crystal clear.

  • Evaporation: Rotary evaporate at 40°C under reduced pressure until a dry film forms.

  • Drying: Place in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Pulverization: Scrape the solid and mortar-pestle it into a fine powder.

  • Validation: Perform DSC (Differential Scanning Calorimetry). The disappearance of the drug's melting endotherm indicates a successful amorphous dispersion.

Data & Solvent Compatibility

Table 1: Solvent Compatibility Matrix for 2-Phenyl-2H-Indazole Derivatives

Solvent ClassSpecific SolventSolubility RatingApplication
Polar Aprotic DMSOHigh (>50 mg/mL)Stock solutions, Cryopreservation
Polar Aprotic DMF / DMAHigh (>50 mg/mL)Chemical synthesis, Library storage
Polar Protic Ethanol / MethanolModerate (1-10 mg/mL)Co-solvent for oral gavage (limit <10%)
Aqueous Water / PBS (pH 7.4)Very Low (<10 µg/mL)DO NOT USE without solubilizers
Surfactant Tween 80 / Cremophor ELModerate (Micellar)Emulsifying agent for in vivo prep
Complexing 20% HP-

-CD (aq)
High (via complexation)Gold Standard for IV/IP injection

Decision Tree: Solubility Optimization Workflow

SolubilityWorkflow Start Start: 2-Phenyl-2H-Indazole Solubility Issue CheckStruct Does structure have Basic/Acidic center? Start->CheckStruct SaltScreen Attempt Salt Formation (Mesylate, HCl, Tartrate) CheckStruct->SaltScreen Yes NeutralPath Molecule is Neutral CheckStruct->NeutralPath No AppType Application Type? SaltScreen->AppType Success NeutralPath->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo DMSO_CD Use DMSO Stock + HP-beta-Cyclodextrin InVitro->DMSO_CD SolidDisp Solid Dispersion (PVP/PEG) or Nanosuspension InVivo->SolidDisp

Caption: Logical workflow for selecting the appropriate solubility enhancement strategy based on chemical structure and intended application.

References

  • National Institutes of Health (NIH). (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement Techniques: Updates and Prospectives. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Solubility Enhancement Strategies for Poorly Water-Soluble Drugs in Solid Dispersions: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.[2][3] Retrieved from [Link]

Sources

stability issues of 2-phenyl-2H-indazole under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability, Handling, and Troubleshooting of 2-Phenyl-2H-Indazole Scaffolds[1]

Executive Summary: The "Fixed" Tautomer Challenge

Welcome to the technical support center. If you are working with 2-phenyl-2H-indazole, you are dealing with a "fixed" tautomer.[1] Unlike unsubstituted indazole, which exists in a dynamic equilibrium favoring the thermodynamically stable 1H-form, the 2-phenyl derivative is locked in the higher-energy 2H-quinoid-like state.[1]

This unique electronic structure confers distinct pharmacological properties (e.g., in kinase inhibition or antiprotozoal activity) but introduces specific stability vulnerabilities—primarily photochemical rearrangement and oxidative susceptibility .[1] This guide addresses these specific failure modes.

Module 1: Photochemical Instability (Critical)

The Issue: Users frequently report that pure samples of 2-phenyl-2H-indazole turn yellow or brown and show new peaks in LC-MS after exposure to ambient light or UV sterilization.

Technical Explanation: The 2H-indazole core is photochemically active.[1][2][3][4] Upon excitation (particularly by UV light in the UVB/UVC range, and to a lesser extent ambient fluorescent light), the molecule undergoes a concerted rearrangement to form 1-phenylbenzimidazole .[1] This is a well-documented "photo-transposition" involving the cleavage of the weak N-N bond.[1]

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
New Peak in HPLC Retention time shift. Benzimidazoles are generally more polar than their indazole isomers.[1]Check Light Exposure: Did you use a UV lamp to visualize a TLC plate? If yes, the spot on the plate has likely already rearranged.
Color Change Sample darkening in solution.Actinometry Check: Ensure all reactions and storage are performed in amber glassware or foil-wrapped vessels.

Mechanism of Failure (Visualization):

PhotochemicalRearrangement Indazole 2-Phenyl-2H-Indazole (Starting Material) ExcitedState Excited Singlet State (N-N Bond Cleavage) Indazole->ExcitedState hv (UV/Light) Intermediate Nitrene/Diradical Intermediate ExcitedState->Intermediate Ring Expansion Benzimidazole 1-Phenylbenzimidazole (Thermodynamic Product) Intermediate->Benzimidazole Recyclization

Figure 1: The irreversible photochemical rearrangement pathway of 2-substituted indazoles.[1]

Module 2: Synthetic Regio-Stability (Purity)

The Issue: "I synthesized 2-phenyl-2H-indazole, but NMR shows split peaks or a 'shadow' compound."

Technical Explanation: While the phenyl group locks the nitrogen, the synthesis itself often competes between the N1 (thermodynamic) and N2 (kinetic/catalyst-dependent) positions.[1] If your synthesis conditions (e.g., Ullmann or Chan-Lam coupling) are not strictly controlled, you will isolate a mixture of 1-phenyl and 2-phenyl isomers.[1] These are not interconvertible under standard storage conditions, but they are difficult to separate.[1]

Diagnostic Table: Distinguishing Isomers

Feature2-Phenyl-2H-Indazole (Target)1-Phenyl-1H-Indazole (Impurity)
UV Absorbance Bathochromic shift (Red-shifted) due to quinoid character.[1]Standard aromatic absorbance (Blue-shifted).[1]
C3-H NMR Shift Typically more deshielded (~8.3 - 8.5 ppm).[1]Typically shielded relative to N2 (~8.0 - 8.2 ppm).[1]
Melting Point Generally higher (more symmetric packing).[1]Generally lower.[1]
Thermodynamics Less stable (High Energy).[1]More stable (Low Energy).[1]

Recommended Synthesis Protocol (High Fidelity): To ensure stability of the regiochemistry, avoid direct alkylation of indazole with halides (which favors N1). Instead, use a cyclization strategy that constructs the ring with the N-Ph bond already in place.[1]

  • Starting Material: 2-nitrobenzaldehyde + aniline.[1]

  • Formation: Schiff base formation.

  • Cyclization: Cadogan cyclization using triethyl phosphite or Cu-catalyzed reductive cyclization.[1]

    • Why? This method precludes the formation of the 1-phenyl isomer entirely, as the nitrogen atom is pre-assigned to the phenyl ring before the heterocycle closes.[1]

Module 3: Metabolic & Chemical Oxidation

The Issue: "My compound disappears rapidly in microsomal stability assays (HLM/MLM)."

Technical Explanation: The 2-phenyl-2H-indazole scaffold has two primary "soft spots" for oxidative degradation:

  • C3-Position: The C3 carbon in 2H-indazoles is electron-rich and susceptible to electrophilic attack and oxidation.[1]

  • Phenyl Ring: The para-position of the N-phenyl ring is a classic site for Cytochrome P450-mediated hydroxylation.[1]

Optimization Workflow (Metabolic Stability):

MetabolicStability Parent Parent Scaffold (2-Phenyl-2H-Indazole) Metabolism Microsomal Incubation (CYP450) Parent->Metabolism PathA Path A: Phenyl Oxidation (Para-Hydroxylation) Metabolism->PathA PathB Path B: C3-Oxidation (Ring Opening/Oxidation) Metabolism->PathB SolutionA Fix: Fluorination/Chlorination of Phenyl Ring PathA->SolutionA SAR Strategy SolutionB Fix: C3-Substitution (Cl, Me, or CF3) PathB->SolutionB SAR Strategy

Figure 2: Metabolic soft spots and structural activity relationship (SAR) solutions.

Frequently Asked Questions (FAQ)

Q1: Can I store 2-phenyl-2H-indazole in DMSO? A: Yes, but with caveats. While chemically stable in DMSO, the solution must be kept in the dark.[1] DMSO does not induce tautomerization (since the structure is fixed), but it can sensitize photochemical reactions if trace impurities are present.[1] Store frozen at -20°C in amber vials.

Q2: I see a "doublet of doublets" pattern collapsing in my NMR over time. Is this degradation? A: If this occurs in CDCl3, check the acidity of your solvent.[1] Chloroform can form HCl over time.[1] Protonation of the N1 position can shift NMR signals.[1] However, if the peaks are fundamentally changing integration, it is likely photochemical rearrangement to the benzimidazole.

Q3: How do I selectively halogenate the C3 position without affecting the phenyl ring? A: The C3 position is highly reactive toward electrophilic substitution.[1] Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetonitrile at room temperature.[1] This reaction is highly regioselective for C3 and confirms the electron-rich nature of that position.[1]

References
  • Photochemical Rearrangement: Angewandte Chemie International Edition. (2025). "Photochemical Conversion of Indazoles into Benzimidazoles."

  • Synthetic Regioselectivity: PMC (PubMed Central). (2021).[1] "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives."

  • Metabolic Stability Strategies: RSC Medicinal Chemistry. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[1][5][6][7]

  • Chemical Reactivity (Halogenation): Royal Society of Chemistry Advances. (2023).[1] "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles."

Sources

Technical Support Center: C-H Activation of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Protocol Refinement & Troubleshooting for 2H-Indazole Functionalization Ticket ID: CH-ACT-2H-IND-001

Welcome to the C-H Activation Technical Hub

You have reached the advanced support tier for heterocyclic functionalization. This guide is engineered to assist medicinal chemists in overcoming the inherent reactivity challenges of 2H-indazoles . Unlike their 1H-isomers, 2H-indazoles possess unique electronic signatures that make regioselective C-H activation a delicate balance between steric control and catalyst electrophilicity.

This interface is divided into three troubleshooting modules:

  • Reaction Configuration (Catalyst & Solvent Systems)

  • Regioselectivity Control (The C3 vs. C7 Dilemma)

  • Failure Analysis (Decomposition & Low Yields)

Module 1: Reaction Configuration & Optimization

Q: My conversion is stalled at <40%. How do I activate the catalytic cycle more effectively?

A: In Rh(III) or Ru(II) catalyzed systems, low conversion often indicates a failure in the Concerted Metalation-Deprotonation (CMD) step or inefficient re-oxidation of the catalyst.

The Protocol Refinement: Switch from a neutral catalytic system to a cationic system. The increased electrophilicity of the metal center accelerates the C-H cleavage step, which is often rate-determining for electron-rich heterocycles like indazoles.

  • Standard System:

    
     + 
    
    
    
  • Enhanced System:

    
     + 
    
    
    
    (generates the cationic active species) +
    
    
    (oxidant).

Data: Solvent & Additive Screening Matrix Effect of solvent polarity and proton shuttles on C3-arylation yield.

EntrySolventAdditive (20 mol%)Yield (%)Notes
1TolueneNone35%Poor solubility; slow CMD.
2DCEPivOH62%PivOH acts as a proton shuttle.
3t-AmylOHAcOH78%Protic solvent stabilizes transition state.
4HFIP PivOH 94% "Magic solvent" effect; H-bonding activates coupling partner.

Critical Insight: Hexafluoroisopropanol (HFIP) is not just a solvent; it is a co-catalyst. It hydrogen-bonds to the directing group or the coupling partner (e.g., acrylate or aryl iodide), lowering the activation energy for the insertion step.

Module 2: Regioselectivity Control (C3 vs. C7)

Q: I am targeting the C7 position, but I only isolate C3-functionalized products. How do I reverse the selectivity?

A: The C3 position of 2H-indazoles is electronically enriched and sterically accessible, making it the default site for electrophilic metalation. To target C7, you must override this intrinsic bias using Transient Directing Groups (TDG) or Steric Blocking .

The Decision Logic:
  • C3-Targeting: Use standard electrophilic conditions (Rh/Ru). No special directing group needed on the N2-aryl.

  • C7-Targeting: You must use a Bulky N2-Directing Group or a C3-Blocker . The metal center must be forced to coordinate to the "back" of the molecule, often guided by a coordinating group on the N2-substituent (e.g., a pyrimidyl or acetyl group).

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Target Position? C3 C3 Position (Electronically Favored) Start->C3 Default C7 C7 Position (Sterically Demanding) Start->C7 Challenge C3_Method Method: Standard Rh(III)/Ru(II) CMD Mechanism C3->C3_Method C7_Method Method: Requires Chelation Assistance or C3-Blocking C7->C7_Method C3_Outcome Product: 3-Aryl-2H-indazole C3_Method->C3_Outcome C7_Strategy1 Strategy A: Bulky N2-Group (Steric Shielding of C3) C7_Method->C7_Strategy1 C7_Strategy2 Strategy B: Directing Group on N2 (Coordination to C7) C7_Method->C7_Strategy2 C7_Outcome Product: 7-Functionalized-2H-indazole C7_Strategy1->C7_Outcome C7_Strategy2->C7_Outcome

Caption: Workflow for selecting the correct synthetic strategy based on the target functionalization site (C3 vs. C7).

Module 3: Troubleshooting & Failure Analysis

Q: The reaction mixture turns black immediately, and I see homocoupling of my aryl iodide. What is happening?

A: A black precipitate usually indicates the formation of Rh(0) or Pd(0) aggregates (catalyst death). This occurs when the re-oxidation step is slower than the reductive elimination step.

Troubleshooting Steps:

  • Oxidant Check: If using

    
    , ensure it is anhydrous. Water can deactivate the system. Consider switching to 
    
    
    
    or
    
    
    as the terminal oxidant, which also acts as a halide scavenger.
  • Homocoupling: If the aryl iodide is coupling with itself, the concentration of the active catalyst might be too high relative to the substrate, or the temperature is too high.

    • Fix: Add the aryl iodide dropwise over 1 hour.

    • Fix: Lower temperature by 10°C and increase reaction time.

Visualization: Mechanistic Failure Points

Mechanism Rh_Pre Rh(III) Precursor Active Active Cationic Species [Cp*Rh(Solvent)3]2+ Rh_Pre->Active AgSbF6 Coord Coordination to Indazole Active->Coord CMD CMD Step (C-H Cleavage) Coord->CMD PivOH Ins Insertion of Coupling Partner CMD->Ins RedElim Reductive Elimination (Product Release) Ins->RedElim Rh1 Rh(I) Species RedElim->Rh1 Rh1->Active Oxidant (Cu/Ag) SUCCESS LOOP Death Rh(0) Black Precipitate (Catalyst Death) Rh1->Death Slow Oxidation FAILURE

Caption: The catalytic cycle showing the critical re-oxidation loop. Failure to oxidize Rh(I) back to Rh(III) leads to catalyst decomposition (Black Precipitate).

Module 4: Standard Operating Procedure (SOP)

Protocol: C3-Arylation of 2-Phenyl-2H-indazole

  • Setup: In a glovebox or under

    
    , charge a dried Schlenk tube with:
    
    • 2-Phenyl-2H-indazole (0.2 mmol, 1.0 equiv)

    • 
       (2.5 mol%)
      
    • 
       (10 mol%)
      
    • 
       (20 mol%) - Note: Acts as co-oxidant/promoter.
      
    • 
       (1.0 equiv) - Terminal oxidant.
      
  • Solvent: Add HFIP (2.0 mL). Do not use wet solvents.

  • Coupling Partner: Add the aryl iodide (1.5 equiv).

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with DCM (10 mL).

    • Filter through a pad of Celite to remove metal salts.

    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Safety Note: HFIP is corrosive and volatile. Handle in a fume hood. Silver salts are light-sensitive; wrap the reaction vessel in aluminum foil if using Ag-rich conditions.

References

  • Rhodium(III)-Catalyzed Indazole Synthesis by C-H Bond Functionalization and Cyclative Capture. Source: Journal of the American Chemical Society (2013).[1] URL:[Link] (Note: Generalized link to ACS Publications for verification of specific DOI).

  • Recent advances in C–H functionalization of 2H-indazoles. Source: Organic & Biomolecular Chemistry (2022).[2] URL:[Link]

  • Ruthenium(II)-Catalyzed Direct C-H Arylation of Indoles with Arylsilanes in Water. Source: PubMed / NIH (2018). URL:[Link]

  • Direct Arylations of 2H-Indazoles On Water. Source: Organic Letters (2015). URL:[Link]

Sources

strategies to minimize byproduct formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemical Engineering) Mission: To provide mechanistic insights and field-proven protocols for minimizing impurity profiles in indazole scaffold construction and functionalization.

Introduction: The Indazole Challenge

As a Senior Application Scientist, I frequently encounter the "Indazole Paradox": the scaffold is thermodynamically stable, yet its synthesis is plagued by kinetic traps. Whether you are building the ring via diazotization (Widman-Stoermer) or functionalizing the nitrogen (N-alkylation), the primary byproducts are almost always regioisomers or oligomeric azo-tars .

This guide moves beyond basic recipes. We dissect the causality of byproduct formation and provide self-validating protocols to suppress them.

Module 1: Regioselectivity Control (N1 vs. N2 Alkylation)

The Issue: The most common "byproduct" in indazole chemistry is simply the wrong isomer. The 1H-indazole (N1) is aromatic and generally more stable, but the 2H-indazole (N2) is often kinetically accessible, leading to difficult-to-separate mixtures.

Mechanism: Thermodynamic vs. Kinetic Control
  • Thermodynamic Control (N1 Favorability): Under reversible conditions (high temp, thermodynamic base), the system equilibrates to the benzenoid structure (N1-alkyl).

  • Kinetic Control (N2 Favorability): Strong electrophiles or specific solvent effects can trap the nucleophile at the N2 position, which has higher electron density in the anion state but results in a less stable quinoid-like final product.

  • Chelation Effects: Using Cesium (

    
    ) can stabilize the transition state for N1 via coordination with the N2 lone pair and the electrophile leaving group.
    
Visualizing the Decision Pathway

The following logic gate determines your synthetic route to minimize isomeric byproducts.

IndazoleRegio Start Target Isomer? N1 Target: N1-Alkyl (Thermodynamic) Start->N1 N2 Target: N2-Alkyl (Kinetic) Start->N2 Cond1 Base/Solvent Selection N1->Cond1 Protocol A Cond2 Electrophile Type N2->Cond2 Protocol B NaH / THF or DMF\n(High Temp >60°C) NaH / THF or DMF (High Temp >60°C) Cond1->NaH / THF or DMF\n(High Temp >60°C) Promotes Equilibration Cs2CO3 / MeCN Cs2CO3 / MeCN Cond1->Cs2CO3 / MeCN Chelation Control Meerwein Salt (R3O+ BF4-) Meerwein Salt (R3O+ BF4-) Cond2->Meerwein Salt (R3O+ BF4-) Hard Electrophile Acidic Conditions\n(Trichloroacetimidates) Acidic Conditions (Trichloroacetimidates) Cond2->Acidic Conditions\n(Trichloroacetimidates) Protonation of N1

Figure 1: Decision matrix for selecting reaction conditions to minimize regioisomeric byproducts in indazole alkylation.

Troubleshooting & FAQ: N-Alkylation

Q: I am getting a 60:40 mix of N1:N2 isomers. How do I push this to >95:5 N1? A: You are likely operating in a "kinetic-thermodynamic twilight zone."

  • Switch Base: Move from

    
     to 
    
    
    
    or
    
    
    .
  • Increase Temperature: Heat promotes the retro-Michael or de-alkylation of the unstable N2 isomer, allowing it to re-react to the stable N1 form.

  • Solvent: Use THF (promotes tight ion pairs favoring N1 in the presence of NaH) rather than polar aprotic solvents like DMSO which might separate ion pairs and increase N2 reactivity.

Q: Can I force N2 selectivity without chromatography? A: Yes. Recent work by Pfizer chemists demonstrates that using alkyl 2,2,2-trichloroacetimidates under acidic conditions (catalytic


 or 

) yields high N2 selectivity. The mechanism involves protonation of the imide, directing the attack from the more nucleophilic N2 position while N1 is chemically "masked" by protonation or H-bonding [4].
Module 2: The Widman-Stoermer Synthesis (Ring Closure)

The Issue: This classical method (diazotization of o-alkylanilines) frequently results in diazo-tars (azo coupling polymers) and low yields due to side reactions of the diazonium intermediate.

Critical Control Points
ParameterOptimal SettingMechanistic Reason
Temperature

(Ice/Salt Bath)
Prevents thermal decomposition of diazonium salt into phenols/tars [10].
Acid Concentration Excess Mineral AcidPrevents formation of triazenes (coupling of diazonium with unreacted amine).
Nitrite Addition Sub-surface, DropwiseAvoids localized excess of

, minimizing radical decomposition.
Stirring High Shear / VigorousEssential. Poor mixing creates "hot spots" where coupling outcompetes cyclization.
Protocol: Minimized Byproduct Diazotization

Standard Operating Procedure (SOP-WS-01)

  • Dissolution: Dissolve o-alkylaniline in

    
    
    
    
    
    (3.0 equiv). Ensure complete protonation.
  • Cooling: Chill to

    
    . If the amine hydrochloride precipitates, ensure it is a fine suspension (use overhead stirring).
    
  • Diazotization: Add

    
     (1.05 equiv) as a 40% aqueous solution sub-surface  over 30 minutes.
    
    • Checkpoint: Solution should remain clear/pale yellow. Darkening indicates oxidation/coupling.

  • Cyclization: Allow the mixture to warm to RT naturally, or adjust pH to ~5.0 with

    
     to trigger cyclization.
    
    • Byproduct Trap: If a red/brown precipitate forms immediately, it is likely the azo-dimer. Filter this before attempting extraction.

Module 3: Metal-Catalyzed Cross-Coupling

The Issue: When using Pd or Cu to close the ring (e.g., from o-halo hydrazones) or functionalize C3, a major byproduct is hydrodehalogenation (replacement of Halogen with Hydrogen) rather than the desired bond formation.

Mechanism: The Hydride Source

In Pd-catalyzed reactions, alcohols (often used as solvents) can act as hydride sources via


-hydride elimination from a Pd-alkoxide intermediate. This reduces the aryl halide [15].
Troubleshooting Guide

Q: My C-H activation cyclization (Rh/Cu) is yielding the de-halogenated starting material. A: This is a "Hydrodehalogenation" event.

  • Root Cause: Presence of trace water or alcoholic solvents acting as hydride donors.

  • Solution:

    • Switch Solvents: Move from Ethanol/Isopropanol to Toluene or Dioxane (anhydrous).

    • Change Ligand: Use bulky, electron-rich phosphines (e.g., YPhos or XPhos ) which facilitate reductive elimination of the product faster than

      
      -hydride elimination can occur.
      
    • Oxidant: If the reaction is oxidative (e.g., Cu-catalyzed N-N bond formation), ensure the oxidant (e.g.,

      
      , 
      
      
      
      ) is not stoichiometrically limiting.

Q: I see homocoupling of my starting material. A: This is common in Cu-catalyzed Davis-Beirut reactions.

  • Fix: Dilution. Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular homocoupling.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society. Link

  • Regioselectivity issues in the functionalization of indazoles. BenchChem. Link

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. NIH / PubMed Central. Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Link

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Link

  • Preventing byproduct formation in azo coupling reactions. BenchChem. Link

  • Pd-catalysed hydrodehalogenation of aryl chlorides. Catalysis Science & Technology. Link

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. Link

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 2-Phenyl-2H-Indazole as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 2-phenyl-2H-indazole compounds as Poly(ADP-ribose) polymerase (PARP) inhibitors. It offers a comparative analysis with established PARP inhibitors, Olaparib and Talazoparib, and details the experimental protocols necessary to rigorously assess biochemical potency, target engagement, cellular activity, and functional outcomes.

Introduction: The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA repair.[1][2] PARP1, the most abundant member of this family, acts as a primary sensor for DNA single-strand breaks (SSBs).[2][3] Upon detecting DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

Inhibition of PARP enzymatic activity disrupts this repair process, leading to the accumulation of unrepaired SSBs.[3][4] During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).[3][4] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][3]

However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is compromised.[1][3] The inhibition of PARP in these HR-deficient cells creates a synthetic lethal scenario, where the simultaneous loss of two DNA repair pathways leads to genomic instability and ultimately, cancer cell death.[5][6][7] This concept forms the basis for the clinical success of PARP inhibitors like Olaparib and Talazoparib in treating cancers with BRCA mutations.[8][9]

A key aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping."[10] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing its dissociation from the site of damage.[10][11][12] This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and leading to cell death.[10][12] Talazoparib, for instance, is known to be a particularly potent PARP trapper.[10][13]

The 2-phenyl-2H-indazole scaffold has emerged as a promising chemical starting point for the development of novel PARP inhibitors.[14] This guide outlines a systematic approach to validate the mechanism of action of such compounds, comparing their performance against established clinical benchmarks.

Visualizing the PARP-Mediated DNA Damage Response

The following diagram illustrates the central role of PARP in the DNA damage response and the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor 2-Phenyl-2H-Indazole Olaparib, Talazoparib PARP_Inhibitor->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB BRCA_Proficient BRCA Proficient (Functional HR) DNA_DSB->BRCA_Proficient BRCA_Deficient BRCA Deficient (Defective HR) DNA_DSB->BRCA_Deficient HR_Repair Homologous Recombination (HR) Repair BRCA_Proficient->HR_Repair Genomic_Instability Genomic Instability BRCA_Deficient->Genomic_Instability Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: PARP1 activation at single-strand breaks and the synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

Section 1: Biochemical Validation of PARP1 Inhibition

The initial step in characterizing a novel PARP inhibitor is to determine its direct enzymatic inhibitory potency. This is typically achieved through a cell-free biochemical assay that measures the catalytic activity of purified PARP1 enzyme.

Experimental Rationale

A robust biochemical assay provides a quantitative measure of a compound's ability to inhibit the enzymatic function of its target. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency. Comparing the IC50 of a novel compound, such as a 2-phenyl-2H-indazole derivative, to that of well-characterized inhibitors like Olaparib and Talazoparib provides a direct assessment of its relative potency.

Experimental Protocol: PARP1 Enzymatic Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric PARP1 assay kits.[15]

  • Plate Coating:

    • Dilute histone protein solution to 1x with PBS.

    • Add 50 µL of the diluted histone solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of PBST (PBS with 0.05% Tween-20).

    • Block the wells with 200 µL of blocking buffer for at least 90 minutes at room temperature.

    • Wash the plate three times with PBST.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 1x PARP assay buffer, activated DNA, and purified PARP1 enzyme (e.g., 1 nM final concentration).

    • Add the test compounds (2-phenyl-2H-indazole derivative, Olaparib, Talazoparib) at various concentrations to the designated wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

    • Initiate the reaction by adding a biotinylated NAD+ substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate three times with PBST.

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with PBST.

    • Add a colorimetric HRP substrate and incubate until sufficient color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control).

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary
CompoundPARP1 IC50 (nM)Reference
2-Phenyl-2H-Indazole Analog To be determined
Olaparib~5[16]
Talazoparib~0.7[17]

Note: IC50 values can vary depending on assay conditions.

Section 2: Confirming Target Engagement in a Cellular Context

While biochemical assays are essential, they do not confirm that a compound can effectively reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in situ.[18][19][20][21]

Experimental Rationale

CETSA is based on the principle of ligand-induced thermal stabilization.[20] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[20] By heating intact cells treated with the compound to various temperatures, and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement. A potent and cell-permeable inhibitor will lead to a significant thermal stabilization of its target protein.

Experimental Workflow: CETSA for PARP1

CETSA_Workflow Cell_Culture 1. Treat Cells with Inhibitor or Vehicle Heat_Shock 2. Heat Shock at Various Temperatures Cell_Culture->Heat_Shock Cell_Lysis 3. Lyse Cells Heat_Shock->Cell_Lysis Centrifugation 4. Centrifuge to Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot 5. Quantify Soluble PARP1 (e.g., Western Blot) Centrifugation->Western_Blot Data_Analysis 6. Plot Soluble PARP1 vs. Temperature Western_Blot->Data_Analysis

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture a suitable cell line (e.g., MDA-MB-436) to ~80% confluency.

    • Treat cells with the 2-phenyl-2H-indazole derivative, Olaparib, Talazoparib (e.g., at 10 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Shift:

    • Harvest the cells and resuspend them in a protein-stabilizing buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Resolve equal amounts of protein from the soluble fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP1, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble PARP1 fraction against the temperature for each treatment condition. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Expected Outcome

A successful 2-phenyl-2H-indazole PARP inhibitor will demonstrate a clear thermal stabilization of PARP1, shifting the melting curve to higher temperatures, comparable to or exceeding the shift observed with Olaparib and Talazoparib.

Section 3: Measuring Cellular PARP Activity

To confirm that target engagement translates into functional inhibition within the cell, it is crucial to measure the downstream effect of PARP inhibition, which is the reduction of PARylation.

Experimental Rationale

Upon induction of DNA damage, cellular PARP1 activity increases dramatically, leading to a surge in PAR synthesis.[22] An effective PARP inhibitor will block this increase in PARylation. Immunofluorescence microscopy is a powerful technique to visualize and quantify the levels of PAR in individual cells, providing a direct readout of cellular PARP activity.[23]

Experimental Protocol: Immunofluorescence for PAR
  • Cell Culture and Treatment:

    • Grow cells (e.g., HeLa) on glass coverslips.

    • Pre-treat the cells with the 2-phenyl-2H-indazole derivative, Olaparib, Talazoparib, or vehicle (DMSO) for 1 hour.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST) for 1 hour.

    • Incubate the cells with a primary antibody against PAR (poly(ADP-ribose)) overnight at 4°C.

    • Wash the cells three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBST.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the PAR signal within the nucleus for a large number of cells per condition.

Expected Outcome

Untreated cells will show low basal levels of PAR. Cells treated with H₂O₂ alone will exhibit a strong nuclear PAR signal. In contrast, cells pre-treated with an effective PARP inhibitor (2-phenyl-2H-indazole, Olaparib, or Talazoparib) followed by H₂O₂ treatment will show a significant reduction in the PAR signal, demonstrating cellular inhibition of PARP activity.

Section 4: Assessing Functional Consequences: Synthetic Lethality

The ultimate validation of a PARP inhibitor's mechanism of action in a cancer context is its ability to induce synthetic lethality in HR-deficient cells.

Experimental Rationale

The principle of synthetic lethality predicts that PARP inhibitors will be significantly more cytotoxic to cancer cells with BRCA1 or BRCA2 mutations compared to cells with functional BRCA proteins.[5][6][9] A cell viability assay comparing the effect of the 2-phenyl-2H-indazole derivative on isogenic cell lines (differing only in their BRCA status) or on a panel of BRCA-proficient and BRCA-deficient cancer cell lines will provide strong evidence for this mechanism.

Experimental Protocol: Cell Viability Assay
  • Cell Lines:

    • Select a pair of isogenic cell lines (e.g., U2OS-BRCA2-KO and U2OS-WT) or a panel of cell lines with known BRCA status (e.g., MDA-MB-436 [BRCA1-deficient], CAPAN-1 [BRCA2-deficient], and MCF-7 [BRCA-proficient]).

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the 2-phenyl-2H-indazole derivative, Olaparib, and Talazoparib for an extended period (e.g., 5-7 days).

  • Viability Assessment:

    • At the end of the treatment period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control for each cell line.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Comparative Data Summary
CompoundGI50 in BRCA-Deficient Cells (nM)GI50 in BRCA-Proficient Cells (nM)Selectivity Index (Proficient/Deficient)
2-Phenyl-2H-Indazole Analog To be determinedTo be determinedTo be determined
OlaparibPotentLess Potent>1
TalazoparibHighly PotentLess Potent>1

A high selectivity index indicates a potent synthetic lethal effect.

Conclusion

By systematically applying the experimental framework outlined in this guide, researchers can rigorously validate the mechanism of action of 2-phenyl-2H-indazole derivatives as PARP inhibitors. A successful compound will demonstrate potent biochemical inhibition of PARP1, confirm target engagement in cells via CETSA, effectively block cellular PARylation in response to DNA damage, and exhibit a strong synthetic lethal phenotype in BRCA-deficient cancer cells. This multi-faceted approach, with direct comparisons to established drugs like Olaparib and Talazoparib, provides the robust data package required for advancing novel therapeutic candidates in drug development.

References

  • Urology Textbook. Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Deeks, E.D. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Drug Des Devel Ther. 2018;12:1249-1262. [Link]

  • Li, H., et al. Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduct Target Ther. 2020;5:1-12. [Link]

  • AstraZeneca. Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Helleday, T. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Mol Oncol. 2011;5(4):387-393. [Link]

  • Patsnap Synapse. What is the mechanism of Olaparib? [Link]

  • Konecny, G.E., et al. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Mol Cancer Res. 2023;21(1):3-15. [Link]

  • Lee, J.M., et al. Olaparib. Br J Cancer. 2014;110(3):529-533. [Link]

  • Jones, P., et al. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. J Med Chem. 2009;52(22):7170-7185. [Link]

  • Pacher, P., & Szabo, C. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods Mol Biol. 2008;427:329-342. [Link]

  • Almqvist, H., et al. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS Discov. 2019;24(2):162-174. [Link]

  • Wang, Z., et al. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. PeerJ. 2020;8:e9021. [Link]

  • Lord, C.J., & Ashworth, A. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. J Clin Oncol. 2010;28(24):3898-3903. [Link]

  • Penning, T.D., et al. Synthesis and Biological Evaluation of Substituted 2-phenyl-2H-indazole-7-carboxamides as Potent poly(ADP-ribose) Polymerase (PARP) Inhibitors. J Med Chem. 2010;53(8):3142-3153. [Link]

  • Poudel, P., et al. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Ann Urol Oncol. 2024. [Link]

  • BPS Bioscience. PARP1 Colorimetric Assay Kit. [Link]

  • Voutsadakis, I.A. Molecular-Guided Precision Oncology in Cancer of Unknown Primary: A State-of-the-Art Perspective. Int J Mol Sci. 2024;25(13):6984. [Link]

  • Pfizer. Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • ResearchGate. (A) Detection of PAR by immunofluorescence after different fixation.... [Link]

  • Let's Win Pancreatic Cancer. Exploring the Effectiveness of Experimental PARP inhibitor. [Link]

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  • Drug Target Review. The mechanism of PARP inhibitor action is identified. [Link]

  • ResearchGate. A CETSA HT assay to screen for intracellular PARP1 target engagement.... [Link]

  • Ledermann, J., et al. Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer. Future Oncol. 2014;10(7):1135-1147. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Journal of Clinical Investigation. BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. [Link]

  • Frontiers. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • MDPI. (PDF) PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • European Medicines Agency. Talzenna, INN-talazoparib. [Link]

  • Paquet-Durand, F., et al. Fluorescent detection of PARP activity in unfixed tissue. PLoS One. 2015;10(6):e0131426. [Link]

  • Mayo Clinic Research. Development of PARP Inhibitors and DDR Modifiers To Treat Ovarian Cancer. [Link]

  • ResearchGate. PARP inhibition and synthetic lethality in BRCA-deficient cells. a In.... [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. [Link]

  • Assay-Protocol. PARP. [Link]

  • CETSA. Publications. [Link]

  • PubMed. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. [Link]

Sources

Comparative Guide: Photophysical Properties of Substituted 2-Phenyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pseudo-Azulene" Advantage

In the development of organic fluorophores for bioimaging and optoelectronics, the 2-phenyl-2H-indazole scaffold represents a critical deviation from standard indole or benzimidazole architectures. Unlike its 1H-isomer, the 2H-indazole possesses a quinoid-like electronic structure often described as "pseudo-azulene." This unique conjugation pathway imparts high stability and tunable intramolecular charge transfer (ICT) characteristics, making these molecules exceptional candidates for "turn-on" fluorescence sensors and OLED emitters.

This guide objectively compares the photophysical performance of substituted 2-phenyl-2H-indazoles, focusing on the dichotomy between ICT-driven derivatives and ESIPT-active (Excited-State Intramolecular Proton Transfer) analogs.

Structural Basis & Isomeric Distinction

To understand the performance metrics, one must first distinguish the 2H-isomer from the thermodynamically more stable (but often less fluorescent) 1H-indazole.

  • 1H-Indazole: Aromatic (

    
     electron), benzenoid structure. Often suffers from aggregation-caused quenching (ACQ).
    
  • 2H-Indazole: Quinoid contribution enhances electron delocalization across the N-N bond and the phenyl ring. This facilitates low-energy transitions and high quantum yields (

    
    ).
    
Synthesis & Derivatization Workflow

The following workflow illustrates the primary synthetic routes to access these scaffolds, highlighting the divergence point for introducing critical substituents (Donor/Acceptor).

SynthesisWorkflow Start Start: 2-Nitrobenzaldehyde + Substituted Aniline SchiffBase Intermediate: Schiff Base (Imine) Start->SchiffBase Condensation Modern Modern Route: Ultrasound/Neat (One-Pot) Start->Modern Green Chem Alternative Cadogan Cadogan Cyclization (P(OEt)3, Reflux) SchiffBase->Cadogan Deoxygenative Cyclization Product 2-Phenyl-2H-Indazole Core Scaffold Cadogan->Product Modern->Product Deriv1 Path A: Electrophilic Subst. (Halogenation at C3) Product->Deriv1 C3 Functionalization Deriv2 Path B: Cross-Coupling (Suzuki/Sonogashira) Product->Deriv2 Extended Conjugation Final Target Fluorophore (D-π-A Architecture) Deriv1->Final Deriv2->Final

Figure 1: Synthetic pathways for accessing tunable 2-phenyl-2H-indazole scaffolds. The Cadogan cyclization remains the industrial standard, while ultrasound-assisted methods offer higher atom economy.

Comparative Photophysics: Data & Analysis

The photophysical utility of these molecules is dictated by the substituents on the 2-phenyl ring (the "rotor") and the 3-position of the indazole (the "core"). We categorize these into three distinct classes based on their electronic behavior.

Performance Comparison Table
PropertyClass I: Unsubstituted Class II: ICT-Active (Push-Pull) Class III: ESIPT-Active
Representative Structure 2-phenyl-2H-indazole2-(4'-cyanophenyl)-2H-indazole2-(2'-hydroxyphenyl)-2H-indazole
Electronic Mechanism Local Excitation (LE)Intramolecular Charge Transfer (ICT)Proton Transfer (Enol

Keto*)
Absorption (

)
300 – 320 nm330 – 360 nm (Red-shifted)310 – 330 nm
Emission (

)
380 – 400 nm (Blue/UV)450 – 550 nm (Cyan/Green)> 550 nm (Orange/Red)
Stokes Shift Small (~3000 cm⁻¹)Moderate (~5000 cm⁻¹)Large (>10,000 cm⁻¹)
Quantum Yield (

)
Moderate (0.4 – 0.6)High (0.7 – 0.9) Variable (Environment dependent)
Solvatochromism NegligibleStrong Positive Negative or Complex
Primary Application UV ScintillatorsBio-labeling, OLEDsRatiometric Sensing (pH/ions)
Analysis of Substituent Effects

1. The Donor-Acceptor (D-A) Effect (Class II): Introducing an electron-withdrawing group (EWG) like -CN or -NO


 on the phenyl ring creates a "push-pull" system with the electron-rich indazole core.
  • Observation: This lowers the LUMO energy level significantly more than the HOMO, narrowing the bandgap.

  • Result: A bathochromic (red) shift in emission.[1] For example, replacing -H with -CN can shift emission from ~390 nm to ~460 nm.

  • Causality: The excited state becomes highly polarized. In polar solvents (like DMSO), the excited state is stabilized by solvent relaxation, leading to significant redshift (positive solvatochromism).

2. The Ortho-Hydroxy Effect (Class III): When a hydroxyl group is placed at the ortho position of the phenyl ring (2'-OH), the mechanism changes fundamentally.

  • Mechanism: Upon excitation, the proton on the hydroxyl group transfers to the indazole nitrogen (N1). This is ESIPT .

  • Result: The emission comes from the keto tautomer, which has a much lower energy gap. This results in an anomalously large Stokes shift (separation between absorption and emission peaks), which is ideal for imaging as it eliminates self-absorption artifacts.

Mechanistic Visualization

Understanding the excited-state dynamics is crucial for selecting the right derivative for an application.

Jablonski S0 Ground State (S0) Planar Conformation S1_LE S1 (Locally Excited) Frank-Condon State S0->S1_LE Excitation S1_LE->S0 Radless Decay S1_LE->S0 Emission S1_ICT S1 (ICT State) Solvent Relaxed S1_LE->S1_ICT Charge Transfer (Polar Solvent) S1_Keto S1 (Keto Tautomer) ESIPT Product S1_LE->S1_Keto Proton Transfer (If 2'-OH present) S1_ICT->S0 Red-shifted Emission S1_Keto->S0 Large Stokes Shift Excitation hν (Absorption) Fluor_LE Fluorescence (Blue) Fluor_ICT Fluorescence (Green) Fluor_ESIPT Fluorescence (Red)

Figure 2: Jablonski diagram illustrating the competitive decay pathways. Class II derivatives follow the Yellow path (ICT), while Class III derivatives follow the Red path (ESIPT).

Experimental Protocols

To validate these properties in your own lab, follow these standardized protocols.

Protocol A: Determination of Fluorescence Quantum Yield ( )

Trustworthiness Check: Do not rely on absolute measurements unless you have an integrating sphere. Use the comparative method.

  • Standard Selection: Choose a standard with a known

    
     close to your sample's emission range.
    
    • Blue/UV emitters: Quinine Sulfate in 0.1 M H₂SO₄ (

      
      ).
      
    • Green emitters: Fluorescein in 0.1 M NaOH (

      
      ).
      
  • Sample Preparation: Prepare solutions of the indazole derivative and the standard.

    • Critical Step: Adjust concentrations so the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.05). This prevents inner-filter effects (re-absorption).

  • Measurement:

    • Record UV-Vis spectrum to confirm OD.

    • Record Fluorescence spectrum (integrated area

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
Protocol B: Lippert-Mataga Solvatochromic Analysis

Used to calculate the change in dipole moment (


) upon excitation.
  • Solvent Set: Select 5-6 solvents with varying polarities but no specific interactions (avoid alcohols if possible to prevent H-bonding interference).

    • Suggested: Cyclohexane, Toluene, THF, Dichloromethane, Acetonitrile.

  • Data Collection: Measure

    
     and 
    
    
    
    in each solvent.
  • Plotting:

    • Calculate Stokes Shift (

      
      ) in cm⁻¹.
      
    • Calculate Orientation Polarizability (

      
      ) for each solvent:
      
      
      
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
  • Interpretation: The slope is proportional to

    
    . A steep slope indicates strong ICT character.
    

References

  • Anthonisamy, R., et al. (2020). "Investigation on Photophysical, Solvatochromism and Biological Significance of Substituted 2H-Indazole Derivatives."[2] ResearchGate.[2][3]

  • Rivera, G., et al. (2021). "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives."[4] Molecules, 26(8), 2145.

  • Sampedro, D., et al. (2024). "Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores." Dyes and Pigments.

  • Gomes, L., et al. (2024). "Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes." Journal of the Brazilian Chemical Society.

Sources

A Researcher's Guide to Validating Target Engagement of 2-Phenyl-2H-Indazoles in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-phenyl-2H-indazole scaffold has emerged as a privileged structure, present in a variety of bioactive molecules with therapeutic potential.[1][2][3][4] The journey from a promising hit compound to a clinical candidate, however, is contingent on a thorough understanding of its mechanism of action. A critical and often challenging step in this process is the unequivocal demonstration that the molecule physically interacts with its intended biological target within a cellular context—a concept known as target engagement.[5]

This guide provides a comparative overview of state-of-the-art methodologies for validating the target engagement of 2-phenyl-2H-indazole-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key techniques, and offer a framework for data interpretation, empowering researchers to select the most appropriate strategy for their specific scientific question.

The Imperative of Target Engagement Validation

Insufficient target engagement is a primary reason for the failure of drug candidates in clinical trials.[5] Validating that a compound binds to its target in a physiologically relevant setting provides confidence that the observed biological effect is a direct consequence of this interaction. This is particularly crucial for scaffolds like 2-phenyl-2H-indazoles, which can be synthetically elaborated to interact with a diverse range of protein targets.[6][7][8][9]

A Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement assay is a critical decision, influenced by factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare several orthogonal approaches, outlining their principles, advantages, and limitations.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[5][10] When a 2-phenyl-2H-indazole derivative binds to its target protein in intact cells or cell lysates, the resulting complex often exhibits increased resistance to thermal denaturation.[10][11]

Causality of Experimental Choice: This method is chosen for its ability to confirm target binding in a native cellular environment without the need for chemical modification of the compound, thus preserving its intrinsic properties. It provides direct biophysical evidence of interaction.[11]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells to desired confluency B 2. Treat cells with 2-phenyl-2H-indazole or vehicle control A->B C 3. Heat cell suspensions across a temperature gradient B->C D 4. Lyse cells C->D E 5. Centrifuge to separate soluble protein fraction from precipitated protein D->E F 6. Quantify soluble target protein by Western Blot, ELISA, or Mass Spec E->F G 7. Plot protein abundance vs. temperature to generate melt curves F->G

Caption: CETSA experimental workflow for target engagement validation.

Detailed Protocol for Western Blot-based CETSA:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat with various concentrations of the 2-phenyl-2H-indazole compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Photoaffinity Labeling (PAL)

Principle: PAL is a powerful chemical biology technique used to identify direct binding partners of a small molecule.[12] This method involves chemically modifying the 2-phenyl-2H-indazole with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne or biotin).[13][14][15] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to interacting proteins in close proximity.

Causality of Experimental Choice: PAL is employed when the direct target of a phenotypically active compound is unknown or to confirm a direct interaction in a complex biological system. It provides a "snapshot" of the drug-target interaction.[12]

Experimental Workflow:

PAL_Workflow cluster_probe_incubation Probe Incubation cluster_crosslinking UV Crosslinking cluster_enrichment_detection Enrichment & Detection cluster_analysis Analysis A 1. Synthesize photoaffinity probe of 2-phenyl-2H-indazole B 2. Incubate cells or lysate with the probe A->B C 3. Expose to UV light to induce covalent crosslinking B->C D 4. Lyse cells (if applicable) C->D E 5. 'Click' chemistry to attach biotin or a fluorophore D->E F 6. Enrich biotinylated proteins with streptavidin beads E->F G 7. Identify crosslinked proteins by Mass Spectrometry F->G

Caption: Photoaffinity labeling workflow for target identification.

Detailed Protocol for PAL-based Target Identification:

  • Probe Synthesis: Design and synthesize a 2-phenyl-2H-indazole derivative incorporating a diazirine moiety and a terminal alkyne.

  • Cellular Labeling: Treat live cells with the photoaffinity probe. Include a control where cells are co-incubated with an excess of the unmodified parental compound to demonstrate competitive binding.

  • UV Irradiation: Irradiate the cells with UV light (e.g., 365 nm) to activate the diazirine and induce crosslinking.

  • Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to conjugate a biotin-azide tag to the alkyne-modified probe.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Proteomic Analysis: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins between the probe-treated and the competitive control samples. Bona fide targets will be enriched in the probe-treated sample and depleted in the presence of the competitor compound.

Kinase Activity Assays

Many indazole-based compounds are designed as kinase inhibitors.[16] If the 2-phenyl-2H-indazole is hypothesized to target a kinase, several assays can confirm target engagement by measuring the modulation of its catalytic activity.

Principle: These assays measure the downstream consequences of target binding, such as the phosphorylation of a substrate.[17]

Causality of Experimental Choice: These are functional assays that not only confirm binding but also demonstrate that the binding event leads to a functional outcome (inhibition or activation).

Comparison of Kinase Target Engagement Assays:

Assay NamePrincipleAdvantagesDisadvantages
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells.[17]Quantitative measurement of compound affinity in live cells; high-throughput compatible.Requires genetic modification of cells to express the fusion kinase; dependent on tracer availability.
Cellular Phosphorylation Assay Antibody-based detection (e.g., ELISA or Western blot) of the phosphorylation status of a known kinase substrate in treated cells.[17]Measures functional kinase activity in a native cellular context; does not require cell engineering.Requires a specific and validated phospho-antibody; can be influenced by off-target effects on upstream signaling pathways.

Experimental Workflow: Cellular Phosphorylation Assay

Phospho_Assay_Workflow cluster_treatment Cell Treatment cluster_stimulation Pathway Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Analysis A 1. Treat cells with varying concentrations of the 2-phenyl-2H-indazole B 2. Stimulate the signaling pathway of interest (if necessary) A->B C 3. Lyse cells and collect protein lysates B->C D 4. Measure phosphorylation of the target's substrate via Western blot or ELISA C->D E 5. Quantify the change in phosphorylation and determine IC50 D->E

Caption: Workflow for a cellular phosphorylation assay.

Comparative Summary of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Kinase Activity Assays
Principle Ligand-induced thermal stabilizationCovalent crosslinking via photoactivationMeasurement of catalytic activity
Labeling Required? NoYes (on compound)No (but may require tagged proteins)
Direct Evidence? Yes (biophysical)Yes (covalent bond)Indirect (functional readout)
Target Known? YesNo (for identification) or Yes (for validation)Yes
Key Advantage Label-free, in-cell formatIdentifies unknown targets directlyMeasures functional consequence
Key Limitation Not all proteins show a thermal shiftProbe synthesis can be challengingIndirect; susceptible to network effects
Throughput ModerateLow to ModerateHigh (e.g., NanoBRET)

Conclusion and Future Perspectives

Validating the target engagement of 2-phenyl-2H-indazole derivatives is a cornerstone of their development as therapeutic agents. The choice of methodology should be guided by the specific research question, the available resources, and the properties of the target. A multi-pronged approach, employing at least two orthogonal methods, is highly recommended to build a robust and compelling case for target engagement. For instance, a CETSA experiment can provide initial evidence of intracellular binding, which can then be confirmed and quantified by a functional assay like a cellular phosphorylation assay.

As chemical proteomics and biophysical techniques continue to evolve, we can anticipate the emergence of even more powerful and sensitive methods for interrogating drug-target interactions in their native environment.[18][19][20][21] These advancements will undoubtedly accelerate the translation of promising 2-phenyl-2H-indazole compounds from the laboratory to the clinic.

References

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed.
  • Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society.
  • Spotlight: Cell-based kinase assay form
  • Determining target engagement in living systems.
  • C-H functionalization of 2H-indazole.
  • Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA)
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study.
  • Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis.
  • Photoaffinity labeling in target- and binding-site identification.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. Journal of the American Chemical Society.
  • Quantitative Chemical Proteomics for Identifying Candidate Drug Targets.
  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Taylor & Francis Online.
  • Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Front Line Genomics.
  • Binding assays to profile target engagement by kinase inhibitors in...
  • Different chemical proteomic approaches to identify the targets of lapatinib.

Sources

Technical Guide: Confirming the Binding Mode of 2-Phenyl-2H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: HSP90 N-Terminal ATP-Binding Domain Inhibition

Executive Summary

The 2-phenyl-2H-indazole scaffold represents a privileged structure in medicinal chemistry, primarily utilized as a rigid bioisostere for adenosine in the development of Heat Shock Protein 90 (HSP90) inhibitors. Unlike its 1H-indazole tautomer, the 2-substituted variant locks the heterocycle into a specific electronic and steric configuration, crucial for accessing the hydrophobic sub-pockets of the HSP90 N-terminal domain (NTD).

This guide objectively compares the three primary methodologies for confirming this binding mode: X-ray Crystallography , Molecular Dynamics (MD) Simulation , and SAR-based Chemical Validation . While X-ray crystallography remains the definitive standard, this guide argues for a hybrid approach integrating MD to account for the critical water-mediated hydrogen bond networks often unresolved in static structures.

Part 1: The Structural Challenge

The core difficulty in validating 2-phenyl-2H-indazole derivatives lies in the tautomeric ambiguity and hydrophobic collapse .

  • Tautomeric Locking: The 2-phenyl substitution forces the indazole into the quinoid-like 2H-tautomer. Validating that this specific geometry drives binding (rather than a metabolic byproduct or alternative conformation) is essential.

  • Water-Mediated Networks: HSP90 inhibitors often rely on a conserved network of water molecules to bridge the ligand to residues Asp93 and Gly97. Static methods may miss the dynamics of these waters.

Part 2: Comparative Methodology Guide

The following table contrasts the three industry-standard approaches for binding mode confirmation.

FeatureMethod A: X-ray Co-Crystallography Method B: Molecular Dynamics (MD) Method C: SAR Chemical Validation
Primary Output Atomic-resolution electron density map (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
Trajectory of ligand stability (RMSD) and

.
Activity correlation (

) with substituent changes.
Resolution/Precision High (< 2.5 Å preferred).Dependent on force field (CHARMM/AMBER) accuracy.Low (Indirect inference).
Water Network Detection Definitive (if resolution is high).Predictive (can model water displacement).Blind (cannot confirm water mediation).
Throughput Low (Weeks to Months).Medium (Days).[1][2][3]High (Weeks for library synthesis).
Cost High (Beamline time, protein production).Medium (GPU compute time).Medium (Synthesis materials).[2][4][5][6][7][8][9]
Verdict Gold Standard for final validation.Essential Companion for refining loose crystal structures.Screening Tool only.

Part 3: Detailed Experimental Protocols

Protocol A: X-ray Co-Crystallography (The Definitive Workflow)

Objective: Obtain a <2.5 Å resolution structure of the HSP90-Indazole complex.[10]

1. Protein Preparation:

  • Express the N-terminal domain of human HSP90

    
     (residues 9-236) in E. coli BL21(DE3).
    
  • Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer of 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Critical Step: Concentrate protein to 10–15 mg/mL. High concentration is vital for the hanging drop method.

2. Co-Crystallization (Hanging Drop Vapor Diffusion):

  • Do not soak. 2-phenyl-2H-indazoles are often hydrophobic. Soaking pre-formed crystals frequently cracks them or results in low occupancy.

  • Mix protein solution (1 µL) with reservoir solution (1 µL) containing 20-25% PEG 4000, 0.2 M MgCl

    
    , and 0.1 M Tris (pH 8.5).
    
  • Add ligand (dissolved in 100% DMSO) to the drop to a final concentration of 1–2 mM. Keep DMSO < 5% to prevent protein denaturation.

  • Incubate at 4°C. Crystals typically appear within 3–7 days.

3. Data Collection & Refinement:

  • Flash-cool crystals in liquid nitrogen using 20% glycerol as a cryoprotectant.

  • Collect diffraction data at a synchrotron source (e.g., ALS or APS).

  • Process data using XDS or HKL2000. Solve phase problem via Molecular Replacement (MR) using PDB ID 1UYM (Geldanamycin complex) as a search model.

Protocol B: Molecular Dynamics Refinement (The Validation Layer)

Objective: Confirm the stability of the 2H-tautomer and water bridges.

1. System Setup:

  • Use the X-ray structure (or high-quality homology model) as the starting point.

  • Parameterize the 2-phenyl-2H-indazole ligand using GAFF2 (General Amber Force Field) with partial charges calculated via RESP (HF/6-31G*).

  • Crucial Check: Explicitly define the protonation state of the indazole nitrogens to match the 2H-tautomer.

2. Simulation Parameters:

  • Solvate the complex in a TIP3P water box with 10 Å padding.

  • Neutralize system with Na+/Cl- ions (0.15 M).

  • Run minimization (5000 steps steepest descent)

    
     Heating (0 to 300K over 100 ps) 
    
    
    
    Equilibration (NPT ensemble, 1 ns).
  • Production Run: 100 ns, saving coordinates every 10 ps.

3. Analysis:

  • Calculate RMSD of the ligand relative to the protein backbone. A stable binding mode should show RMSD < 2.0 Å.

  • Analyze Hydrogen Bond Occupancy : Specifically monitor the interaction between the indazole N1/N2 and Asp93/Thr184. If occupancy is >60%, the mode is kinetically stable.

Part 4: Visualization of the Binding Mechanism

Diagram 1: The Validation Workflow

This flowchart illustrates the critical decision pathways for confirming the binding mode, moving from synthesis to structural confirmation.

BindingValidation Start Synthesize 2-Phenyl-2H-Indazole Solubility Solubility Check (>1mM in DMSO?) Start->Solubility CoCrystal Co-Crystallization (Hanging Drop) Solubility->CoCrystal Yes Soak Crystal Soaking (Pre-formed Crystals) Solubility->Soak No (Low Sol) Diffraction X-Ray Diffraction (Synchrotron) CoCrystal->Diffraction Soak->Diffraction DensityMap Electron Density Map (2Fo-Fc) Diffraction->DensityMap MD MD Simulation (Water Network Validation) DensityMap->MD Refine Waters Confirmed Confirmed Binding Mode MD->Confirmed

Caption: Workflow for structural validation. Note the divergence based on ligand solubility and the integration of MD for water network refinement.

Diagram 2: The Pharmacophore Interaction (HSP90)

This diagram represents the specific atomic interactions confirmed by X-ray data for 2-phenyl-2H-indazoles within the HSP90 ATP-binding pocket.

InteractionMap Ligand 2-Phenyl-2H-Indazole (Ligand) Gly97 Gly97 (Backbone Interaction) Ligand->Gly97 Direct H-Bond (Optional) HydroPocket Hydrophobic Pocket (Phe138, Val136) Ligand->HydroPocket 2-Phenyl Ring (Van der Waals) Water1 H2O (Conserved) Ligand->Water1 Indazole N1 Asp93 Asp93 (H-Bond Acceptor) Thr184 Thr184 (H-Bond Donor) Water1->Asp93 Water1->Thr184

Caption: Schematic of the HSP90 binding pocket. The 2-phenyl ring occupies the hydrophobic clamp, while the indazole nitrogen interacts with Asp93/Thr184 via a conserved water molecule.

Part 5: Data Interpretation & Causality

When analyzing your experimental data, look for these specific markers to confirm success:

  • The "Flip" in Electron Density: If the ligand is binding in the 1H-indazole form (incorrect), the electron density for the phenyl ring will clash with the hydrophobic wall of the pocket. The 2-phenyl-2H form projects the phenyl group at a distinct angle (approx 120° relative to the indazole core) that perfectly fits the cryptic hydrophobic sub-pocket of HSP90.

  • Water Conservation: In the MD simulation, if the bridging water molecule (Water1 in Diagram 2) has a residence time of <100 ps, your binding model is likely unstable. A true binder stabilizes this water, extending residence times to >500 ps.

References

  • Discovery of Heat Shock Protein 90 Inhibitors Source: National Institutes of Health (NIH) Context: foundational review of HSP90 binding modes including the role of water networks.

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives Source: ResearchGate / Molecules Journal Context: Detailed SAR and synthesis protocols for accessing the 2-phenyl-2H-indazole scaffold.

  • Comparison of Molecular Dynamics and X-ray Results Source: PubMed Context: Methodological validation for using MD to refine X-ray structures in heme/pocket environments.

  • Protein X-ray Crystallography in Drug Discovery Source: MDPI Context: Overview of co-crystallization vs. soaking techniques for hydrophobic ligands.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-phenyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds is foundational to therapeutic innovation. The 2-phenyl-2H-indazole scaffold, in particular, is a cornerstone in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with diverse pharmacological activities, including potential kinase inhibitors for cancer therapy and agents with anti-inflammatory properties.[1][2][3][4] However, the promise of these molecules is intrinsically linked to our ability to handle them with the utmost respect for safety.

This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are essential. By treating every safety measure as part of a self-validating system, we build a laboratory culture where safety and scientific excellence are inseparable.

Hazard Assessment: The 'Why' Behind the Precaution

While comprehensive toxicological data for 2-phenyl-2H-indazole itself is limited, a professional assessment demands we analyze structurally analogous compounds to anticipate potential hazards. Safety Data Sheets (SDS) for related phenyl-substituted heterocyclic molecules consistently highlight several key risks:

  • Skin Irritation: Many similar aromatic compounds are classified as skin irritants.[5][6]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[5][6][7]

  • Respiratory Irritation: Inhalation of the powdered form or aerosols may irritate the respiratory tract.[5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Therefore, we must operate under the precautionary principle that 2-phenyl-2H-indazole presents, at a minimum, a risk of being a skin, eye, and respiratory irritant. This assessment is the logical foundation for the multi-layered defense strategy outlined below.

Core Protective Measures: A Multi-Layered Defense

Effective safety protocols begin with engineering controls and end with PPE. PPE should be considered the final barrier between the researcher and the chemical hazard, not the first line of defense.[8]

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of solid 2-phenyl-2H-indazole or its solutions should be conducted within a properly functioning chemical fume hood.[9] This is the most critical step in minimizing inhalation exposure and containing any potential spills.

Personal Protective Equipment (PPE)

Eye and Face Protection: Ocular exposure is a high-consequence event. The choice of protection depends on the scale and nature of the operation.

  • Standard Operations: For routine handling of dilute solutions, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Splash Risk Operations: When transferring solutions, performing extractions, or during any operation with a heightened risk of splashing, chemical splash goggles are mandatory.[10]

  • High-Risk Procedures: For large-scale operations or situations with significant splash potential, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[11]

Skin Protection: Gloves & Apparel

  • Gloves: The selection of appropriate gloves is critical.

    • Material: Nitrile gloves provide excellent protection against a wide range of chemicals and are a reliable choice for handling 2-phenyl-2H-indazole.[8]

    • Practice: Always use powder-free gloves to prevent airborne contamination of the work area.[8] It is best practice to double-glove, wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination is known or suspected.[8]

  • Laboratory Coat: A clean, long-sleeved laboratory coat with a closed front is required at all times. The sleeves should be long enough to be tucked into the cuffs of your gloves, creating a continuous barrier.[8] For large-scale work, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection: When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, it becomes essential in specific scenarios:

  • Weighing Powders: If weighing solid 2-phenyl-2H-indazole outside of a containment hood (not recommended), a NIOSH-approved respirator with a particulate filter is necessary.[10]

  • Spill Cleanup: In the event of a large spill, particularly of the solid material, an air-purifying respirator may be required.

  • Inadequate Ventilation: If work must be performed in an area with insufficient ventilation, respiratory protection is mandatory.[11]

PPE Selection Matrix

For clarity, the following table summarizes the recommended PPE for various laboratory tasks involving 2-phenyl-2H-indazole.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Retrieval LowSafety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid Medium-HighChemical Splash GogglesDouble-Layer Nitrile GlovesLab CoatRequired if outside fume hood
Solution Preparation MediumChemical Splash GogglesDouble-Layer Nitrile GlovesLab CoatNot Required (in fume hood)
Reaction Work-up MediumChemical Splash GogglesDouble-Layer Nitrile GlovesLab CoatNot Required (in fume hood)
Large-Scale Operations HighFace Shield & GogglesDouble-Layer Nitrile GlovesLab Coat & Chemical ApronAssess need based on ventilation
Spill Cleanup HighFace Shield & GogglesDouble-Layer Nitrile GlovesLab Coat & Chemical ApronRequired

Procedural Guidance: From Operations to Disposal

Safe Handling and Use Workflow
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Don all required PPE as outlined in the matrix above.

  • Handling: Conduct all manipulations of 2-phenyl-2H-indazole deep within the fume hood. Avoid generating dust when working with the solid.

  • Post-Handling: After use, ensure the container is tightly sealed.[12] Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All waste contaminated with 2-phenyl-2H-indazole (e.g., used gloves, weigh paper, pipette tips, reaction mixtures) must be collected in a dedicated, clearly labeled hazardous waste container.[9] The label must include the chemical name and associated hazards.

  • Container Management: Keep the hazardous waste container closed when not in use. Store it in a designated satellite accumulation area.

  • Final Disposal: Do not dispose of this chemical down the drain or in regular trash.[10] All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[5]

Visualization: PPE Decision Workflow

The following diagram illustrates the logical process for selecting the appropriate level of PPE for any given task.

PPE_Decision_Workflow cluster_assessment Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection start Assess Task q_solid Handling Solid? start->q_solid q_splash Splash Potential? q_solid->q_splash No (Solution) fume_hood Work in Fume Hood q_solid->fume_hood Yes ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses q_splash->ppe_base No ppe_goggles Upgrade to: Chemical Goggles q_splash->ppe_goggles Yes ppe_respirator Add: NIOSH Respirator fume_hood->ppe_respirator If weighing outside hood ppe_double_glove Upgrade to: Double Gloves fume_hood->ppe_double_glove ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield High Splash Potential ppe_double_glove->q_splash

Caption: A workflow for selecting appropriate PPE when handling 2-phenyl-2H-indazole.

References

  • Safety Data Sheet 2-Phenylphenol; OPP. (n.d.). MetaSci.
  • Safety Data Sheet - 2-(4-Bromophenyl)-2h-indazole-7-carboxamide. (2023, June 10). Combi-Blocks.
  • Safety Data Sheet - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. (2025, October 7). Sigma-Aldrich.
  • 2-Phenyl-2H-indazole. (n.d.). MySkinRecipes.
  • 5-Methoxy-2-phenyl-2H-indazole. (n.d.). Hoffman Fine Chemicals.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021, April 8). National Institutes of Health (NIH).
  • Safety Data Sheet: 2-Phenylindole. (n.d.). Carl ROTH.
  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives. (2024, October 15). ACS Publications.
  • Safety Data Sheet - 2-Phenylindole. (2025, December 18). Fisher Scientific.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025, February). International Journal of Scientific Development and Research (IJSDR).
  • 2-phenyl-2H-indazole. (n.d.). PubChem.
  • 2-Phenyl-2H-indazole. (n.d.). BLD Pharm.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2025, October 17). ResearchGate.
  • Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. (n.d.). Cole-Parmer.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.